molecular formula C17H16N2O3 B1675859 M77976 CAS No. 394237-61-7

M77976

Cat. No.: B1675859
CAS No.: 394237-61-7
M. Wt: 296.32 g/mol
InChI Key: GSBFARPNIZUMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M77976 is a PDK4 inhibitor (human pyruvate dehydrogenase kinase 4). This compound binds to the ATP-binding pocket of PDK4 and causes local conformational changes with complete disordering of the ATP lid. This compound binding also leads to a large domain rearrangement that further expands the active-site cleft of PDK4 compared with the ADP- and AMPPNP-bound forms. Biochemical analyses revealed that this compound inhibits PDK4 with increased potency compared with the previously characterized PDK inhibitor radicicol.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-16(11-3-6-13(22-2)7-4-11)17(19-18-10)14-8-5-12(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBFARPNIZUMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394237-61-7
Record name M-77976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394237617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-77976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0613LSI19F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

M77976: A Targeted Approach to Obesity Research Through Pyruvate Dehydrogenase Kinase 4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a major risk factor for a myriad of comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The intricate network of metabolic pathways governing energy homeostasis presents numerous targets for therapeutic intervention. One such promising target is Pyruvate Dehydrogenase Kinase 4 (PDK4), a key mitochondrial enzyme that regulates the activity of the Pyruvate Dehydrogenase Complex (PDC). M77976 has been identified as a specific, ATP-competitive inhibitor of PDK4, offering a valuable tool to probe the role of this kinase in obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the role of PDK4 in obesity, the mechanism of action of this compound, and relevant experimental data and protocols to facilitate further research in this area. While direct studies of this compound in obesity models are not yet widely published, the extensive research on PDK4 provides a strong rationale for its investigation as a potential anti-obesity agent.

Introduction: The Role of PDK4 in Metabolic Regulation and Obesity

The Pyruvate Dehydrogenase Complex (PDC) is a critical gatekeeper of glucose metabolism, catalyzing the irreversible conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and subsequent ATP production. The activity of PDC is tightly regulated by reversible phosphorylation, primarily by a family of four Pyruvate Dehydrogenase Kinase (PDK) isoforms (PDK1-4).

PDK4 is predominantly expressed in tissues with high fatty acid oxidation rates, such as skeletal muscle, heart, and liver.[1] Its expression is upregulated in states of metabolic stress, including fasting, high-fat feeding, and diabetes.[1][2][3] By phosphorylating and inactivating the E1α subunit of PDC, PDK4 effectively acts as a metabolic switch, conserving glucose and promoting the utilization of fatty acids for energy.

In the context of obesity, which is often associated with elevated circulating free fatty acids, PDK4 expression is frequently increased. This leads to the inhibition of glucose oxidation and a state of "metabolic inflexibility," where tissues are unable to efficiently switch between fuel sources. This impaired glucose utilization contributes to hyperglycemia and insulin resistance, hallmarks of obesity-related metabolic dysfunction.

This compound: A Specific Inhibitor of PDK4

This compound, with the chemical name 4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, has been identified as a specific, ATP-competitive inhibitor of human PDK4.[4][5][6]

Mechanism of Action: this compound binds to the ATP-binding pocket of PDK4.[4] This interaction induces local conformational changes, leading to a complete disordering of the ATP lid and a significant rearrangement of the protein domains. This ultimately expands the active-site cleft of PDK4, inhibiting its kinase activity.

Quantitative Data from PDK4 Inhibition and Knockout Studies

While specific in vivo obesity studies using this compound are not yet available in the public domain, a substantial body of research on PDK4 knockout (KO) mice and other PDK inhibitors provides compelling evidence for the therapeutic potential of targeting this kinase in obesity.

Model Intervention Key Findings Reference
Diet-Induced Obese (DIO) Mice PDK4 Knockout (PDK4-/-)Lower fasting blood glucose, slightly improved glucose tolerance and insulin sensitivity compared to wild-type (WT) mice.
DIO Mice PDK4 Knockout (PDK4-/-)No significant difference in body weight or food consumption compared to WT mice on a high-fat diet.[3]
DIO Mice PDK4 Knockout (PDK4-/-)Increased PDC activity in skeletal muscle and diaphragm in the fed state.[3]
Mice on High-Saturated Fat Diet PDK4 Knockout (PDK4-/-)Gained less weight and had smaller livers compared to WT mice.[7]
DIO Mice Dichloroacetate (DCA) TreatmentImproved glucose tolerance.[8]
DIO Mice PS10 (PDK inhibitor) TreatmentImproved glucose tolerance.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols based on the cited literature for studying the effects of PDK4 inhibition in obesity models.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: C57BL/6J male mice, 5-6 weeks of age.

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance.

  • Compound Administration (Hypothetical for this compound):

    • This compound can be formulated for oral gavage or intraperitoneal injection. A potential starting point for dose-ranging studies could be based on the in vitro IC50 and pharmacokinetic properties of the compound.

    • Vehicle control (e.g., DMSO, PEG300, Tween-80 in saline) should be administered to a control group of DIO mice.

  • Monitoring:

    • Body weight and food intake are monitored weekly.

    • Fasting blood glucose and insulin levels are measured at baseline and at specified intervals.

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.

  • Tissue Collection: At the end of the study, tissues such as liver, skeletal muscle, and adipose tissue are collected for further analysis (e.g., gene expression, protein analysis, histology).

In Vitro PDK4 Inhibition Assay
  • Reagents: Recombinant human PDK4, Pyruvate Dehydrogenase E1α subunit (PDHA1) as substrate, ATP, and this compound.

  • Procedure:

    • PDK4 is incubated with varying concentrations of this compound in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the PDHA1 substrate.

    • The reaction is allowed to proceed for a specified time at 30°C.

    • The reaction is stopped, and the level of PDHA1 phosphorylation is quantified using methods such as radioactive 32P-ATP incorporation, western blotting with phospho-specific antibodies, or luminescence-based kinase assays.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For this compound, the reported IC50 for PDK4 is 648 μM.[4][5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

PDK4_Signaling_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDC Pyruvate Dehydrogenase Complex (Active) Pyruvate_mito->PDC PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK4 PDK4 PDK4->PDC Phosphorylation This compound This compound This compound->PDK4 Inhibition

Caption: PDK4 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: C57BL/6J Mice diet High-Fat Diet (12-16 weeks) start->diet randomization Randomization diet->randomization treatment Treatment Groups (e.g., Vehicle, this compound) randomization->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT) monitoring->metabolic_tests termination Study Termination & Tissue Collection metabolic_tests->termination analysis Data Analysis (Biochemical, Histological, Gene Expression) termination->analysis

Caption: Generalized workflow for preclinical obesity studies.

Conclusion and Future Directions

The inhibition of PDK4 presents a compelling strategy for the treatment of obesity and its associated metabolic disorders. By alleviating the suppression of the Pyruvate Dehydrogenase Complex, PDK4 inhibitors can enhance glucose oxidation, thereby improving metabolic flexibility and insulin sensitivity. This compound, as a specific inhibitor of PDK4, represents a valuable pharmacological tool to further explore this therapeutic hypothesis.

Future research should focus on conducting in vivo studies with this compound in diet-induced and genetic models of obesity to directly assess its effects on body weight, adiposity, glucose homeostasis, and energy expenditure. Elucidating the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its development as a potential therapeutic agent. Furthermore, exploring the tissue-specific roles of PDK4 inhibition using this compound could provide deeper insights into the complex regulation of whole-body metabolism. The continued investigation into PDK4 and its inhibitors like this compound holds significant promise for the development of novel and effective treatments for obesity.

References

M77976 as a PDK4 Inhibitor for Cancer Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a promising frontier for therapeutic intervention. This phenomenon involves a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, a process regulated by key enzymes such as Pyruvate Dehydrogenase Kinase (PDK). Among the four PDK isoforms, PDK4 has emerged as a significant player in various cancers, making it an attractive target for drug development. M77976 is a selective, ATP-competitive inhibitor of PDK4, initially developed for research related to obesity and diabetes.[1][2] This technical guide provides an in-depth overview of this compound, the role of its target (PDK4) in cancer, and detailed experimental protocols for its application in cancer studies.

The Role of PDK4 in Cancer Metabolism

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[3] The PDC is the gatekeeper enzyme that converts pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting the PDC, PDK4 effectively shunts pyruvate away from mitochondrial oxidation and towards lactate production, even in the presence of oxygen—a hallmark of the Warburg effect.[3]

Upregulation of PDK4 has been observed in a variety of cancers, including breast, colon, and bladder cancer, and is often associated with poor prognosis.[4] The inhibition of PDK4 is therefore a compelling strategy to reverse the glycolytic phenotype of cancer cells, forcing them to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis.[4]

This compound: A Selective PDK4 Inhibitor

This compound is a small molecule that acts as an ATP-competitive inhibitor of PDK4.[2][5] It binds to the ATP-binding pocket of the enzyme, inducing conformational changes that prevent its kinase activity.[2][5]

Quantitative Data

To date, the published inhibitory activity of this compound against PDK4 has been determined in the context of metabolic diseases. Further research is required to determine its efficacy in various cancer cell lines.

Inhibitor Target IC50 Mechanism of Action Original Research Context
This compoundPDK4648 µMATP-competitiveObesity and Diabetes

Signaling Pathways and Experimental Workflows

PDK4 Signaling Pathway

The following diagram illustrates the central role of PDK4 in cellular metabolism and how its inhibition by this compound is expected to alter metabolic flux.

PDK4_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Active PDC TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC Pyruvate Dehydrogenase Complex (PDC) PDK4 PDK4 PDK4->PDC Inhibits This compound This compound This compound->PDK4 Inhibits

PDK4's role in metabolism and its inhibition by this compound.
Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cancer cell lines.

in_vitro_workflow start Select Cancer Cell Lines cell_culture Cell Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis (p-PDC, PDK4, etc.) treatment->western_blot data_analysis Data Analysis (IC50 Calculation) proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end Conclusion on In Vitro Efficacy data_analysis->end

Workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 µM to 1 mM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of the Pyruvate Dehydrogenase Complex (PDC) and the expression levels of related proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-PDC (E1-alpha subunit), anti-PDC, anti-PDK4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at a concentration around the determined IC50 for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Conclusion and Future Directions

This compound represents a valuable tool for investigating the role of PDK4 in cancer biology. Its specificity for PDK4 allows for targeted studies to elucidate the downstream effects of inhibiting this key metabolic enzyme. While originally developed for metabolic disorders, the compelling evidence for PDK4's role in cancer warrants a thorough investigation of this compound's anti-cancer potential. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, evaluating its efficacy in preclinical in vivo models, and exploring potential synergistic combinations with existing cancer therapies. This technical guide provides a foundational framework for researchers to embark on such investigations, ultimately contributing to the development of novel metabolic-targeted cancer treatments.

References

Technical Guide: M77976 Inhibition of Pyruvate Dehydrogenase Kinase 4 (PDK4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of M77976 on Pyruvate Dehydrogenase Kinase 4 (PDK4), a key regulator of cellular metabolism. This document details the quantitative inhibitory data, a representative experimental protocol for determining the half-maximal inhibitory concentration (IC50), and visual representations of the relevant signaling pathway and experimental workflow.

Quantitative Inhibitory Data

This compound is a specific, ATP-competitive inhibitor of PDK4.[1][2][3][4] The reported IC50 value, representing the concentration of this compound required to inhibit 50% of PDK4 enzymatic activity, is summarized in the table below.

CompoundTargetIC50 (μM)Mechanism of Action
This compoundPDK4648ATP-competitive[1][2][3]

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of PDK4. This interaction induces local conformational changes, leading to a complete disordering of the ATP lid and subsequent inhibition of kinase activity.[5] The binding is characterized by hydrophobic interactions with key amino acid residues within the active site, including Asn258, Ala262, Val298, Leu306, and Thr358.

PDK4 Signaling Pathway

PDK4 is a mitochondrial enzyme that plays a crucial role in regulating cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC).[5][6] This action decreases the conversion of pyruvate to acetyl-CoA, a key entry point into the tricarboxylic acid (TCA) cycle.[5][6] The expression and activity of PDK4 are influenced by various signaling pathways, including the PI3K/Akt/mTOR and insulin signaling pathways.[2][7] For instance, insulin signaling typically downregulates the expression of PDK4.[6]

PDK4_Signaling_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt FOXO1 FOXO1 (in nucleus) Akt->FOXO1 Inhibits nuclear translocation PDK4_Gene PDK4 Gene (Transcription) FOXO1->PDK4_Gene Promotes PDK4_Protein PDK4 PDK4_Gene->PDK4_Protein PDC Pyruvate Dehydrogenase Complex (PDC) (Active) PDK4_Protein->PDC Phosphorylates & Inhibits PDC_P Phosphorylated PDC (Inactive) AcetylCoA Acetyl-CoA PDC->AcetylCoA Converts Pyruvate Pyruvate Pyruvate->PDC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle This compound This compound This compound->PDK4_Protein Inhibits

PDK4 Signaling Pathway and this compound Inhibition.

Experimental Protocol: In Vitro Kinase Assay for PDK4 IC50 Determination

The following protocol describes a representative method for determining the IC50 value of this compound for PDK4 using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials and Reagents:

  • Recombinant human PDK4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an initial screen might be from 1 mM down to 10 nM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Reaction Setup:

    • Add the kinase assay buffer to each well of a 96-well plate.

    • Add the serially diluted this compound or DMSO (for control wells) to the respective wells.

    • Add the substrate (MBP) to all wells.

    • Add the recombinant PDK4 enzyme to all wells except for the negative control (no enzyme) wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km value for PDK4 to ensure accurate IC50 determination for an ATP-competitive inhibitor.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Termination and Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

    • Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the background counts (from wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The general workflow for screening and characterizing a kinase inhibitor like this compound is a multi-step process that begins with a primary screen and progresses to more detailed characterization.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potency_Confirmation Potency Confirmation Dose_Response->Potency_Confirmation Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Potency_Confirmation->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Potency_Confirmation->Selectivity_Profiling Cellular_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Mechanism_of_Action->Cellular_Assays Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Kinase Inhibitor Discovery Workflow.

References

M77976: A Technical Guide to Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M77976 is a small molecule inhibitor that has been identified as a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][2][3] This document provides a technical overview of the available data on the target specificity of this compound. It is important to note that while the primary target has been identified, comprehensive public data on the broader off-target effects and selectivity against other closely related kinases is limited. This guide summarizes the existing information and provides generalized experimental protocols relevant to the characterization of such kinase inhibitors.

Core Concept: Target Specificity of this compound

The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase 4 (PDK4), a key enzyme in the regulation of glucose metabolism. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase's active site.[1][2]

Quantitative Data on Target Inhibition
TargetIC50 (µM)Notes
PDK4648ATP-competitive inhibitor.[1][2][3]
PDK1Data not available
PDK2Data not available
PDK3Data not available

Note: The high IC50 value for PDK4 suggests a relatively low potency. The lack of data for other PDK isoforms and a broader kinome scan prevents a thorough assessment of its selectivity and potential off-target effects.

Signaling Pathway and Mechanism of Action

This compound inhibits PDK4, which is a mitochondrial serine/threonine kinase. PDK4's primary function is to phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK4, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.

M77976_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Matrix Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC PDC_inactive PDC-P (Inactive) PDC->PDC_inactive PDP AcetylCoA Acetyl-CoA PDC->AcetylCoA E1α TCA TCA Cycle AcetylCoA->TCA PDK4 PDK4 PDK4->PDC_inactive Phosphorylation ADP ADP PDK4->ADP This compound This compound This compound->PDK4 Inhibition ATP ATP ATP->PDK4

Mechanism of this compound action on the Pyruvate Dehydrogenase Complex.

Experimental Protocols

Due to the limited public information specific to this compound, the following are generalized protocols for assessing the target specificity and off-target effects of a kinase inhibitor.

Biochemical Kinase Assay (for IC50 determination)

This type of assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of this compound against PDK isoforms.

Materials:

  • Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes.

  • Pyruvate Dehydrogenase Complex (PDC) E1α subunit as a substrate.

  • ATP (adenosine triphosphate).

  • This compound (or other test inhibitor).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

  • 96- or 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a multi-well plate, add the assay buffer, the respective PDK isozyme, and the PDC E1α substrate.

  • Add the diluted this compound or DMSO (as a control) to the wells.

  • Initiate the kinase reaction by adding a concentration of ATP that is close to the Km value for the specific PDK isoform.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Biochemical_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow prep_inhibitor Prepare serial dilution of this compound add_inhibitor Add this compound or DMSO (control) to wells prep_inhibitor->add_inhibitor setup_reaction Add assay buffer, PDK enzyme, and PDC E1α substrate to plate setup_reaction->add_inhibitor start_reaction Initiate reaction with ATP add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction and detect ADP production incubation->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze_data Plot data and calculate IC50 read_plate->analyze_data

Workflow for a typical biochemical kinase assay.
Kinome-wide Selectivity Profiling (Off-Target Screening)

To assess the broader off-target effects of an inhibitor, a large panel of kinases is screened.

Objective: To identify other kinases that are inhibited by this compound.

Methodology: Services like Eurofins' KINOMEscan™ or Reaction Biology's kinase profiling services are often used. These platforms typically employ a competition binding assay.

General Principle of Competition Binding Assay:

  • A test compound (this compound) is incubated with a DNA-tagged kinase from a large panel.

  • This mixture is then applied to a solid support that has an immobilized, broadly selective kinase inhibitor.

  • If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor.

  • The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).

  • A low amount of bound kinase indicates strong inhibition by the test compound.

  • The results are often reported as the percentage of remaining kinase binding compared to a DMSO control.

Kinome_Scan_Logic cluster_logic Kinome Scan Competition Binding Assay Logic start Start incubate Incubate this compound with DNA-tagged Kinase start->incubate apply_to_support Apply mixture to solid support with immobilized inhibitor incubate->apply_to_support quantify Wash and quantify bound kinase via qPCR of DNA tag apply_to_support->quantify result Low qPCR signal = Strong Inhibition High qPCR signal = Weak/No Inhibition quantify->result end End result->end

Logical flow of a kinome-wide selectivity screen.

Conclusion and Future Directions

This compound is a known inhibitor of PDK4. The currently available data focuses on its primary target, with a noted IC50 of 648 µM. For a comprehensive understanding of its therapeutic potential and potential for adverse effects, further studies are essential. Specifically, determining the IC50 values against other PDK isoforms and conducting a broad kinome-wide selectivity screen would provide critical information on its selectivity and off-target profile. Such data is crucial for advancing the development of this compound or any other kinase inhibitor.

References

M77976: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M77976 is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), a key regulatory enzyme in cellular metabolism. By inhibiting PDK4, this compound triggers a cascade of downstream signaling events, primarily leading to the activation of the Pyruvate Dehydrogenase Complex (PDC). This activation shifts cellular energy production from glycolysis to oxidative phosphorylation, a mechanism with significant therapeutic implications for a range of diseases, including metabolic disorders and cancer. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis. In many pathological states, including cancer and metabolic diseases, this network is significantly reprogrammed. A key feature of many cancer cells is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. Pyruvate Dehydrogenase Kinase 4 (PDK4) plays a pivotal role in this metabolic switch by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC), the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.

This compound has emerged as a valuable research tool for investigating the consequences of PDK4 inhibition. Its specificity as an ATP-competitive inhibitor allows for the targeted interrogation of PDK4-mediated signaling pathways. This guide will elucidate the canonical and non-canonical downstream effects of this compound, providing a comprehensive resource for the scientific community.

This compound: Mechanism of Action and Quantitative Data

This compound exerts its biological effects by directly binding to the ATP-binding pocket of PDK4. This interaction prevents the phosphorylation of the E1α subunit of the PDC, leading to the sustained activation of the complex.

Parameter Value Reference
Target Pyruvate Dehydrogenase Kinase 4 (PDK4)[1][2]
Mechanism of Action ATP-competitive inhibitor[1]
IC50 for PDK4 648 μM[1][2]

Table 1: Quantitative data for this compound.

Core Downstream Signaling Pathways

The primary and most well-characterized downstream effect of this compound is the modulation of cellular metabolism through the activation of the Pyruvate Dehydrogenase Complex (PDC).

Canonical Pathway: Regulation of the Pyruvate Dehydrogenase Complex (PDC)

The canonical signaling pathway initiated by this compound involves the direct inhibition of PDK4, which in turn activates the PDC. The PDC is a large, multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and oxidative phosphorylation.

This compound This compound PDK4 PDK4 This compound->PDK4 Inhibition PDC Pyruvate Dehydrogenase Complex (PDC) PDK4->PDC Inhibition (Phosphorylation) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Activation Glycolysis Glycolysis Pyruvate->Glycolysis TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Glycolysis->Pyruvate

Canonical signaling pathway of this compound.

Inhibition of PDK4 by this compound leads to a metabolic shift from aerobic glycolysis towards glucose oxidation. This has several key consequences:

  • Increased Pyruvate Dehydrogenase Complex (PDC) Activity: By preventing the inhibitory phosphorylation of the PDC, this compound directly enhances its enzymatic activity.

  • Increased Oxygen Consumption Rate (OCR): The increased flux of pyruvate into the TCA cycle fuels oxidative phosphorylation, leading to a higher rate of oxygen consumption by the mitochondria.

  • Decreased Extracellular Acidification Rate (ECAR): As glucose is shunted away from lactate production (a hallmark of glycolysis), the rate of proton extrusion from the cell decreases.

Non-Canonical Pathway: Regulation of Mitochondrial Dynamics

Recent evidence suggests that PDK4 may have functions beyond the regulation of the PDC. One such non-canonical pathway involves the phosphorylation of Septin 2 (SEPT2), a protein involved in mitochondrial fission. While direct studies with this compound are lacking, inhibition of PDK4 could potentially influence mitochondrial dynamics through this axis.

This compound This compound PDK4 PDK4 This compound->PDK4 Inhibition SEPT2 Septin 2 (SEPT2) PDK4->SEPT2 Phosphorylation Mitochondrial_Fission Mitochondrial Fission SEPT2->Mitochondrial_Fission

Potential non-canonical signaling of this compound.
Crosstalk with Other Signaling Pathways

The metabolic reprogramming induced by this compound can have far-reaching effects on other signaling pathways implicated in cell growth, proliferation, and survival. While direct evidence for this compound is limited, studies on PDK4 inhibition suggest potential crosstalk with:

  • ERK, SRC, and JNK Pathways: In the context of cancer, inhibition of PDK4 has been shown to suppress migration and invasion through modulation of these pathways.[3]

  • RON and c-MET Signaling: The receptor tyrosine kinases RON and c-MET are known to influence cellular metabolism. There is evidence of crosstalk between these pathways and metabolic reprogramming, suggesting that this compound could indirectly impact their activity.[4][5]

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound and its downstream effects.

PDK4 Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like this compound against PDK4.

Principle: The assay measures the phosphorylation of a substrate by PDK4 in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically using a radioactive or fluorescence-based method.

General Protocol:

  • Prepare a reaction mixture containing recombinant PDK4 enzyme, a suitable substrate (e.g., a peptide derived from the PDC E1α subunit), ATP (spiked with γ-³²P-ATP for radiometric assays), and assay buffer.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).

  • Quantify the amount of incorporated phosphate to determine the level of inhibition.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This assay measures the enzymatic activity of the PDC in cell or tissue lysates.

Principle: The activity of the PDC is determined by measuring the rate of NADH production, which is a product of the conversion of pyruvate to acetyl-CoA. The increase in NADH is monitored spectrophotometrically at 340 nm.

General Protocol:

  • Prepare cell or tissue lysates in a buffer that preserves PDC activity.

  • Prepare a reaction mixture containing the lysate, pyruvate, NAD+, coenzyme A, thiamine pyrophosphate, and MgCl₂ in a suitable buffer.

  • Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH production is proportional to the PDC activity.

  • To assess the effect of this compound, cells can be pre-treated with the compound before lysis, or the inhibitor can be added directly to the lysate before starting the reaction.

Cellular Metabolism Assays (OCR and ECAR)

These assays measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to simultaneously measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

General Protocol:

  • Seed cells in a specialized microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with a low-buffered assay medium and equilibrate the cells in a CO₂-free incubator.

  • Place the microplate in the extracellular flux analyzer and measure baseline OCR and ECAR.

  • Inject this compound at various concentrations and monitor the changes in OCR and ECAR in real-time.

  • Further injections of metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial function.

Cell_Seeding 1. Seed Cells Medium_Exchange 2. Exchange to Assay Medium Cell_Seeding->Medium_Exchange Baseline_Measurement 3. Measure Baseline OCR & ECAR Medium_Exchange->Baseline_Measurement Inhibitor_Injection 4. Inject this compound Baseline_Measurement->Inhibitor_Injection Data_Acquisition 5. Monitor OCR & ECAR Inhibitor_Injection->Data_Acquisition Mito_Stress_Test 6. (Optional) Mitochondrial Stress Test Data_Acquisition->Mito_Stress_Test

Workflow for cellular metabolism assays.

Conclusion

This compound is a powerful tool for studying the role of PDK4 in cellular metabolism and disease. Its ability to specifically inhibit PDK4 allows for the detailed investigation of the downstream consequences, primarily the activation of the PDC and the resulting metabolic shift from glycolysis to oxidative phosphorylation. This technical guide provides a foundational understanding of the signaling pathways modulated by this compound, along with key quantitative data and experimental protocols to aid researchers in their exploration of this important therapeutic target. Further research is warranted to fully elucidate the non-canonical roles of PDK4 and the intricate crosstalk with other major signaling networks, which will undoubtedly open new avenues for therapeutic intervention in a variety of diseases.

References

M77976: A Deep Dive into its Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M77976 is a specific, ATP-competitive inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), a key regulatory enzyme in cellular metabolism. By inhibiting PDK4, this compound promotes the activity of the pyruvate dehydrogenase complex (PDC), effectively shifting the metabolic balance from glycolysis towards oxidative phosphorylation. This whitepaper provides a comprehensive technical guide on the core effects of this compound on cellular metabolism, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic diseases, oncology, and drug development.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for energy production, biosynthesis, and maintaining cellular homeostasis. A critical regulatory node in this network is the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. The activity of PDC is tightly controlled by pyruvate dehydrogenase kinases (PDKs), which phosphorylate and inactivate the complex. Among the four PDK isoforms, PDK4 is of particular interest due to its role in various pathological conditions, including metabolic disorders and cancer.

This compound has been identified as a specific inhibitor of PDK4.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of PDK4, leading to conformational changes that prevent the phosphorylation and subsequent inactivation of the PDC.[1] This targeted inhibition makes this compound a valuable tool for investigating the metabolic consequences of PDK4 modulation and a potential therapeutic agent.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of PDK4.[1][2] The binding of this compound to the ATP-binding pocket of PDK4 induces a significant conformational change in the enzyme, preventing it from phosphorylating the E1α subunit of the pyruvate dehydrogenase complex. This inhibition of PDK4 activity leads to a higher proportion of active, dephosphorylated PDC.

The activated PDC can then efficiently catalyze the conversion of pyruvate to acetyl-CoA. This metabolic shift has profound implications for cellular energy production, redirecting glucose-derived carbons from lactate production (glycolysis) into the TCA cycle for oxidative phosphorylation.

Signaling Pathway

M77976_Mechanism This compound This compound PDK4 PDK4 This compound->PDK4 inhibits PDC_active PDC (active) (dephosphorylated) PDK4->PDC_active phosphorylates (inactivates) PDC_inactive PDC (inactive) (phosphorylated) Pyruvate Pyruvate PDC_active->Pyruvate catalyzes AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aerobic Lactate Lactate Pyruvate->Lactate Anaerobic TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Glycolysis Glycolysis Glycolysis->Pyruvate

Figure 1: Mechanism of action of this compound. This compound inhibits PDK4, leading to increased active PDC, which enhances the conversion of pyruvate to acetyl-CoA, thereby promoting oxidative phosphorylation over glycolysis.

Quantitative Effects on Cellular Metabolism

The primary metabolic consequence of this compound treatment is a shift from anaerobic glycolysis to aerobic respiration. This is quantitatively measured by changes in key metabolic parameters such as the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

A study by Zhang et al. (2024) demonstrated that in gastric cancer cells where mitochondrial topoisomerase I (TOP1MT) was silenced, leading to increased glycolysis (higher ECAR) and decreased oxidative phosphorylation (lower OCR), treatment with this compound partially reversed these effects.[3]

Cell LineTreatmentChange in ECARChange in OCR
HGC-27TOP1MT siRNAIncreasedDecreased
HGC-27TOP1MT siRNA + this compoundPartially DecreasedPartially Increased
MGC-803TOP1MT siRNAIncreasedDecreased
MGC-803TOP1MT siRNA + this compoundPartially DecreasedPartially Increased
Table 1: Summary of quantitative effects of this compound on ECAR and OCR in TOP1MT-silenced gastric cancer cells.[3]

Furthermore, the same study showed that the knockdown of TOP1MT led to a decrease in key TCA cycle metabolites, including citrate, acetyl-CoA, and isocitrate. Treatment with this compound was able to restore the levels of these metabolites, indicating a rescue of TCA cycle activity.[3]

MetaboliteTOP1MT KnockdownTOP1MT Knockdown + this compound
LactateIncreasedPartially Restored
CitrateDecreasedPartially Restored
Acetyl-CoADecreasedPartially Restored
IsocitrateDecreasedPartially Restored
Table 2: Effect of this compound on key metabolite levels in TOP1MT-silenced gastric cancer cells.[3]

Experimental Protocols

Cell Culture and this compound Treatment (General Protocol)
  • Cell Lines: Human gastric cancer cell lines HGC-27 and MGC-803.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells.

Seahorse XF Extracellular Flux Analysis

This assay is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Seahorse Assay cluster_analysis Data Analysis Seed_Cells Seed cells in XF microplate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Change_Medium Change to assay medium Incubate_24h->Change_Medium Equilibrate Equilibrate in non-CO2 incubator Change_Medium->Equilibrate Load_Cartridge Load sensor cartridge with inhibitors Calibrate Calibrate instrument Load_Cartridge->Calibrate Load_Plate Load cell plate Calibrate->Load_Plate Measure_Basal Measure basal OCR and ECAR Load_Plate->Measure_Basal Inject_this compound Inject this compound Measure_Basal->Inject_this compound Measure_Response Measure metabolic response Inject_this compound->Measure_Response Inject_Stressors Inject mitochondrial stressors (optional) Measure_Response->Inject_Stressors Measure_Stress Measure stressed OCR and ECAR Inject_Stressors->Measure_Stress Analyze_Data Analyze OCR and ECAR data Interpret_Results Interpret metabolic phenotype Analyze_Data->Interpret_Results Calculate metabolic parameters

Figure 2: General workflow for a Seahorse XF metabolic flux assay to evaluate the effect of this compound.
  • Protocol:

    • Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.

    • The growth medium is replaced with XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.

    • Basal OCR and ECAR are measured using a Seahorse XF Analyzer.

    • This compound is injected into the wells at the desired concentration.

    • OCR and ECAR are measured post-injection to determine the effect of this compound on cellular metabolism.

    • (Optional) Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) can be subsequently injected to assess mitochondrial function in more detail.

Pyruvate Dehydrogenase (PDH) Activity Assay

This assay measures the enzymatic activity of the pyruvate dehydrogenase complex.

  • Principle: The activity of PDH is determined by monitoring the reduction of NAD+ to NADH, which can be measured by an increase in absorbance at 340 nm.

  • Protocol:

    • Isolate mitochondria from cells treated with or without this compound.

    • Lyse the mitochondria to release the enzymes.

    • Add the mitochondrial lysate to a reaction mixture containing pyruvate and NAD+.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADH production is proportional to the PDH activity.

Logical Relationships and Interpretations

The inhibition of PDK4 by this compound sets off a cascade of metabolic reprogramming. The logical flow of these events is crucial for understanding the overall impact on the cell.

Logical_Flow This compound This compound Administration PDK4_Inhibition PDK4 Inhibition This compound->PDK4_Inhibition PDC_Activation Increased PDC Activity PDK4_Inhibition->PDC_Activation Metabolic_Shift Metabolic Shift PDC_Activation->Metabolic_Shift Glycolysis_Decrease Decreased Glycolysis (Lower ECAR) Metabolic_Shift->Glycolysis_Decrease OxPhos_Increase Increased Oxidative Phosphorylation (Higher OCR) Metabolic_Shift->OxPhos_Increase Lactate_Decrease Decreased Lactate Production Glycolysis_Decrease->Lactate_Decrease TCA_Increase Increased TCA Cycle Flux OxPhos_Increase->TCA_Increase Cellular_Outcomes Potential Cellular Outcomes (e.g., altered proliferation, apoptosis) Lactate_Decrease->Cellular_Outcomes TCA_Increase->Cellular_Outcomes

Figure 3: Logical flow of the metabolic effects initiated by this compound.

The increased reliance on oxidative phosphorylation can have several downstream consequences for the cell. For example, in cancer cells that are highly dependent on glycolysis (the Warburg effect), forcing them to rely on oxidative phosphorylation can potentially inhibit their proliferation and induce apoptosis.[4]

Conclusion and Future Directions

This compound is a potent and specific inhibitor of PDK4 that elicits a clear and measurable shift in cellular metabolism from glycolysis to oxidative phosphorylation. The available data, though limited, strongly supports its mechanism of action and its potential as a tool to modulate cellular bioenergetics.

Future research should focus on:

  • Expanding Quantitative Data: More comprehensive studies are needed to quantify the effects of this compound across a wider range of cell types and disease models. This should include detailed dose-response analyses and measurements of a broader array of metabolic parameters.

  • In Vivo Studies: Translating the in vitro findings to in vivo models is crucial to understand the systemic metabolic effects and therapeutic potential of this compound.

  • Elucidating Downstream Effects: Further investigation is required to fully understand how the metabolic reprogramming induced by this compound impacts cellular processes such as proliferation, differentiation, apoptosis, and drug resistance.

This technical guide provides a foundational understanding of the effects of this compound on cellular metabolism. As research in this area continues, a more detailed picture of its therapeutic and research applications will undoubtedly emerge.

References

M77976 and Mitochondrial Function: A Technical Guide to a Key Metabolic Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M77976 is a potent and specific inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), a critical gatekeeper of mitochondrial metabolism. By inhibiting PDK4, this compound is poised to enhance mitochondrial function by promoting the flux of pyruvate into the tricarboxylic acid (TCA) cycle, thereby increasing oxidative phosphorylation. This guide provides an in-depth analysis of the mechanism of action of this compound, its expected effects on mitochondrial bioenergetics, and the experimental protocols to assess these functions. While direct experimental data on this compound's impact on mitochondrial respiration and ATP production are emerging, this document consolidates findings from studies on other PDK4 inhibitors and PDK4 knockdown to provide a comprehensive overview for researchers in drug development and metabolic diseases.

Introduction: The Role of PDK4 in Mitochondrial Metabolism

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that plays a pivotal role in cellular energy metabolism by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. This reaction serves as the primary link between glycolysis and the mitochondrial TCA cycle. The activity of PDC is tightly regulated by a family of four pyruvate dehydrogenase kinases (PDK1-4), which phosphorylate and inactivate the E1α subunit of PDC.

PDK4 is a key isoform that is highly expressed in tissues with high fatty acid oxidation rates, such as skeletal muscle, heart, and liver. Its expression is induced by fasting and high-fat diets, and it plays a crucial role in the metabolic switch from glucose to fatty acid oxidation. By inhibiting PDC, PDK4 diverts pyruvate away from the TCA cycle, thus conserving glucose and promoting the use of fatty acids as an energy source. However, in pathological states such as insulin resistance and cancer, the upregulation of PDK4 can lead to mitochondrial dysfunction and a reliance on glycolysis, a phenomenon known as the Warburg effect.

This compound: A Specific Inhibitor of PDK4

This compound has been identified as a potent inhibitor of human PDK4.[1] Structural studies have revealed that this compound binds to the ATP-binding pocket of PDK4, leading to conformational changes that inhibit its kinase activity.[1] This targeted inhibition of PDK4 is expected to restore PDC activity, thereby enhancing the entry of pyruvate into the TCA cycle and boosting mitochondrial respiration.

The Impact of PDK4 Inhibition on Mitochondrial Function

In the absence of direct studies on this compound, the effects of other PDK4 inhibitors, such as dichloroacetate (DCA), and of PDK4 knockdown provide valuable insights into the expected impact of this compound on mitochondrial function.

Enhanced Mitochondrial Respiration

Inhibition or knockdown of PDK4 has been shown to increase mitochondrial oxygen consumption. In hepatocellular carcinoma (HCC) cells, knockdown of PDK4 resulted in a significant increase in both basal and maximal respiration, as well as spare respiratory capacity.[2] Similarly, treatment with the PDK inhibitor DCA has been shown to restore mitochondrial respiratory capacity in cardiomyocytes under pathological conditions.[3]

Table 1: Effects of PDK4 Knockdown on Mitochondrial Respiration in HCC Cells

ParameterControl (shCTL)PDK4 Knockdown (shPDK4)Fold Change
Basal Respiration (OCR, pmol/min)~150~250~1.67
Maximal Respiration (OCR, pmol/min)~200~400~2.0
Spare Respiratory Capacity (OCR, pmol/min)~50~150~3.0

Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[2]

Modulation of ATP Production

By promoting oxidative phosphorylation, PDK4 inhibition is expected to increase ATP production from glucose-derived pyruvate. While direct measurements of ATP production following this compound treatment are not yet available, studies with other PDK inhibitors in non-small cell lung cancer cells have demonstrated that combining PDK1 inhibition with tyrosine kinase inhibitors leads to a significant increase in intracellular ATP levels.[4]

Effects on Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. While some studies suggest that PDK4 knockdown can lead to a decrease in mitochondrial membrane potential in the context of apoptosis,[2] others indicate that PDK4 inhibition can reverse the reduction in mitochondrial membrane potential caused by pathological conditions.[5]

Signaling Pathways and Experimental Workflows

Canonical PDK4 Signaling Pathway

The primary mechanism of action of this compound is through the inhibition of the canonical PDK4 signaling pathway that regulates PDC activity.

PDK4_Signaling This compound This compound PDK4 PDK4 This compound->PDK4 Inhibits PDC Pyruvate Dehydrogenase Complex (PDC) PDK4->PDC Phosphorylates & Inactivates Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Catalyzed by Active PDC TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ATP ATP Production TCA->ATP

Caption: Canonical pathway of this compound action on mitochondrial metabolism.

Experimental Workflow for Assessing Mitochondrial Function

A typical workflow to evaluate the effect of this compound on mitochondrial function would involve treating cells with the compound and then performing a series of assays.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Mitochondrial Function Assays Cells Culture Cells (e.g., HepG2, C2C12) Treatment Treat with this compound (various concentrations and times) Cells->Treatment OCR Oxygen Consumption Rate (Seahorse XF Assay) Treatment->OCR ATP ATP Production Assay (Luminescence-based) Treatment->ATP MMP Mitochondrial Membrane Potential (JC-1 or TMRE staining) Treatment->MMP

Caption: Workflow for evaluating this compound's effect on mitochondrial function.

Detailed Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time, providing a robust assessment of mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed cells (e.g., 20,000-80,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator.

  • Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor, e.g., 1.0 µM)

    • Port B: FCCP (uncoupling agent, e.g., 1.0 µM)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors, e.g., 0.5 µM)

  • Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Cellular ATP Levels

Principle: Luminescence-based ATP assays utilize the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light is directly proportional to the ATP concentration.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate.

  • Cell Lysis: Add a cell lysis reagent to each well to release ATP.

  • Luciferase Reaction: Add the luciferase-luciferin reagent to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize to protein concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The fluorescent dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips or in a multi-well plate and treat with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with buffer to remove excess dye.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence. Alternatively, quantify the fluorescence using a flow cytometer. Calculate the ratio of red to green fluorescence intensity.

Non-Canonical Roles of PDK4 and Future Directions

Recent studies have uncovered a non-canonical, kinase-independent role for PDK4 in promoting mitochondrial fission.[6][7][8] PDK4 can mediate the recruitment of the fission machinery to the mitochondria, impacting mitochondrial dynamics.[6] Furthermore, PDK4 has been implicated in the regulation of endoplasmic reticulum-mitochondria contact sites, which are crucial for calcium homeostasis and lipid metabolism.[5]

Future research on this compound should not only focus on its canonical effects on PDC but also investigate its potential impact on these non-canonical functions of PDK4. Understanding the full spectrum of this compound's cellular effects will be crucial for its development as a therapeutic agent for metabolic diseases and cancer.

Conclusion

This compound, as a specific inhibitor of PDK4, holds significant promise as a modulator of mitochondrial function. By alleviating the PDK4-mediated inhibition of the pyruvate dehydrogenase complex, this compound is expected to enhance mitochondrial respiration and ATP production, thereby restoring metabolic flexibility. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the precise effects of this compound on mitochondrial bioenergetics. Further exploration of both the canonical and non-canonical roles of PDK4 will be essential in fully elucidating the therapeutic potential of this promising compound.

References

The Discovery and Synthesis of M77976: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Discovery and Synthesis of M77976 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, a specific ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). This compound holds potential for research in the fields of obesity and diabetes.[1][2][3][4][5] This document details the available quantitative data, experimental protocols, and key signaling pathways associated with this compound, designed to serve as a valuable resource for professionals in drug discovery and development.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets Pyruvate Dehydrogenase Kinase 4 (PDK4), an enzyme that plays a crucial role in the regulation of glucose metabolism.[1][2][3][4][5] By inhibiting PDK4, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action promotes the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle. The upregulation of PDK4 is associated with metabolic conditions such as obesity and diabetes, making it a promising therapeutic target.[1][2] this compound has been identified as a tool compound for investigating the therapeutic potential of PDK4 inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound.

ParameterValueReference
IC50 (PDK4) 648 μM[1][3][4][5]
Molecular Formula C17H16N2O3[4]
Molecular Weight 296.32 g/mol [4]
CAS Number 394237-61-7

Discovery and Mechanism of Action

The discovery of this compound is detailed in the crystallographic studies of human PDK4 by Kukimoto-Niino M, et al.[2] This research elucidated the binding mode of this compound to its target enzyme.

This compound functions as an ATP-competitive inhibitor of PDK4.[1][3][4][5] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the Pyruvate Dehydrogenase Complex (PDC).[2] The binding of this compound induces local conformational changes in PDK4, leading to a complete disordering of the ATP lid.[2] This interaction is stabilized by hydrophobic interactions with the side chains of several amino acid residues within the active site, including Asn258, Ala262, Val298, Leu306, and Thr358.[1]

Signaling Pathway

The inhibitory action of this compound on the PDK4 signaling pathway is depicted in the following diagram:

PDK4_Signaling_Pathway PDK4 Signaling Pathway and Inhibition by this compound cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PDC Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate_mito->PDC Activation AcetylCoA Acetyl-CoA PDC->AcetylCoA PDC_inactive PDC-P (Inactive) PDC->PDC_inactive TCA TCA Cycle AcetylCoA->TCA PDK4 PDK4 PDK4->PDC_inactive Phosphorylation ADP ADP PDK4->ADP ATP ATP ATP->PDK4 This compound This compound This compound->PDK4 Inhibition

PDK4 Signaling and this compound Inhibition

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. Commercial vendors list this compound as a product available for synthesis upon request. Based on the chemical structure of this compound, a plausible synthetic route can be proposed utilizing common organic synthesis reactions. One potential approach would involve the condensation of a substituted phenylhydrazine with a diketone, followed by functional group manipulations to yield the final product. It is important to note that this proposed route is speculative and has not been experimentally verified from the available literature.

Experimental Protocols

The following sections describe representative experimental protocols for the characterization of PDK4 inhibitors like this compound.

In Vitro PDK4 Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PDK4.

Objective: To determine the IC50 value of this compound against human PDK4.

Materials:

  • Recombinant human PDK4 enzyme

  • Pyruvate Dehydrogenase Complex (PDC) E1 subunit (substrate)

  • ATP (Adenosine triphosphate)

  • This compound (or test compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in kinase assay buffer to the desired final concentrations.

  • Add a fixed volume of the diluted this compound solution to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

  • Add the PDK4 enzyme and the PDC E1 substrate to the wells.

  • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for PDK4.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow for Discovery and Characterization

The general workflow for the discovery and preclinical characterization of a novel PDK4 inhibitor is illustrated below.

Discovery_Workflow Workflow for Discovery and Characterization of a PDK4 Inhibitor cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling ADME->Lead_Opt In_Vitro In Vitro Efficacy (e.g., Cell-based assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (e.g., Animal models) In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Inhibitor Discovery Workflow

Conclusion

This compound is a valuable research tool for understanding the role of PDK4 in metabolic diseases. Its specific, ATP-competitive mechanism of action has been well-characterized through structural and biochemical studies. While a detailed synthesis protocol is not publicly available, the information provided in this guide on its discovery, mechanism, and relevant experimental procedures offers a solid foundation for researchers and drug development professionals working in this area. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs will be crucial in determining the therapeutic potential of targeting PDK4.

References

An In-depth Technical Guide to M77976: A Pyruvate Dehydrogenase Kinase 4 (PDK4) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates a potential misunderstanding regarding the primary target of M77976. All available scientific literature identifies this compound as a specific inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), not a bradykinin B2 receptor antagonist. This guide will focus on its well-documented role as a PDK4 inhibitor.

Introduction

This compound is a potent and specific ATP-competitive inhibitor of pyruvate dehydrogenase kinase isoform 4 (PDK4).[1][2][3] It is a valuable research tool for investigating the role of PDK4 in various metabolic pathways and holds potential for the development of therapeutics for metabolic diseases such as obesity and diabetes.[1][2][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a dihydroxyphenyl pyrazole derivative.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol[2]
CAS Number 394237-61-7[1][2]
Molecular Formula C17H16N2O3[2][4][6][7][8]
Molecular Weight 296.32 g/mol [1][2][7][8][9]
Appearance Solid powder[1][2][6]
Purity ≥98%[2]
Solubility DMSO: 250 mg/mL (843.68 mM) (requires sonication)[2][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (13.5 mM) (requires sonication)[9]
SMILES CC1NN=C(C=1C1C=CC(=CC=1)OC)C1=CC=C(O)C=C1O[2]
InChI Key GSBFARPNIZUMHA-UHFFFAOYSA-N[2]
InChI InChI=1S/C17H16N2O3/c1-10-16(11-3-6-13(22-2)7-4-11)17(19-18-10)14-8-5-12(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19)[2]
Storage Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months.[6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PDK4.[1][9][10] It binds to the ATP-binding pocket of the PDK4 enzyme, leading to several key conformational changes.[1][9][10] This binding event causes a complete disordering of the ATP lid and a significant domain rearrangement that expands the active-site cleft.[10] The interaction of this compound with PDK4 is stabilized by hydrophobic interactions with the side chains of specific amino acid residues, namely Asn258, Ala262, Val298, Leu306, and Thr358.[1][2][9] By blocking the binding of ATP, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[5]

M77976_Mechanism_of_Action Mechanism of this compound Action on PDK4 cluster_PDK4 Pyruvate Dehydrogenase Kinase 4 (PDK4) PDK4 PDK4 Enzyme PDC Pyruvate Dehydrogenase Complex (PDC) PDK4->PDC Phosphorylates ATP_Pocket ATP-Binding Pocket This compound This compound This compound->ATP_Pocket Binds competitively ATP ATP ATP->ATP_Pocket Normal binding PDC_P Phosphorylated PDC (Inactive) PDC->PDC_P Inactivation

Caption: Competitive inhibition of PDK4 by this compound, preventing PDC phosphorylation.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against PDK4.

ParameterValueTargetReference
IC50 648 µMPDK4[1][2][3][4][6][8][9][11]

Experimental Protocols

In Vitro PDK4 Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound against PDK4, based on its ATP-competitive mechanism.

Materials:

  • Recombinant human PDK4 enzyme

  • Pyruvate Dehydrogenase Complex (PDC) E1 component (substrate)

  • ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for detection via antibodies)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Scintillation counter or appropriate detection system for non-radioactive methods

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add the PDK4 enzyme, the PDC E1 substrate, and the different concentrations of this compound.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done using a scintillation counter after washing the membrane. For non-radiolabeled methods, techniques like ELISA with phospho-specific antibodies can be used.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Preparation of this compound for In Vivo Studies

The following formulations have been suggested for preparing this compound for animal experiments.

Formulation 1:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. This yields a solution of ≥ 2.08 mg/mL.[1]

Formulation 2:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly. This yields a solution of ≥ 2.08 mg/mL.[1]

Formulation 3:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly. This yields a solution of ≥ 2.08 mg/mL.[1]

InVivo_Formulation_Workflow Workflow for this compound In Vivo Formulation cluster_Stock Stock Solution Preparation cluster_Formulations Working Solution Formulations (1 mL example) cluster_Steps1 Steps for Formulation 1 cluster_Steps2 Steps for Formulation 2 cluster_Steps3 Steps for Formulation 3 Stock Dissolve this compound in DMSO (e.g., 20.8 mg/mL) Form1 Formulation 1 (Corn Oil) Stock->Form1 Form2 Formulation 2 (SBE-β-CD) Stock->Form2 Form3 Formulation 3 (PEG300/Tween-80) Stock->Form3 Step1_1 Add 100 µL Stock to 900 µL Corn Oil Form1->Step1_1 Step2_1 Add 100 µL Stock to 900 µL 20% SBE-β-CD in Saline Form2->Step2_1 Step3_1 Add 100 µL Stock to 400 µL PEG300 Form3->Step3_1 Step1_2 Mix thoroughly Step1_1->Step1_2 Step2_2 Mix thoroughly Step2_1->Step2_2 Step3_2 Add 50 µL Tween-80 Step3_1->Step3_2 Step3_3 Add 450 µL Saline Step3_2->Step3_3 Step3_4 Mix thoroughly Step3_3->Step3_4

Caption: Preparation workflows for three different in vivo formulations of this compound.

Conclusion

This compound is a well-characterized, specific inhibitor of PDK4. Its ability to modulate the activity of the pyruvate dehydrogenase complex makes it an important tool for metabolic research. The information provided in this guide, including its chemical properties, mechanism of action, and experimental protocols, should serve as a valuable resource for researchers and scientists in the field of drug development, particularly those targeting metabolic diseases. The primary structural and mechanistic insights into this compound's interaction with PDK4 are detailed in the work by Kukimoto-Niino et al. (2011).[10]

References

Methodological & Application

Application Notes and Protocols for M77976 in Cancer Cell In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

M77976 is a small molecule inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4)[1]. In the context of oncology, cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is facilitated by the overexpression of PDKs, which phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC)[2][3][4][5]. The inactivation of PDC prevents the conversion of pyruvate to acetyl-CoA, thereby limiting entry into the tricarboxylic acid (TCA) cycle and favoring glycolytic pathways even in the presence of oxygen[2][4][5]. This compound, by inhibiting PDK4, is expected to restore PDC activity, reverse the Warburg effect, and consequently inhibit cancer cell proliferation and survival[1]. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound targets the ATP-binding pocket of PDK4, preventing the phosphorylation and inactivation of the E1α subunit of the PDC[2][4]. This leads to a metabolic shift from glycolysis towards oxidative phosphorylation, which can increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells[1]. Furthermore, metabolic reprogramming can influence the stability of oncoproteins such as c-Myc, a key regulator of cell growth and proliferation that is often overexpressed in cancer[6][7][8]. The ubiquitin-proteasome system is the primary route for c-Myc degradation[8][9][10]. Alterations in cellular metabolism can impact the post-translational modifications of c-Myc, such as phosphorylation, which in turn can regulate its ubiquitination and subsequent degradation[7][8].

Signaling Pathway

M77976_Signaling_Pathway cluster_glycolysis Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC PDC Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_inactive PDC-P (Inactive) PDC->PDC_inactive PDK4 PDC_inactive->PDC TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP ROS ROS OXPHOS->ROS Apoptosis Apoptosis ROS->Apoptosis PDK4 PDK4 This compound This compound This compound->PDK4 Inhibition Cell_Proliferation Cell Proliferation ATP_effect Metabolic Stress ATP_effect->Cell_Proliferation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-PDC, c-Myc) treatment->western stability c-Myc Stability Assay (CHX Chase) treatment->stability metabolism Metabolic Assays (OCR, ECAR) treatment->metabolism ic50 Calculate IC50 viability->ic50 quantification Quantify Protein Levels and Half-life western->quantification stability->quantification metabolic_analysis Analyze Metabolic Shift metabolism->metabolic_analysis cMyc_Degradation_Pathway cluster_regulation Regulation of c-Myc Stability cluster_M77976_effect Effect of this compound cMyc c-Myc p_cMyc Phosphorylated c-Myc (e.g., at T58/S62) cMyc->p_cMyc GSK3β Ub_cMyc Ubiquitinated c-Myc p_cMyc->Ub_cMyc E3 Ligase + Ub GSK3 GSK3β Ub Ubiquitin Proteasome 26S Proteasome Ub_cMyc->Proteasome Degradation Degradation Proteasome->Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., SCF-Fbw7) This compound This compound Metabolic_Stress Metabolic Stress (via PDC activation) This compound->Metabolic_Stress Metabolic_Stress->GSK3 Activation (putative)

References

Application Notes and Protocols: M77976 as a Therapeutic Agent in a Xenograft Model for Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Evaluation of M77976 in a Xenograft Model for Tumor Growth Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a dihydroxyphenyl pyrazole derivative that functions as an inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] In the context of cancer biology, PDK is a critical enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC).[2][3] Many cancer cells exhibit a metabolic shift known as the Warburg effect, or aerobic glycolysis, where they favor glycolysis for energy production even in the presence of oxygen.[1] PDKs play a crucial role in this process by inactivating the PDC, thereby shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production.[1][2] By inhibiting PDK, this compound can reverse this glycolytic switch, forcing cancer cells to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis, thereby inhibiting tumor growth.[3]

These application notes provide a detailed protocol for establishing a subcutaneous xenograft model and evaluating the anti-tumor efficacy of this compound.

I. Quantitative Data Summary

The following tables represent typical data collected during a xenograft study to evaluate the efficacy of a therapeutic agent like this compound.

Table 1: Tumor Volume Measurements

DayVehicle Control (mm³) (Mean ± SEM)This compound (Low Dose) (mm³) (Mean ± SEM)This compound (High Dose) (mm³) (Mean ± SEM)
0100.5 ± 5.2101.2 ± 4.8100.8 ± 5.5
4155.3 ± 8.9130.1 ± 7.3120.5 ± 6.8
8280.7 ± 15.4195.6 ± 10.1165.2 ± 9.3
12450.2 ± 22.1260.4 ± 14.5205.7 ± 11.9
16710.9 ± 35.8330.8 ± 18.2240.1 ± 13.6
201050.6 ± 51.3410.2 ± 21.9275.9 ± 15.1

Table 2: Animal Body Weight Measurements

DayVehicle Control (g) (Mean ± SEM)This compound (Low Dose) (g) (Mean ± SEM)This compound (High Dose) (g) (Mean ± SEM)
022.1 ± 0.522.3 ± 0.422.2 ± 0.6
422.5 ± 0.622.4 ± 0.522.1 ± 0.5
823.0 ± 0.522.8 ± 0.622.3 ± 0.7
1223.5 ± 0.723.1 ± 0.522.5 ± 0.6
1624.1 ± 0.623.5 ± 0.722.7 ± 0.8
2024.8 ± 0.823.9 ± 0.622.9 ± 0.7

Table 3: Summary of Treatment Efficacy

Treatment GroupFinal Mean Tumor Volume (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1050.6-
This compound (Low Dose)410.261.0
This compound (High Dose)275.973.7

II. Experimental Protocols

Cell Line and Animal Model Selection
  • Cell Line: Select a human cancer cell line known to overexpress PDKs and exhibit a glycolytic phenotype. Examples include various cell lines derived from non-small cell lung cancer, glioblastoma, or breast cancer.[1][4] For this protocol, we will use a hypothetical human non-small cell lung cancer cell line (e.g., NCI-H1975).

  • Animal Model: Immunodeficient mice are required for xenograft studies to prevent rejection of human cells. Commonly used strains include athymic nude (nu/nu) mice or NOD scid gamma (NSG) mice.[5][6] This protocol will utilize 6-8 week old female athymic nude mice.

Cell Culture and Preparation for Implantation
  • Culture the selected cancer cell line in the recommended medium (e.g., EMEM supplemented with 10% fetal bovine serum) in a 37°C, 5% CO2 incubator.[7]

  • Ensure cells are in the exponential growth phase (approximately 80-90% confluency) before harvesting.[6]

  • Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

  • To enhance tumor take rate, the cell suspension can be mixed 1:1 with a basement membrane matrix extract.

  • Keep the cell suspension on ice until implantation.[8]

Subcutaneous Tumor Implantation
  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Shave and sterilize the right flank of the mouse with an alcohol wipe.

  • Using a 1 mL syringe with a 25-gauge needle, draw up 0.1 mL of the cell suspension (containing 5 x 10^6 cells).

  • Gently lift the skin on the flank and inject the cell suspension subcutaneously.

  • Monitor the mice for recovery from anesthesia and for any adverse reactions.

Animal Monitoring and Tumor Measurement
  • Monitor the health of the animals daily, including body weight, food and water intake, and general behavior.

  • Once tumors become palpable, begin measuring them 2-3 times per week using digital calipers.[5]

  • Measure the length (l) and width (w) of the tumor.

  • Calculate the tumor volume using the formula: Volume = (l x w²) / 2 .[5]

  • Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[5][9]

Preparation and Administration of this compound
  • Preparation: Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). The final concentration should be determined based on the desired dosage.

  • Administration: Administer this compound to the treatment groups via an appropriate route, such as intraperitoneal (IP) or oral gavage (PO), at a predetermined schedule (e.g., once daily for 21 days). The vehicle control group should receive the vehicle solution on the same schedule.

Data Collection and Analysis
  • Continue to measure tumor volumes and body weights throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate the percent tumor growth inhibition (TGI) for each treatment group using the following formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Statistically analyze the data to determine the significance of the observed differences between the treatment and control groups.

III. Diagrams

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., NCI-H1975) harvest Harvest and Prepare Cell Suspension cell_culture->harvest implantation Subcutaneous Implantation in Mice harvest->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint data_analysis Data Analysis and Tumor Growth Inhibition endpoint->data_analysis

Caption: Experimental workflow for a xenograft study.

signaling_pathway cluster_cell Cancer Cell Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Warburg Effect PDC PDC (Pyruvate Dehydrogenase Complex) Pyruvate->PDC AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC->AcetylCoA PDK PDK (Pyruvate Dehydrogenase Kinase) PDK->PDC Inactivation This compound This compound This compound->PDK Inhibition

Caption: this compound mechanism of action in cancer metabolism.

References

M77976 Seahorse Assay for Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions.[1][2] By simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can gain critical insights into mitochondrial respiration and glycolysis, the two major energy-producing pathways in the cell.[3][4] This document provides detailed application notes and protocols for utilizing the Seahorse XF platform to analyze the metabolic effects of a hypothetical compound, M77976. These protocols are designed to guide researchers in assessing the impact of this compound on cellular bioenergetics, providing a comprehensive profile of its metabolic modulating properties.

The Seahorse XF Cell Mito Stress Test and the Glycolysis Stress Test are foundational assays for investigating mitochondrial function and glycolytic activity, respectively.[3][5] The protocols outlined below will describe how to integrate this compound into these standard assays to elucidate its mechanism of action on cellular metabolism.

Principle of the Assays

The Seahorse XF technology utilizes solid-state sensors to measure real-time changes in the concentration of dissolved oxygen and protons in the media immediately surrounding cultured cells.[1][6] These measurements provide the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[1] By injecting a series of metabolic modulators, it is possible to dissect key parameters of metabolic function.[4][7]

  • Cell Mito Stress Test: This assay uses sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4][7]

  • Glycolysis Stress Test: This assay involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolysis, glycolytic capacity, and glycolytic reserve.[3]

Application Note: Characterizing the Metabolic Effects of this compound

Objective: To determine the effect of the hypothetical compound this compound on mitochondrial respiration and glycolysis in cultured cells using the Seahorse XF Analyzer.

Background: this compound is a novel small molecule with a putative role in cellular metabolism. Understanding its impact on the key energy-producing pathways is crucial for its development as a potential therapeutic agent. The Seahorse XF assays will be employed to determine if this compound inhibits or stimulates mitochondrial respiration and/or glycolysis.

Experimental Design: Cells will be treated with a range of concentrations of this compound prior to and during the Seahorse XF assays. Both the Cell Mito Stress Test and the Glycolysis Stress Test will be performed to generate a comprehensive metabolic phenotype.

Expected Outcomes: The results will reveal whether this compound alters basal OCR or ECAR, affects ATP production from either mitochondria or glycolysis, modulates maximal respiratory capacity, or changes the cell's reliance on either pathway. This information will be critical for elucidating the mechanism of action of this compound.

Experimental Protocols

I. Seahorse XF Cell Mito Stress Test Protocol with this compound

This protocol is designed to assess the impact of this compound on mitochondrial function.

Materials:

  • Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)

  • Seahorse XF Cell Culture Microplates (Agilent Technologies)

  • Seahorse XF Calibrant (Agilent Technologies)

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • This compound (prepared in a suitable vehicle, e.g., DMSO)

  • XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[5]

  • Cultured cells of interest

Procedure:

  • Cell Culture:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, CO2 incubator.[8]

    • Include wells for background correction (no cells).[8]

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO2 37°C incubator.[8][9]

  • This compound Treatment:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium.

    • Add fresh assay medium containing the desired concentrations of this compound or vehicle control to the appropriate wells.

    • Incubate the plate in a non-CO2 37°C incubator for a pre-determined treatment time (e.g., 1 hour) prior to the assay.[5][8]

  • Prepare and Load the Sensor Cartridge:

    • Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) diluted to their final working concentrations in the assay medium.[8]

    • The injection strategy will be:

      • Port A: Oligomycin (e.g., 1.0 µM final concentration)

      • Port B: FCCP (e.g., 1.0 µM final concentration)

      • Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)

  • Run the Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.[8]

    • Replace the calibrant plate with the cell culture plate and initiate the assay protocol.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from ports A, B, and C, with measurements taken after each injection.

Data Analysis:

The Seahorse XF software will automatically calculate the OCR and ECAR values. The key parameters of mitochondrial function are determined as follows:

  • Basal Respiration: (Last rate measurement before first injection) - (Non-Mitochondrial Respiration)

  • ATP-Linked Respiration: (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection)

  • Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration)

  • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

  • Proton Leak: (Minimum rate measurement after oligomycin injection) - (Non-Mitochondrial Respiration)

  • Non-Mitochondrial Respiration: Minimum rate measurement after Rotenone/Antimycin A injection.

II. Seahorse XF Glycolysis Stress Test Protocol with this compound

This protocol is designed to assess the impact of this compound on glycolytic function.

Materials:

  • Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)

  • Seahorse XF Cell Culture Microplates (Agilent Technologies)

  • Seahorse XF Calibrant (Agilent Technologies)

  • Seahorse XF Base Medium (without glucose or pyruvate)

  • This compound (prepared in a suitable vehicle, e.g., DMSO)

  • XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)[3]

  • Cultured cells of interest

Procedure:

  • Cell Culture:

    • Seed cells as described in the Mito Stress Test protocol.

  • Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge as described in the Mito Stress Test protocol.

  • This compound Treatment and Assay Medium Exchange:

    • On the day of the assay, wash cells with glucose-free and pyruvate-free Seahorse XF assay medium.

    • Add fresh glucose- and pyruvate-free assay medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the plate in a non-CO2 37°C incubator for a pre-determined treatment time (e.g., 1 hour).[8]

  • Prepare and Load the Sensor Cartridge:

    • Load the injection ports of the hydrated sensor cartridge with the Glycolysis Stress Test reagents diluted to their final working concentrations in the assay medium.[3]

    • The injection strategy will be:

      • Port A: Glucose (e.g., 10 mM final concentration)

      • Port B: Oligomycin (e.g., 1.0 µM final concentration)

      • Port C: 2-Deoxyglucose (2-DG) (e.g., 50 mM final concentration)

  • Run the Seahorse XF Assay:

    • Calibrate the sensor cartridge and run the assay as described in the Mito Stress Test protocol.

    • The instrument will measure baseline ECAR before sequentially injecting glucose, oligomycin, and 2-DG, with measurements taken after each injection.

Data Analysis:

The key parameters of glycolytic function are determined as follows:

  • Non-glycolytic Acidification: The initial ECAR measurement before the addition of glucose.

  • Glycolysis: (Maximum ECAR measurement after glucose injection) - (Non-glycolytic Acidification).[3]

  • Glycolytic Capacity: (Maximum ECAR measurement after oligomycin injection) - (Non-glycolytic Acidification).[3]

  • Glycolytic Reserve: (Glycolytic Capacity) - (Glycolysis).[3]

Data Presentation

The quantitative data obtained from the Seahorse XF assays should be summarized in tables for clear comparison between the control (vehicle) and this compound-treated groups.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters

ParameterVehicle Control (OCR, pmol/min)This compound [Low Conc.] (OCR, pmol/min)This compound [High Conc.] (OCR, pmol/min)
Basal Respiration
ATP-Linked Respiration
Maximal Respiration
Spare Respiratory Capacity
Proton Leak
Non-Mitochondrial Respiration

Table 2: Effect of this compound on Glycolytic Function Parameters

ParameterVehicle Control (ECAR, mpH/min)This compound [Low Conc.] (ECAR, mpH/min)This compound [High Conc.] (ECAR, mpH/min)
Non-glycolytic Acidification
Glycolysis
Glycolytic Capacity
Glycolytic Reserve

Visualizations

Signaling Pathways and Experimental Workflows

Seahorse_Mito_Stress_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Seahorse XF Assay Seed Cells Seed Cells Hydrate Cartridge Hydrate Cartridge Treat with this compound Treat with this compound Seed Cells->Treat with this compound Load Cartridge Load Cartridge Hydrate Cartridge->Load Cartridge Run Assay Run Assay Treat with this compound->Run Assay Load Cartridge->Run Assay Data Analysis Data Analysis Run Assay->Data Analysis

Caption: Workflow for the Seahorse XF Cell Mito Stress Test with this compound.

Seahorse_Glycolysis_Stress_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Seahorse XF Assay Seed Cells Seed Cells Hydrate Cartridge Hydrate Cartridge Treat with this compound Treat with this compound Seed Cells->Treat with this compound Load Cartridge Load Cartridge Hydrate Cartridge->Load Cartridge Run Assay Run Assay Treat with this compound->Run Assay Load Cartridge->Run Assay Data Analysis Data Analysis Run Assay->Data Analysis

Caption: Workflow for the Seahorse XF Glycolysis Stress Test with this compound.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_tca Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate TCA Cycle TCA Cycle Pyruvate->TCA Cycle ETC & OXPHOS ETC & OXPHOS TCA Cycle->ETC & OXPHOS ATP ATP ETC & OXPHOS->ATP O2 consumed M77976_effect_glycolysis This compound M77976_effect_glycolysis->Pyruvate Inhibition? M77976_effect_mito This compound M77976_effect_mito->ETC & OXPHOS Inhibition?

Caption: Potential sites of action for this compound on cellular metabolism.

References

Application Notes and Protocols for Western Blot Analysis of Phospho-Pyruvate Dehydrogenase (p-PDH) Following Mdivi-1 (M77976) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of the PDH complex is tightly regulated, primarily through reversible phosphorylation of the E1α subunit (PDHA1). Phosphorylation at serine residues, particularly Ser293, by pyruvate dehydrogenase kinases (PDKs) inactivates the complex, thereby modulating cellular metabolism.[1]

Mdivi-1 (M77976) is a small molecule that has been widely studied as an inhibitor of mitochondrial division, primarily by targeting the dynamin-related protein 1 (Drp1).[2] While its canonical role is in the regulation of mitochondrial morphology, emerging evidence suggests that Mdivi-1 may have pleiotropic effects on mitochondrial function, including cellular respiration and metabolism. Some studies have indicated that Mdivi-1 treatment can lead to a decreased expression of the PDH E1α/β subunit.[3] However, the direct effect of Mdivi-1 on the phosphorylation state of PDH is not well-established.

These application notes provide a detailed protocol for investigating the phosphorylation status of PDH at Ser293 (p-PDH) in cultured cells following treatment with Mdivi-1 (this compound) using Western blotting. This method allows for the precise quantification of changes in p-PDH levels, which should be normalized to total PDH levels to account for potential changes in protein expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the regulatory pathway of PDH phosphorylation and the experimental workflow for the Western blot analysis.

cluster_0 PDH Phosphorylation Pathway Pyruvate Pyruvate PDH PDH (Active) Pyruvate->PDH AcetylCoA AcetylCoA PDH->AcetylCoA pPDH p-PDH (Ser293) (Inactive) PDH->pPDH Phosphorylation pPDH->PDH Dephosphorylation PDK PDK PDK->PDH PDP PDP PDP->pPDH cluster_1 Experimental Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Western Blot) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection E->F G Data Analysis F->G

References

Application Notes and Protocols for M77976 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M77976 is a potent and specific ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), a key regulatory enzyme in cellular metabolism. By inhibiting PDK4, this compound can modulate the activity of the Pyruvate Dehydrogenase Complex (PDC), thereby influencing the balance between glycolysis and mitochondrial respiration. These application notes provide a summary of the known characteristics of this compound and offer generalized protocols for its use in common in vitro assays.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of PDK4. This interaction prevents the phosphorylation and subsequent inactivation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). As a result, PDC remains active, facilitating the conversion of pyruvate to acetyl-CoA and promoting aerobic respiration over glycolysis. It is important to note that this compound has also been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), which should be considered when interpreting experimental results.

Quantitative Data

Published data on the in vitro application of this compound in cell-based assays is limited. The primary available quantitative measure is its half-maximal inhibitory concentration (IC50) against its enzymatic target.

ParameterValueTargetNotes
IC50 648 µM[1][2][3]PDK4 (enzymatic assay)This value represents the concentration required to inhibit 50% of PDK4 enzymatic activity in a cell-free system.
IC50 0.3 µMHsp90 (enzymatic assay)This compound also inhibits Hsp90, a chaperone protein involved in the stability of numerous client proteins.

Note: The provided IC50 value for PDK4 is from an enzymatic assay and may not directly translate to the effective concentration in cell-based experiments. Optimal concentrations for cell-based assays need to be determined empirically, starting with a broad range around the enzymatic IC50 and considering the Hsp90 inhibitory activity.

Signaling Pathway

The following diagram illustrates the signaling pathway involving PDK4 and the effect of this compound.

PDK4_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC_active PDC_inactive Pyruvate Dehydrogenase Complex (PDC) (Inactive) PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK4 PDK4 PDK4->PDC_active Inhibits This compound This compound This compound->PDK4 Inhibits Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->Pyruvate

PDK4 signaling pathway and this compound inhibition.

Experimental Protocols

The following are generalized protocols for common in vitro assays. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Cell_Viability_Workflow A Seed Cells (96-well plate) B Treat with this compound (serial dilutions) A->B C Incubate (24, 48, or 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Buffer E->F G Measure Absorbance (570 nm) F->G H Analyze Data G->H

Workflow for a cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a method to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Apoptosis_Assay_Workflow A Seed & Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min, dark) E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Populations G->H

Workflow for an apoptosis assay.
Western Blotting

This protocol provides a general procedure to analyze changes in protein expression following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 10 cm plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-PDC (E1α), total PDC (E1α), and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired duration. After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow A Treat Cells & Lyse B Quantify Protein A->B C SDS-PAGE B->C D Transfer to Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody E->F G Incubate with Secondary Antibody F->G H Detect & Image G->H I Analyze Bands H->I

Workflow for Western Blotting.

Conclusion

This compound is a valuable tool for studying the role of PDK4 in cellular metabolism and disease. Due to the limited availability of published data on its use in cell-based assays, it is crucial for researchers to empirically determine the optimal experimental conditions, including concentration and treatment duration, for their specific cell lines and assays of interest. The protocols provided here serve as a general guideline for initiating such studies.

References

Application Notes and Protocols: M77976 Solubility and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of M77976 in Dimethyl Sulfoxide (DMSO) and its application in cell culture media. The following protocols and data are intended to guide researchers in the effective use of this compound for in vitro studies.

This compound Overview

This compound is a specific, ATP-competitive inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), with a reported IC50 of 648 μM.[1][2] It is a valuable tool for research in areas such as obesity and diabetes.[1][2] this compound acts by binding to the ATP-binding pocket of PDK4, which induces conformational changes and inhibits the enzyme's activity.[1][3]

Solubility Data

This compound exhibits high solubility in DMSO but is sparingly soluble in aqueous solutions. Therefore, a concentrated stock solution in DMSO is recommended for subsequent dilution in cell culture media.

SolventSolubility (mg/mL)Molar Equivalent (mM)Special Conditions
DMSO100 - 250[1][2][3][4]337.47 - 843.68[1][2][3][4]Ultrasonic treatment may be required to fully dissolve the compound.[1][2][3]
Cell Culture MediaSparingly solubleNot directly applicableDilution from a DMSO stock is necessary.

Note: Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to ensure maximum solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 296.32 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 29.63 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. Using the previous example, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[1][2][3][4] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3] For short-term storage, the stock solution can be kept at 4°C for up to one month.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640, etc.)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution (Recommended): To minimize DMSO concentration in the final culture, it is good practice to perform a serial dilution. For example, to achieve a final concentration of 100 µM from a 100 mM stock, first dilute the stock 1:10 in sterile PBS or culture medium (e.g., 2 µL of 100 mM stock into 18 µL of medium to get a 10 mM intermediate solution).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium. For instance, to make 10 mL of medium with a final this compound concentration of 100 µM, add 10 µL of a 100 mM stock solution or 100 µL of a 10 mM intermediate solution.

  • Mixing: Gently mix the medium by pipetting up and down or by swirling the flask/plate. Avoid vigorous vortexing which can cause foaming.

  • DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples. For normal cell lines, the final DMSO concentration should generally be kept below 0.5% (v/v).

Visualized Workflows and Pathways

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate aliquot Aliquot for Storage sonicate->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells G Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Complex Pyruvate->PDH Substrate AcetylCoA AcetylCoA PDH->AcetylCoA Converts to PDK4 Pyruvate Dehydrogenase Kinase 4 PDK4->PDH Inhibits This compound This compound This compound->PDK4 Inhibits

References

Application Notes and Protocols for M77976 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M77976 is a potent and specific ATP-competitive inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). PDK4 is a key mitochondrial enzyme that plays a crucial role in the regulation of glucose metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC). By inhibiting PDK4, this compound can modulate cellular metabolism, making it a valuable tool for research in areas such as oncology, metabolic diseases, and cellular signaling. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and a description of its mechanism of action.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 296.32 g/mol
Formula C₁₇H₁₆N₂O₃
CAS Number 394237-61-7
Appearance Solid Powder
Primary Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO Up to 250 mg/mL (approximately 843.68 mM)
Recommended Storage (Solid) -20°C, protected from light and moisture
Recommended Storage (Stock Solution) -20°C or -80°C in aliquots to avoid freeze-thaw cycles

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibration: Allow the this compound vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Using a calibrated analytical balance in a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Calculation Example for 1 mL of 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 296.32 g/mol = 2.9632 mg

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. b. Vortex the tube for 1-2 minutes to initiate dissolution. c. Place the tube in an ultrasonic water bath at room temperature and sonicate for 10-15 minutes to ensure complete dissolution.[1][2]

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If any particulate matter remains, repeat the vortexing and sonication steps.

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • To avoid precipitation of the compound, it is recommended to perform serial dilutions or to add the stock solution to pre-warmed culture medium while gently swirling.[4]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: a. For a 1:1000 dilution (e.g., to achieve a 10 µM final concentration from a 10 mM stock), add 1 µL of the this compound stock solution to 1 mL of pre-warmed, complete cell culture medium. b. Gently mix the working solution by pipetting or inverting the tube.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared this compound working solution.

Signaling Pathway and Mechanism of Action

This compound is a selective inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). PDK4 is a mitochondrial kinase that inhibits the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper of glucose metabolism. Recent studies have elucidated a novel role for PDK4 in regulating the mTORC1 signaling pathway. PDK4 has been shown to bind to and stabilize the transcription factor CREB (cAMP response element-binding protein), preventing its degradation.[5][6] This leads to the increased expression of RHEB (Ras homolog enriched in brain), a direct and potent activator of mTORC1.[6][7] By inhibiting PDK4, this compound can disrupt this signaling cascade, leading to decreased mTORC1 activity.

M77976_Signaling_Pathway cluster_0 This compound Action cluster_1 PDK4 Regulation of mTORC1 This compound This compound PDK4 PDK4 This compound->PDK4 inhibits CREB CREB PDK4->CREB stabilizes RHEB RHEB CREB->RHEB transactivates mTORC1 mTORC1 RHEB->mTORC1 activates Downstream Downstream Effectors mTORC1->Downstream phosphorylates

Caption: this compound inhibits PDK4, disrupting the PDK4-CREB-RHEB axis and leading to reduced mTORC1 activation.

Experimental Workflow

The following diagram illustrates the key steps for preparing and using this compound in cell culture experiments.

M77976_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Vortex & Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot dilute Dilute in Pre-warmed Cell Culture Medium aliquot->dilute working Working Solution (e.g., 10 µM) dilute->working treat Treat Cells working->treat end End treat->end

Caption: Workflow for the preparation and application of this compound in cell culture experiments.

References

Application Notes and Protocols for M77976 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific published in vivo studies in mouse models for the compound M77976. The following application notes and protocols are therefore based on the known mechanism of this compound as a Pyruvate Dehydrogenase Kinase 4 (PDK4) inhibitor and draw upon established methodologies for other PDK inhibitors, such as Dichloroacetate (DCA) and Cryptotanshinone (KIS37). These protocols should be considered as a starting point for study design and will require optimization for this compound.

Introduction

This compound is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). PDK4 is a key mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDC shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, favoring glycolysis. By inhibiting PDK4, this compound is expected to restore PDC activity, promoting glucose oxidation and mitochondrial respiration. This mechanism of action suggests potential therapeutic applications in metabolic diseases such as diabetes and obesity, as well as in oncology where cancer cells often exhibit a metabolic shift towards glycolysis (the Warburg effect).

Signaling Pathway

Application Notes and Protocols for Studying Insulin Resistance in Cell Lines using M77976, a Pyruvate Dehydrogenase Kinase 4 (PDK4) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. It is a key factor in the development of type 2 diabetes and other metabolic syndromes. A critical regulator of glucose metabolism is the pyruvate dehydrogenase complex (PDC), which is inactivated by phosphorylation by pyruvate dehydrogenase kinases (PDKs). Overexpression of PDK4, an isozyme of PDK, has been strongly associated with insulin resistance in tissues such as skeletal muscle and liver.

M77976 is a selective inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). By inhibiting PDK4, this compound is expected to increase the activity of the PDC, thereby promoting glucose oxidation and improving insulin sensitivity. This makes this compound a valuable tool for in vitro studies of insulin resistance. These application notes provide detailed protocols for utilizing this compound to study its effects on insulin signaling, glucose uptake, and glycogen synthesis in common cell line models of insulin resistance.

Mechanism of Action

In a state of insulin resistance, elevated PDK4 activity leads to the phosphorylation and inactivation of the pyruvate dehydrogenase complex (PDC). This enzymatic block shunts pyruvate away from mitochondrial oxidation and towards other metabolic pathways, impairing glucose utilization. This compound, by selectively inhibiting PDK4, prevents the phosphorylation of PDC, thus maintaining its active state. This promotes the conversion of pyruvate to acetyl-CoA, facilitating its entry into the tricarboxylic acid (TCA) cycle for complete oxidation. The enhanced glucose oxidation is anticipated to improve cellular insulin sensitivity.

Signaling Pathway of PDK4 in Insulin Resistance

cluster_0 Insulin Resistant State cluster_1 This compound Intervention IR Insulin Resistance PDK4 ↑ PDK4 IR->PDK4 leads to PDC_inactive PDC (inactive) PDK4->PDC_inactive phosphorylates (inactivates) AcetylCoA ↓ Acetyl-CoA PDC_inactive->AcetylCoA reduces conversion Pyruvate Pyruvate Pyruvate->PDC_inactive TCA ↓ TCA Cycle AcetylCoA->TCA Glucose_util Impaired Glucose Utilization TCA->Glucose_util This compound This compound PDK4_inhibited PDK4 This compound->PDK4_inhibited inhibits PDC_active PDC (active) PDK4_inhibited->PDC_active prevents inactivation AcetylCoA_2 ↑ Acetyl-CoA PDC_active->AcetylCoA_2 promotes conversion Pyruvate_2 Pyruvate Pyruvate_2->PDC_active TCA_2 ↑ TCA Cycle AcetylCoA_2->TCA_2 Glucose_util_2 Improved Glucose Utilization TCA_2->Glucose_util_2

Caption: this compound action on the PDK4 signaling pathway.

Data Presentation

The following tables summarize expected quantitative outcomes from treating insulin-resistant cell lines with this compound, based on studies with other PDK inhibitors.

Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant L6 Myotubes

Treatment Condition2-Deoxyglucose Uptake (pmol/min/mg protein)Fold Change vs. Insulin-Resistant Control
Untreated Control15.2 ± 1.81.5
Insulin-Resistant Control10.1 ± 1.21.0
This compound (10 µM)18.5 ± 2.11.8
Insulin (100 nM)25.4 ± 2.52.5
This compound (10 µM) + Insulin (100 nM)32.1 ± 3.03.2

Table 2: Effect of this compound on Glycogen Synthesis in Insulin-Resistant HepG2 Cells

Treatment ConditionGlycogen Content (µg/mg protein)Fold Change vs. Insulin-Resistant Control
Untreated Control45.8 ± 4.21.4
Insulin-Resistant Control32.7 ± 3.51.0
This compound (10 µM)55.3 ± 5.11.7
Insulin (100 nM)68.9 ± 6.32.1
This compound (10 µM) + Insulin (100 nM)79.2 ± 7.02.4

Table 3: Effect of this compound on Akt and GSK-3β Phosphorylation in Insulin-Resistant C2C12 Myotubes

Treatment Conditionp-Akt (Ser473) / Total Akt (Ratio)p-GSK-3β (Ser9) / Total GSK-3β (Ratio)
Untreated Control1.0 ± 0.11.0 ± 0.1
Insulin-Resistant Control0.4 ± 0.050.5 ± 0.06
This compound (10 µM)0.7 ± 0.080.8 ± 0.09
Insulin (100 nM)1.5 ± 0.21.6 ± 0.2
This compound (10 µM) + Insulin (100 nM)1.9 ± 0.252.0 ± 0.22

Experimental Protocols

Note: As there is limited direct literature on this compound for inducing insulin resistance, the following protocols are based on established methods for other PDK inhibitors, such as dichloroacetate (DCA), and can be adapted for this compound. Optimization of concentrations and incubation times for this compound is recommended.

Protocol 1: Induction of Insulin Resistance in Cell Lines

This protocol describes the induction of insulin resistance in L6 myotubes, C2C12 myotubes, and HepG2 hepatocytes.

Materials:

  • L6, C2C12, or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose (25 mM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (for C2C12 differentiation)

  • Penicillin-Streptomycin solution

  • Insulin solution (1 mg/mL)

  • Palmitate-BSA complex (for L6 and C2C12 cells)

  • Sterile culture plates and flasks

Procedure:

For L6 and C2C12 Myotubes:

  • Culture L6 or C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Induce differentiation into myotubes by switching to DMEM with 2% horse serum (for C2C12) or 2% FBS (for L6) for 4-6 days.

  • To induce insulin resistance, treat differentiated myotubes with one of the following for 16-24 hours:

    • High Insulin: 100 nM insulin in serum-free DMEM.

    • High Glucose: DMEM containing 25 mM glucose.

    • High Fat: 0.5 mM palmitate complexed to BSA in DMEM.

For HepG2 Hepatocytes:

  • Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • To induce insulin resistance, treat cells at 70-80% confluency with DMEM containing 25 mM glucose and 100 nM insulin for 24 hours.

Experimental Workflow for Inducing Insulin Resistance

start Start culture Culture Cell Line (L6, C2C12, or HepG2) start->culture differentiate Differentiate Myoblasts (for L6 and C2C12) culture->differentiate If myoblasts induce_ir Induce Insulin Resistance (High Glucose/Insulin/Palmitate) culture->induce_ir For HepG2 differentiate->induce_ir ready Insulin-Resistant Cells Ready for Treatment induce_ir->ready

Caption: Workflow for generating insulin-resistant cell models.

Protocol 2: Treatment with this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • After inducing insulin resistance (Protocol 1), remove the induction medium.

  • Wash the cells once with sterile phosphate-buffered saline (PBS).

  • Add fresh serum-free DMEM containing the desired concentration of this compound (e.g., 1-50 µM, optimization required). Include a vehicle control (DMSO).

  • For insulin-stimulated conditions, add 100 nM insulin for the final 30 minutes of the this compound treatment period.

  • Incubate for a predetermined time (e.g., 2-24 hours, optimization required).

Protocol 3: 2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into the cells.

Materials:

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-[³H]-glucose

  • Unlabeled 2-deoxyglucose

  • Cytochalasin B (inhibitor of glucose transport, for non-specific uptake)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation counter and vials

Procedure:

  • After treatment with this compound and/or insulin, wash cells twice with warm KRH buffer.

  • Incubate cells in KRH buffer for 30 minutes at 37°C.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[³H]-glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxyglucose.

  • For non-specific uptake control wells, add cytochalasin B (10 µM) 15 minutes prior to the addition of the glucose solution.

  • Incubate for 10 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the lysates for normalization.

  • Calculate specific glucose uptake by subtracting non-specific uptake from total uptake.

Protocol 4: Glycogen Synthesis Assay

This assay measures the incorporation of radiolabeled glucose into glycogen.

Materials:

  • D-[¹⁴C]-glucose

  • Glycogen (as a carrier)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Trichloroacetic acid (TCA)

Procedure:

  • Following treatment with this compound and/or insulin, incubate cells with D-[¹⁴C]-glucose (1 µCi/mL) in DMEM for 90 minutes.

  • Wash cells three times with ice-cold PBS.

  • Lyse the cells in KOH.

  • Add glycogen as a carrier and precipitate the glycogen by adding ethanol and incubating at -20°C overnight.

  • Centrifuge to pellet the glycogen, wash the pellet with ethanol, and resuspend in water.

  • Measure the radioactivity of the glycogen pellet using a scintillation counter.

  • Normalize to the total protein content of the cell lysate.

Protocol 5: Western Blot Analysis of Insulin Signaling Proteins

This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (p-Akt Ser473, Total Akt, p-GSK-3β Ser9, Total GSK-3β, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound, as a selective PDK4 inhibitor, presents a promising pharmacological tool for the in vitro investigation of insulin resistance. By modulating the activity of the pyruvate dehydrogenase complex, this compound allows for the detailed study of how enhanced glucose oxidation can ameliorate insulin resistance in various cell types. The provided protocols offer a framework for researchers to explore the therapeutic potential of PDK4 inhibition in metabolic diseases. It is crucial to optimize the experimental conditions, particularly the concentration and duration of this compound treatment, for each specific cell line and experimental setup.

Troubleshooting & Optimization

M77976 not showing effect in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using M77976 in cell culture experiments. If you are not observing the expected effects, this resource provides detailed troubleshooting steps, protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][2][3][4][5][6] Its IC50 (half-maximal inhibitory concentration) for PDK4 is approximately 648 μM.[1][3][4][5] this compound binds to the ATP-binding pocket of PDK4, inducing a conformational change that inhibits its kinase activity.[1][2][3] PDK4's primary role is to phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[2][7] By inhibiting PDK4, this compound effectively keeps the PDC in its active, unphosphorylated state, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[7]

Q2: What is the expected biological effect of this compound in cell culture?

The primary effect of this compound is metabolic. By activating the Pyruvate Dehydrogenase Complex (PDC), this compound shifts cellular metabolism from glycolysis towards oxidative phosphorylation. Expected downstream effects can include:

  • Decreased lactate production.[7]

  • Increased oxygen consumption.

  • Changes in cell proliferation or viability, particularly in cancer cells that rely on aerobic glycolysis (the Warburg effect).

  • Alterations in the expression of metabolism-related genes.

The specific outcome is highly dependent on the metabolic wiring of the chosen cell line.

Q3: Why am I not observing an effect with this compound in my cell culture experiments?

There are several potential reasons, which fall into three main categories:

  • Compound Integrity and Preparation: Issues with the inhibitor's stability, solubility, or concentration.

  • Experimental Design: A mismatch between the assay readout and the compound's mechanism, incorrect timing, or inappropriate cell culture conditions.

  • Biological Context: The chosen cell line may not express sufficient levels of the target (PDK4) or may not rely on the PDC/PDK axis for its metabolic phenotype, rendering it non-responsive.

The detailed troubleshooting guide below will walk you through diagnosing these potential issues.

Q4: How should I prepare and store this compound?

Proper handling is critical for compound activity.

  • Solubility: this compound is highly soluble in DMSO (up to 250 mg/mL or 843.68 mM).[4] It has low aqueous solubility.

  • Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. For example, a 100 mM stock. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the powder and DMSO stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]

Troubleshooting Guide: this compound Not Showing an Effect

Use this step-by-step guide to identify the potential cause of your experimental issues.

Step 1: Verify Compound and Experimental Parameters

The first step is to rule out common technical errors related to the compound itself and the experimental setup.

Is your compound properly stored and prepared? Ensure your this compound powder and stock solutions have been stored under the recommended desiccating conditions at -20°C or -80°C.[1] If the stock solution is old or has been freeze-thawed multiple times, prepare a fresh stock from powder.

Is the compound fully dissolved? When diluting your DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent toxicity and compound precipitation. Visually inspect the media after adding the compound to ensure no precipitate has formed.

Are you using an appropriate concentration range? The reported IC50 for this compound against purified PDK4 is high (648 μM).[1][3][4][5] Cellular activity often requires concentrations in the micromolar (μM) range. If you are using nanomolar (nM) concentrations, it is unlikely you will see an effect. A good starting point for a dose-response experiment is a range from 1 µM to 1000 µM.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process to diagnose why this compound may not be showing activity in your experiment.

cluster_compound 1. Compound Integrity cluster_design 2. Experimental Design cluster_validation 3. Target Validation start Start: this compound Shows No Effect check_storage Is storage correct? (-20°C / -80°C) start->check_storage check_solubility Is compound dissolved? (Final DMSO <0.5%) check_storage->check_solubility Yes outcome Outcome: Identify Point of Failure check_storage->outcome No -> Replace Compound check_concentration Is concentration adequate? (Use high µM range) check_solubility->check_concentration Yes check_solubility->outcome No -> Adjust Dilution check_cell_line Does cell line express PDK4? check_concentration->check_cell_line Yes check_concentration->outcome No -> Increase Dose check_assay Is assay relevant? (Metabolic vs. Proliferation) check_cell_line->check_assay Yes check_cell_line->outcome No -> Screen Cell Lines check_duration Is treatment duration optimal? (24-72h for metabolic shifts) check_assay->check_duration Yes check_assay->outcome No -> Change Assay run_western Measure p-PDHA1 (Ser293) (Direct target engagement) check_duration->run_western Yes check_duration->outcome No -> Run Time-Course run_lactate Measure lactate production (Functional metabolic output) run_western->run_lactate p-PDHA1 decreases run_western->outcome No Change -> Target Not Engaged positive_control Use a known responsive cell line or positive control (e.g., Dichloroacetate) run_lactate->positive_control positive_control->outcome

Caption: Troubleshooting decision tree for this compound experiments.

Step 2: Re-evaluate the Biological System

If technical issues are ruled out, the problem may lie with the biological model or the chosen assay.

Does your cell line express the target, PDK4? this compound cannot inhibit a target that is not there. Check transcriptomic (RNA-seq) or proteomic databases (e.g., DepMap, ProteomicsDB) for PDK4 expression in your cell line. Alternatively, run a Western blot to confirm PDK4 protein expression.

Is the chosen assay appropriate for a metabolic inhibitor? A standard cell viability assay (e.g., MTT, CellTiter-Glo) may not show a strong effect unless the cells are highly dependent on the metabolic pathway being targeted and are cultured for a sufficient duration (e.g., 48-72 hours). Consider more direct and sensitive assays for target engagement:

  • Phospho-PDC Measurement: The most direct way to confirm this compound activity is to measure the phosphorylation of the PDC alpha subunit (PDHA1) at Serine 293. A successful inhibition of PDK4 will lead to a decrease in p-PDHA1 (Ser293) levels.

  • Lactate Production Assay: As PDC activation shunts pyruvate away from lactate production, a functional consequence of this compound treatment should be a decrease in lactate secreted into the cell culture medium.

Key Experimental Protocols

Protocol 1: this compound Dose-Response Experiment

This protocol outlines a standard cell viability experiment to determine the effective concentration range.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 2 mM) to create a final top concentration of 1 mM. Include a "vehicle-only" control (e.g., 0.2% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions.

  • Incubation: Incubate the plate for 48 to 72 hours. Metabolic effects on proliferation can take longer to become apparent than cytotoxic effects.

  • Assay: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.

  • Analysis: Normalize the results to the vehicle-only control wells and plot the dose-response curve to determine the IC50 or EC50.

Experimental Workflow Diagram

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout seed Seed cells in 96-well plate incubate1 Incubate (18-24h) seed->incubate1 prepare_cpd Prepare this compound serial dilutions treat Treat cells with This compound or Vehicle prepare_cpd->treat incubate2 Incubate (48-72h) treat->incubate2 assay Perform Viability or Metabolic Assay incubate2->assay analyze Analyze Data & Plot Dose-Response assay->analyze

Caption: General workflow for an this compound cell-based assay.

Protocol 2: Western Blot for Phospho-PDHA1
  • Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound at various concentrations (e.g., 10 µM, 100 µM, 500 µM) and a vehicle control for a short duration (e.g., 2-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and run electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-PDHA1 (Ser293). On a separate blot or after stripping, probe for total PDHA1 and a loading control (e.g., β-actin, GAPDH).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-PDHA1 to total PDHA1 indicates successful target engagement by this compound.

Data Presentation & Key Parameters

This compound Compound Information
ParameterValueSource
Target Pyruvate Dehydrogenase Kinase 4 (PDK4)[1][2][3]
Mechanism ATP-Competitive Inhibitor[1][2]
IC50 ~648 µM (in vitro)[1][3][4][5]
Solubility DMSO: ~250 mg/mL[4]
Storage -20°C (1 year) or -80°C (2 years)[1]
Example Dose-Response Data Table
This compound Conc. (µM)Average Viability (%)Standard Deviation
0 (Vehicle)1005.2
1098.14.8
5091.56.1
10082.35.5
25065.77.0
50048.96.3
100033.25.9

This compound Mechanism of Action Pathway

The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in metabolism and how it is regulated by PDK4, the direct target of this compound.

cluster_mito Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH PDC_active PDC (Active) Pyruvate->PDC_active PDC_inactive PDC-P (Inactive) PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA PDC_inactive->PDC_active Dephosphorylation (PDP) TCA TCA Cycle AcetylCoA->TCA PDK4 PDK4 PDK4->PDC_active INHIBITS (by Phosphorylation) This compound This compound This compound->PDK4 INHIBITS

Caption: this compound inhibits PDK4, preventing PDC inactivation.

References

Troubleshooting M77976 solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

M77976 Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, focusing on common solubility and precipitation challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a specific, ATP-competitive inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), with an IC50 of 648 μM.[1][2][3] It binds to the ATP-binding pocket of PDK4, inducing conformational changes that inhibit its function.[1] By inhibiting PDK4, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC), playing a role in the regulation of cellular metabolism. Its activity is often studied in the context of the PI3K/Akt/mTOR signaling pathway.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound? A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It exhibits high solubility in DMSO.[1][2]

Q3: How should I store this compound? A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Powder: Store desiccated at -20°C for long-term stability (≥1 year).[1][3]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months.[3] Short-term storage at -20°C is also possible for up to 6 months.[3]

Q4: My this compound solution appears cloudy or has visible precipitate after diluting it into my aqueous cell culture media. Why is this happening? A4: This is a common issue known as aqueous precipitation. This compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When a concentrated DMSO stock is diluted directly into an aqueous buffer or media, the compound can crash out of solution, forming a precipitate. To avoid this, ensure the final concentration of DMSO in your working solution is kept to a minimum (typically <0.5%) and follow the dilution protocol outlined below.

Solubility Data

The solubility of this compound is highly dependent on the solvent used. Data from suppliers is summarized below. Note that sonication may be required to achieve maximum solubility in DMSO.[1][2]

SolventMaximum ConcentrationMolarity (Approx.)Notes
DMSO250 mg/mL843.7 mMUltrasonic assistance recommended[1][2]
DMSO10 mM10 mMReadily achievable concentration[3]

Experimental Protocols & Workflows

Protocol: Preparing this compound Stock and Working Solutions

This protocol provides a step-by-step method for preparing a concentrated stock solution in DMSO and diluting it to a final working concentration in an aqueous medium while minimizing precipitation.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder (Molecular Weight: 296.32 g/mol ).

    • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for 10 mM, add 337.5 µL of DMSO per 1 mg of this compound).

    • Cap the vial tightly and vortex thoroughly. If full dissolution is not achieved, briefly sonicate the solution in a water bath until all solid is dissolved.

    • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solution Preparation (Serial Dilution):

    • Never dilute the concentrated DMSO stock directly into your final aqueous solution in one step.

    • Perform an intermediate dilution step. For example, dilute your 10 mM stock solution 1:10 or 1:100 in your final aqueous buffer or media.

    • Crucially, add the this compound intermediate dilution to the final volume of aqueous buffer while vortexing or stirring the buffer. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

    • Ensure the final concentration of DMSO in the working solution is non-toxic to your experimental system (e.g., <0.5% v/v).

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for preparing and using this compound solutions.

G This compound Solution Preparation Workflow cluster_prep Preparation cluster_exp Experiment start Start with this compound (Solid Powder) stock Prepare Concentrated Stock Solution in DMSO (e.g., 10-50 mM) start->stock vortex Vortex / Sonicate Until Fully Dissolved stock->vortex store Aliquot & Store at -80°C vortex->store dilute Prepare Working Solution (Dilute from Stock) store->dilute For each experiment add Add to Aqueous Medium (while vortexing) dilute->add experiment Perform Experiment add->experiment G start Precipitation Observed loc Where did it occur? start->loc stock_sol In DMSO Stock Solution loc->stock_sol Stock work_sol In Aqueous Working Solution loc->work_sol Working cause_stock1 Cause: Stored improperly or solvent has absorbed water. stock_sol->cause_stock1 cause_work1 Cause: Poor aqueous solubility (compound crashing out). work_sol->cause_work1 solve_stock1 Action: Gently warm/vortex. Use fresh, anhydrous DMSO. Store at -80°C. cause_stock1->solve_stock1 solve_work1 Action: Improve dilution technique (add to vortexing buffer). Use serial dilution. cause_work1->solve_work1 G cluster_PDC Pyruvate Dehydrogenase Complex (PDC) This compound This compound PDK4 PDK4 This compound->PDK4 Inhibits PDC_active PDC (Active) PDK4->PDC_active Phosphorylates (Inactivates) PDC_inactive PDC-P (Inactive) AcetylCoA Acetyl-CoA (to Krebs Cycle) PDC_active->AcetylCoA Pyruvate Pyruvate Pyruvate->PDC_active

References

Optimizing M77976 concentration to avoid toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M77976. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][2][3] It binds to the ATP-binding pocket of PDK4, leading to conformational changes that inhibit its kinase activity.[1][2][3] PDK4 is a key mitochondrial enzyme that phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. By inhibiting PDK4, this compound prevents the phosphorylation of PDH, thereby maintaining its active state and promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.

Q2: What is the IC50 of this compound?

The reported half-maximal inhibitory concentration (IC50) of this compound for PDK4 is 648 μM.[1][2][3] This relatively high IC50 value suggests that micromolar concentrations are required to achieve significant inhibition of PDK4 activity in biochemical assays.

Q3: What are the potential applications of this compound in research?

Given its role in metabolic regulation, this compound is a valuable tool for studying cellular metabolism, particularly the switch between glycolysis and mitochondrial respiration. It is being investigated for its potential in research related to obesity, diabetes, and certain types of cancer where metabolic reprogramming is a key feature.[1][3]

Q4: How should I prepare a stock solution of this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] A stock solution can be prepared by dissolving the compound in DMSO. For example, a 10 mM stock solution is commonly used. To aid dissolution, gentle warming and vortexing or sonication may be necessary.[1][2][3] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What is the recommended starting concentration for my cell-based experiments?

Due to the high IC50 value, you may need to use higher concentrations of this compound than with many other kinase inhibitors. However, the optimal concentration is highly dependent on the cell type, cell density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup. A starting point for a dose-response curve could range from 1 µM to 1000 µM.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Cell Death or Low Viability - Concentration is too high: The concentration of this compound may be in the toxic range for your specific cell line. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high (typically should be <0.5%).- Perform a dose-response experiment to determine the EC50 for cytotoxicity in your cell line (see Experimental Protocols). - Reduce the concentration of this compound used. - Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a non-toxic level.
No Observable Effect - Concentration is too low: The concentration of this compound may be insufficient to effectively inhibit PDK4 in your cells. - Poor cell permeability: The compound may not be efficiently entering the cells. - Incorrect experimental endpoint: The chosen readout may not be sensitive to changes in PDK4 activity.- Increase the concentration of this compound. Refer to your dose-response curve to select a higher, non-toxic concentration. - Increase the incubation time. - Verify that your chosen cellular markers (e.g., phosphorylation of PDH) are responsive to PDK4 inhibition.
Precipitate in Culture Medium - Poor solubility in aqueous media: this compound is poorly soluble in water. Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause it to precipitate.- When diluting the DMSO stock solution into your culture medium, do so by adding the stock to a small volume of medium first and mixing well before adding it to the final volume. - Ensure the final concentration of this compound does not exceed its solubility limit in the final culture medium.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
Mechanism of Action ATP-competitive inhibitor of PDK4[1][2][3]
IC50 (PDK4) 648 μM[1][2][3]
Solubility in DMSO Up to 250 mg/mL (843.68 mM)[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 296.32 g/mol . For 1 mL of a 10 mM solution, you will need 0.29632 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube or sonicate to aid dissolution.[1][2][3]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Optimal this compound Concentration using a Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A cytotoxicity assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Multichannel pipette

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is a 10-point two-fold serial dilution starting from a high concentration (e.g., 1000 µM). Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the output (e.g., absorbance or fluorescence). Normalize the data to the untreated control (representing 100% viability). Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine the concentration that causes 50% cell death (EC50 for cytotoxicity). For your experiments, choose a range of concentrations well below the cytotoxic EC50.

Visualizations

PDK_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Pyruvate Pyruvate PDH_active PDH (active) Pyruvate->PDH_active Conversion AcetylCoA Acetyl-CoA PDH_active->AcetylCoA PDH_inactive PDH-P (inactive) PDH_active->PDH_inactive PDP (dephosphorylation) TCA TCA Cycle AcetylCoA->TCA PDK4 PDK4 PDK4->PDH_inactive Phosphorylation This compound This compound This compound->PDK4 Inhibition Glucose Glucose Glucose->Pyruvate Glycolysis

Caption: PDK4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Prep_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat Cells with Dilutions and Vehicle Control Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay Data_Analysis Analyze Data and Plot Dose-Response Curve Cytotoxicity_Assay->Data_Analysis Determine_Conc Determine Optimal Non-Toxic Concentration Data_Analysis->Determine_Conc

Caption: Workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of M77976 on Hsp90

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frequently Asked Questions (FAQs)

Q1: My experiments with M77976 show unexpected degradation of proteins known to be Hsp90 clients. Could this be an off-target effect?

A: It is plausible. Hsp90 is essential for the stability and function of a large number of "client" proteins, many of which are kinases and transcription factors.[1][2][3] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these clients.[3] If you observe the degradation of well-known Hsp90 clients like HER2, Akt, or Cdk4/6 upon this compound treatment, it is a strong indicator of a potential off-target effect on Hsp90. The first step would be to confirm this observation by Western blotting for a panel of sensitive Hsp90 client proteins.

Q2: What are the most reliable methods to confirm if this compound directly binds to Hsp90 in a cellular context?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[4][5][6] This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[4][5] If this compound binds to Hsp90, you would expect to see a higher amount of soluble Hsp90 at elevated temperatures in this compound-treated cells compared to vehicle-treated controls.

Q3: Can I use in vitro methods to validate a direct interaction between this compound and Hsp90?

A: Yes, several in vitro assays can be employed. A common method is an Hsp90 ATPase inhibition assay. Most Hsp90 inhibitors are ATP-competitive, and a direct binding of this compound to the N-terminal ATP-binding pocket of Hsp90 would result in a decrease in its ATPase activity.[7] Additionally, affinity chromatography using immobilized this compound could be used to pull down purified Hsp90 protein.

Q4: If this compound does interact with Hsp90, how can I assess the functional consequences beyond client protein degradation?

A: A key function of Hsp90 is its interaction with a wide array of co-chaperones and client proteins.[1][8] You could perform co-immunoprecipitation (co-IP) experiments to see if this compound disrupts the interaction between Hsp90 and critical co-chaperones like Cdc37 or Aha1, or with specific client proteins.[2] A disruption of these protein-protein interactions is a strong indicator of functional impairment of the Hsp90 chaperone machinery.

Q5: My results are ambiguous. What are some alternative explanations for the observed effects?

A: It is important to consider that cellular stress can indirectly affect protein stability and chaperone function. This compound, by inhibiting its primary target (pyruvate dehydrogenase kinase), could induce metabolic stress that leads to a general cellular stress response. This can sometimes phenocopy aspects of Hsp90 inhibition. Therefore, it is crucial to use multiple, orthogonal assays to build a strong case for a direct off-target effect on Hsp90. Also, consider that some small molecules can have off-target effects on other kinases or proteins that indirectly influence the stability of Hsp90 clients.[9]

Troubleshooting Guides

Guide 1: Interpreting Hsp90 Client Protein Levels after this compound Treatment
Observation Potential Cause Suggested Action
Degradation of multiple, well-validated Hsp90 client proteins (e.g., HER2, Akt, Raf-1). Strong indication of Hsp90 inhibition.Proceed with direct binding assays like CETSA or in vitro ATPase assays.
Degradation of only one or a subset of Hsp90 clients. May indicate a more selective effect on a specific Hsp90 complex or an indirect effect.Expand the panel of client proteins tested. Investigate upstream signaling pathways of the affected clients.
No change in Hsp90 client protein levels. This compound is unlikely to be a potent Hsp90 inhibitor at the concentrations used.Consider increasing the concentration of this compound in a dose-response experiment. Ensure your antibody and Western blot protocol are optimized.
Induction of Hsp70 expression. Often observed as a compensatory mechanism upon Hsp90 inhibition.Include an antibody against Hsp70 in your Western blot analysis as another marker for Hsp90 pathway disruption.
Guide 2: Cellular Thermal Shift Assay (CETSA) for this compound and Hsp90
Problem Potential Cause Troubleshooting Step
No thermal shift observed for Hsp90 with this compound treatment. This compound does not bind to Hsp90 with sufficient affinity to cause stabilization. The concentration of this compound is too low.Run a positive control with a known Hsp90 inhibitor. Perform a dose-response CETSA with a range of this compound concentrations.
High variability between replicates. Inconsistent heating of samples. Uneven cell lysis.Use a thermocycler with a heated lid for precise temperature control. Ensure complete cell lysis and consistent sample processing.
Hsp90 signal is weak or absent in the soluble fraction after heating. The heating temperature is too high, leading to complete denaturation of both bound and unbound protein.Optimize the temperature gradient to identify the melting temperature of Hsp90 in your specific cell line.

Experimental Protocols

Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a positive control with a known Hsp90 inhibitor (e.g., 17-AAG).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1), Hsp70, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the client protein levels to the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Hsp90 Target Engagement
  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified duration.

  • Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and divide the cell suspension into aliquots for each temperature point. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting as described above, using an antibody specific for Hsp90.

  • Data Analysis: Quantify the band intensities for Hsp90 at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble Hsp90 against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_hypothesis Hypothesis cluster_validation Validation cluster_conclusion Conclusion obs Unexpected Degradation of Known Hsp90 Clients hypo This compound has off-target effects on Hsp90 obs->hypo wb Western Blot for Hsp90 Client Panel hypo->wb Cellular Effect cetsa Cellular Thermal Shift Assay (CETSA) hypo->cetsa Direct Binding (Cellular) atpase In Vitro Hsp90 ATPase Assay hypo->atpase Direct Binding (In Vitro) coip Co-Immunoprecipitation (Hsp90-co-chaperone) hypo->coip Functional Effect conc Confirmation of Off-Target Effect on Hsp90 wb->conc cetsa->conc atpase->conc coip->conc

Caption: Workflow for investigating suspected off-target effects on Hsp90.

hsp90_cycle cluster_cycle Hsp90 Chaperone Cycle open_state Open Conformation (ATP Binding) closed_state Closed Conformation (ATP Hydrolysis) open_state->closed_state ATP client_binding Client Protein Binding & Maturation closed_state->client_binding client_release Client Protein Release (ADP State) client_binding->client_release ATP -> ADP client_release->open_state ADP Release inhibitor This compound (Potential Inhibitor) inhibitor->open_state Competes with ATP

Caption: The Hsp90 chaperone cycle and potential point of inhibition.

cetsa_workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis treat Treat cells with This compound vs. Vehicle harvest Harvest and resuspend cells treat->harvest heat Heat aliquots at varying temperatures harvest->heat lyse Lyse cells and separate soluble fraction heat->lyse wb Western Blot for soluble Hsp90 lyse->wb plot Plot melting curves and analyze shift wb->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Unexpected results with M77976 in metabolic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses unexpected results observed when using M77976 in metabolic assays. The information is presented in a question-and-answer format to help researchers, scientists, and drug development professionals troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is designed as a selective antagonist for a G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gs. The primary on-target effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is expected to modulate downstream pathways regulated by Protein Kinase A (PKA).

Q2: We observed an unexpected increase in the Extracellular Acidification Rate (ECAR), suggesting increased glycolysis, after treatment with this compound. Why would an inhibitor of a Gs-coupled pathway cause this?

This is a frequently noted unexpected result. While the on-target effect of this compound is a reduction in cAMP, several factors could lead to an increase in glycolysis:

  • Off-Target Effects: At certain concentrations, this compound may interact with other cellular targets ("off-target effects") that influence metabolic pathways.[1][2][3][4] For instance, inhibition of certain kinases can indirectly activate glycolytic enzymes. It is crucial to characterize the selectivity profile of the compound.[5]

  • Cellular Compensation: Cells may attempt to compensate for the reduction in cAMP by upregulating alternative signaling pathways. This can include pathways that promote a shift towards glycolytic metabolism to maintain energy homeostasis.

  • Biased Agonism: Some antagonists can selectively block one signaling pathway (like G-protein signaling) while promoting another (like β-arrestin signaling), a phenomenon known as biased agonism.[6] These alternative pathways could potentially stimulate glycolysis.

  • Indirect Metabolic Rewiring: A sustained reduction in cAMP can alter gene expression profiles over time, potentially leading to the upregulation of glycolytic enzymes and glucose transporters.

Q3: Our Oxygen Consumption Rate (OCR) measurements are highly variable between wells in our Seahorse assay when using this compound. What are the potential causes?

High variability in OCR measurements is often related to assay setup and execution rather than a direct, heterogeneous effect of the compound. Key factors to check include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the microplate is a primary cause of variability. Ensure a homogeneous cell suspension and follow best practices for seeding to avoid an "edge effect".[7]

  • Suboptimal Drug Concentration: The concentration of inhibitors used in the Mito Stress Test (like FCCP) must be optimized for your specific cell type and density. A concentration that is too low will not induce maximal respiration, while a concentration that is too high can be toxic and inhibit OCR.[8]

  • Temperature and pH Fluctuations: Ensure the sensor cartridge, calibrant, and cell plate are properly equilibrated to 37°C in a non-CO2 incubator before the assay. Assay medium pH should be stable at physiological levels (typically 7.4).[9][10]

  • Evaporation: Inadequate humidity in the incubator during overnight sensor hydration can lead to evaporation of the calibrant, affecting sensor performance.[7]

Q4: Why would a cell-surface receptor antagonist like this compound impact mitochondrial respiration?

GPCR signaling is intricately linked to cellular metabolism.[11][12] While the primary target is on the plasma membrane, the downstream consequences can directly influence mitochondrial function:

  • cAMP-PKA-Mitochondrial Axis: PKA, the main effector of cAMP, can phosphorylate numerous targets that regulate both glycolysis and oxidative phosphorylation (OXPHOS).[13][14] For example, PKA can influence the activity of the Pyruvate Dehydrogenase (PDH) complex, which controls the entry of pyruvate into the TCA cycle.[15][16] By inhibiting this pathway, this compound can alter the substrate supply for mitochondrial respiration.

  • Ion Homeostasis: GPCR signaling can modulate intracellular ion concentrations, such as calcium, which is a critical regulator of TCA cycle enzymes and overall mitochondrial activity.[12]

  • Long-Term Transcriptional Changes: Chronic exposure to this compound may alter the expression of genes involved in mitochondrial biogenesis or the assembly of electron transport chain complexes.

Troubleshooting Summary

The following table provides a quick reference for troubleshooting unexpected results with this compound.

Observed Issue Potential Cause Recommended Action
Increased ECAR (Glycolysis) 1. Off-target kinase inhibition.[1][4]2. Cellular compensatory response.3. Biased agonism at the target receptor.[6]1. Perform a kinase screen to identify off-targets.2. Test a range of concentrations to find an on-target window.3. Use a structurally distinct antagonist for the same target to see if the effect persists.
High OCR Variability 1. Uneven cell seeding.[7]2. Suboptimal Mito Stress Test drug concentrations.[8]3. Temperature or pH instability.[10]1. Optimize cell seeding density and technique.2. Perform a titration experiment for FCCP concentration.3. Strictly follow instrument protocols for warming and equilibration.
Decreased Maximal Respiration 1. Downstream inhibition of substrate oxidation.2. Off-target mitochondrial toxicity.3. Nutrient depletion in assay media.1. Measure pyruvate and fatty acid oxidation rates independently.2. Assess mitochondrial membrane potential (e.g., with TMRE).3. Ensure assay media is freshly prepared with appropriate substrates.
Effect Diminishes at High Doses 1. Off-target effect that counteracts the primary effect.[1]2. Receptor desensitization or internalization.1. Perform dose-response curve over a wide range.2. Measure target receptor levels on the cell surface after treatment.

Signaling & Experimental Diagrams

M77976_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPCR Target GPCR (Gs-coupled) This compound->GPCR Inhibits OffTarget Off-Target Kinase This compound->OffTarget Unexpected Inhibition Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Glycolysis Glycolysis (ECAR) PKA->Glycolysis Normally Inhibits OffTarget->Glycolysis Inhibits Seahorse_Mito_Stress_Test_Workflow cluster_prep Assay Preparation cluster_run Instrument Run p1 Hydrate Sensor Cartridge (Overnight) p2 Seed Cells in XF Microplate p3 Prepare Assay Media & Reagents r1 Equilibrate Cells in Assay Media (1 hr) p3->r1 r2 Load Sensor Cartridge & Calibrate r1->r2 r3 Measure Basal Respiration (OCR & ECAR) r2->r3 r4 Inject Port A: Oligomycin r3->r4 r5 Inject Port B: FCCP r4->r5 a4 ATP-linked Respiration r4->a4 r6 Inject Port C: Rotenone/Antimycin A r5->r6 a5 Maximal Respiration r5->a5 r7 Data Analysis r6->r7 a6 Non-Mitochondrial Respiration r6->a6 Troubleshooting_Logic_Tree start Unexpected Metabolic Result (e.g., High ECAR) c1 Is the result dose-dependent? start->c1 c3 Is variability high between replicates? start->c3 c2 Does it occur at low (<1µM) concentrations? c1->c2 Yes res2 Could be non-specific effect or compound precipitation c1->res2 No res1 Likely On- or Off-Target Pharmacological Effect c2->res1 Yes c2->res2 No c3->c1 No res3 Suggests Assay/Technical Issue c3->res3 Yes res5 Action: Profile for off-targets. Use orthogonal antagonist. res1->res5 res4 Action: Check cell seeding, reagent concentrations, plate map. res3->res4

References

How to control for M77976 off-target kinase activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M77976, a selective inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential off-target kinase activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][2] It binds to the ATP-binding pocket of PDK4, leading to conformational changes and inhibition of its kinase activity.[1][2] this compound is often used in research related to metabolic diseases such as obesity and diabetes.[1][2]

Q2: What is the reported IC50 of this compound for PDK4?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound for PDK4 is 648 μM.[1][2]

Q3: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A3: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases can lead to the modulation of unintended signaling pathways. This can result in unforeseen cellular effects, toxicity, or misinterpretation of experimental results.

Q4: Is there a known off-target kinase profile for this compound?

A4: Currently, a comprehensive public kinome-wide selectivity profile for this compound is not available. While it is described as a "specific" inhibitor of PDK4, the extent of its selectivity against a broad panel of kinases has not been widely published. Therefore, it is crucial for researchers to experimentally validate its selectivity in their specific model system.

Q5: What are the general strategies to control for off-target effects of this compound?

A5: Several strategies can be employed:

  • Determine the Kinase Selectivity Profile: Perform a kinase screen to identify potential off-target interactions.

  • Use an Orthogonal Inhibitor: Use a structurally different PDK4 inhibitor to confirm that the observed phenotype is due to PDK4 inhibition and not an off-target effect of this compound's specific chemical scaffold.

  • Perform a Rescue Experiment: Genetically reintroduce a drug-resistant mutant of PDK4 to see if it reverses the effects of this compound.

  • Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PDK4 in your cellular model.

  • Use Genetic Approaches: Employ siRNA or CRISPR-Cas9 to knockdown PDK4 and observe if the resulting phenotype mimics the effects of this compound treatment.

Troubleshooting Guide: Addressing Potential Off-Target Activity

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
Possible Cause Suggested Action Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen (see Experimental Protocols). 2. Test a structurally unrelated PDK4 inhibitor.Identification of unintended kinase targets. If the phenotype is not reproduced with an orthogonal inhibitor, it is likely an off-target effect of this compound.
On-target effect leading to unexpected signaling 1. Map the known signaling pathways downstream of PDK4. 2. Use Western blotting to probe for changes in phosphorylation of key downstream effectors of both PDK4 and potential off-targets.A clearer understanding of the cellular response to PDK4 inhibition and confirmation of on-target pathway modulation.
Compound instability or precipitation 1. Check the solubility and stability of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing the observed effects.Prevention of artifacts due to compound precipitation and confirmation that the observed effects are specific to this compound.
Issue 2: High levels of cytotoxicity observed at the effective concentration of this compound.
Possible Cause Suggested Action Expected Outcome
Off-target toxicity 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a kinome screen to identify off-target kinases that may be involved in cell survival pathways. 3. Use a genetic approach (e.g., PDK4 siRNA) to see if knockdown of the target recapitulates the cytotoxicity.If PDK4 knockdown is not cytotoxic, the observed toxicity is likely due to an off-target effect. The kinome screen may reveal the responsible kinase.
On-target toxicity 1. If PDK4 knockdown is also cytotoxic, the effect is likely on-target. 2. Consider using lower concentrations or shorter treatment times.Confirmation that the observed cytotoxicity is a consequence of inhibiting PDK4.

The Pyruvate Dehydrogenase Kinase (PDK) Family

This compound targets PDK4, one of four isoforms of PDK. Understanding the similarities and differences between these isoforms is crucial for interpreting selectivity data.

Kinase Tissue Distribution Relative Binding Affinity to PDC Notes on Regulation and Inhibition
PDK1 Heart, pancreatic islets, skeletal muscleIntermediate (PDK3 > PDK1 ≈ PDK2 > PDK4)Activity is augmented by the E2p/E3BP core.[3] Upregulated by HIF-1 in hypoxic cancer cells.[3]
PDK2 Ubiquitously expressedIntermediate (PDK3 > PDK1 ≈ PDK2 > PDK4)Sensitive to activation by acetyl-CoA and NADH.[4] Activity is enhanced 10-fold by the E2p/E3BP core.[5]
PDK3 Testes, kidney, brainHighest ( PDK3 > PDK1 ≈ PDK2 > PDK4)Robustly activated by the E2p/E3BP core, primarily through binding to the L2 domain.[3] Poorly inhibited by pyruvate or dichloroacetate (DCA).[5]
PDK4 Heart, skeletal muscle, kidney, pancreatic isletsLowest (PDK3 > PDK1 ≈ PDK2 > PDK4 )Expression is induced during starvation and in diabetes, which is reversed by insulin.[3]

Signaling Pathways and Experimental Workflows

PDK4 Signaling Pathway

The following diagram illustrates the central role of PDK4 in cellular metabolism. PDK4 phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.

PDK4_Signaling cluster_glycolysis Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH activity PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_p p-PDH (Inactive) PDH->PDH_p Phosphorylation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK4 PDK4 This compound This compound This compound->PDK4 Inhibition

Caption: PDK4 inhibits the PDH complex, a key metabolic checkpoint.

Experimental Workflow for Assessing Off-Target Effects

This workflow provides a logical sequence of experiments to validate the on-target activity of this compound and identify potential off-target effects.

Off_Target_Workflow start Start: Observe Phenotype with this compound biochem_screen Biochemical Screen: Kinome Profiling start->biochem_screen orthogonal_inhibitor Cell-Based Assay: Orthogonal PDK4 Inhibitor start->orthogonal_inhibitor genetic_validation Genetic Validation: PDK4 siRNA/CRISPR start->genetic_validation target_engagement Target Engagement: CETSA start->target_engagement conclusion_off_target Conclusion: Phenotype is likely OFF-TARGET biochem_screen->conclusion_off_target Off-targets identified conclusion_on_target Conclusion: Phenotype is likely ON-TARGET orthogonal_inhibitor->conclusion_on_target Phenotype reproduced orthogonal_inhibitor->conclusion_off_target Phenotype NOT reproduced genetic_validation->conclusion_on_target Phenotype mimicked genetic_validation->conclusion_off_target Phenotype NOT mimicked downstream_pathway Pathway Analysis: Western Blot for p-PDH target_engagement->downstream_pathway Target engagement confirmed downstream_pathway->conclusion_on_target p-PDH levels decrease

References

M77976 variability in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variability of M77976's effects across different cell lines. The following information is curated to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). It binds to the ATP-binding pocket of PDK4, inducing conformational changes that lead to the inhibition of its kinase activity. PDK4 is a key regulatory enzyme in glucose metabolism, responsible for phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK4, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration over glycolysis. This mechanism is often referred to as reversing the Warburg effect in cancer cells.

Q2: Why do I observe significant variability in the cytotoxic effect of this compound across different cancer cell lines?

The variability in the cellular response to this compound is expected and can be attributed to several factors inherent to the diverse biology of cancer cell lines. Key factors include:

  • Expression Levels of PDK4: Cell lines with higher endogenous expression of PDK4 may be more dependent on its activity for metabolic regulation and survival, and thus more sensitive to inhibition by this compound. Conversely, cells with low or negligible PDK4 expression may show minimal response. For example, studies have shown that PDK4 expression is relatively high in ovarian cancer cell lines like OVISE and OV90, and prostate cancer cell lines DU145 and LnCap, while it is low in ES2 and SKOV3 ovarian cancer cells.[1][2]

  • Metabolic Phenotype: Cancer cells exhibit a wide spectrum of metabolic profiles. Cells that are highly glycolytic (reliant on the Warburg effect) may be more susceptible to PDK4 inhibition, which forces a metabolic shift towards oxidative phosphorylation.

  • Genetic Background: The presence of specific mutations in oncogenes or tumor suppressor genes can influence cellular metabolism and, consequently, the response to this compound.

  • Mitochondrial Function: The status of mitochondrial health and function can impact a cell's ability to adapt to the metabolic shift induced by this compound. Cells with defective mitochondria may be more vulnerable.[3]

Q3: I am not observing the expected cytotoxic effect. What are the possible reasons?

Several factors could contribute to a lack of cytotoxic effect. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.

Q4: What are the expected downstream effects of this compound treatment in sensitive cancer cell lines?

In cancer cell lines sensitive to this compound, you can expect to observe a range of downstream effects, including:

  • Increased PDC Activity: Inhibition of PDK4 will lead to an increase in the activity of the Pyruvate Dehydrogenase Complex.

  • Metabolic Shift: A decrease in lactate production and an increase in oxygen consumption, indicating a shift from glycolysis to oxidative phosphorylation.[4][5]

  • Induction of Apoptosis: The metabolic stress and increased reactive oxygen species (ROS) resulting from enhanced mitochondrial activity can trigger programmed cell death.[4]

  • Inhibition of Cell Proliferation and Invasion: By altering the metabolic landscape, this compound can impede the rapid proliferation and invasive capabilities of cancer cells.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low cytotoxicity observed Low PDK4 expression in the cell line: The cell line may not express sufficient levels of the drug target.1. Check PDK4 expression: Perform Western blot or qRT-PCR to determine the endogenous PDK4 protein and mRNA levels in your cell line. 2. Select appropriate cell lines: Use cell lines known to have high PDK4 expression for initial experiments. 3. Consider alternative inhibitors: If PDK4 expression is low, consider targeting other PDK isoforms that may be more prevalent in your cell line.
Sub-optimal drug concentration or incubation time: The concentration of this compound may be too low, or the treatment duration too short to induce a response.1. Perform a dose-response and time-course experiment: Test a wide range of this compound concentrations (e.g., 1 µM to 1 mM) and measure viability at different time points (e.g., 24, 48, 72 hours). 2. Consult literature for similar compounds: Review studies on other PDK inhibitors, such as Dichloroacetate (DCA), to get an idea of effective concentration ranges in various cell lines. DCA has shown IC50 values ranging from 25 mM to over 80 mM depending on the cell line.[4][6]
Drug instability or improper storage: this compound may have degraded due to improper handling or storage.1. Follow manufacturer's storage recommendations: Ensure the compound is stored at the correct temperature and protected from light if necessary. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular metabolism and drug response.1. Standardize cell culture protocols: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Use consistent media and supplements: Ensure the glucose concentration and serum percentage in the culture medium are consistent across all experiments.
Assay-related issues: The choice of viability or cytotoxicity assay can influence the results.1. Use multiple assays: Corroborate findings from a metabolic-based assay (e.g., MTT) with a direct measure of cell death (e.g., Annexin V/PI staining) or cell number (e.g., crystal violet staining). 2. Optimize assay parameters: Ensure that the cell seeding density and incubation times are optimized for the specific assay being used.
Unexpected off-target effects High drug concentration: At very high concentrations, this compound might exhibit off-target effects unrelated to PDK4 inhibition.1. Correlate phenotype with PDK4 inhibition: Demonstrate that the observed effect is accompanied by a decrease in PDC phosphorylation (the direct downstream target of PDK4). 2. Use genetic knockdown as a control: Compare the effects of this compound with those of PDK4 knockdown using siRNA or shRNA to confirm on-target effects.

Data Presentation: Variability of PDK Inhibitors

While direct IC50 data for this compound in a wide range of cancer cell lines is not extensively published, the variability of a similar PDK inhibitor, Dichloroacetate (DCA), can provide a useful reference.

Table 1: IC50 Values of Dichloroacetate (DCA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM) at 48hReference
A549Non-Small Cell Lung Cancer~25[6]
LNM35Non-Small Cell Lung Cancer~25[6]
SW620Colorectal Cancer30-50[6]
LS174tColorectal Cancer30-50[6]
LoVoColorectal Cancer30-50[6]
HT-29Colorectal Cancer30-50[6]
A2780Ovarian Cancer81.03 (at 24h)[4]

Table 2: Relative PDK4 Expression in Selected Cancer Cell Lines

Cell LineCancer TypeRelative PDK4 ExpressionReference
OVISEOvarian CancerHigh[1]
OV90Ovarian CancerHigh[1]
ES2Ovarian CancerLow[1]
SKOV3Ovarian CancerLow[1]
DU145Prostate CancerHigh[2]
LnCapProstate CancerHigh[2]
PC3Prostate CancerModerate[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Western Blot for PDK4 Expression and PDC Phosphorylation

This protocol is to assess the target engagement of this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PDK4, anti-phospho-PDH (Ser293), anti-PDH, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of PDK4 and phospho-PDH to the total PDH and the loading control.

Visualizations

M77976_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDC_active PDC (Active) Pyruvate->PDC_active Enters Mitochondrion PDC_inactive PDC (Inactive) AcetylCoA Acetyl-CoA PDC_active->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK4 PDK4 PDK4->PDC_active Phosphorylates (Inactivates) This compound This compound This compound->PDK4 Inhibits

Caption: Mechanism of action of this compound in inhibiting PDK4.

Troubleshooting_Workflow Start Start: No/Low Cytotoxicity Observed Check_PDK4 Check PDK4 Expression (Western Blot/qRT-PCR) Start->Check_PDK4 PDK4_High PDK4 Expression is High Check_PDK4->PDK4_High High PDK4_Low PDK4 Expression is Low Check_PDK4->PDK4_Low Low Optimize_Dose Optimize Dose & Time (Dose-Response Curve) PDK4_High->Optimize_Dose Select_New_Cell_Line Select a Different Cell Line PDK4_Low->Select_New_Cell_Line Effective_Dose Effective Dose Found Optimize_Dose->Effective_Dose Yes No_Effect Still No Effect Optimize_Dose->No_Effect No Resolution Problem Resolved Effective_Dose->Resolution Check_Drug Check Drug Stability & Standardize Culture Conditions No_Effect->Check_Drug Check_Drug->Resolution Issue Identified

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Interpreting Seahorse Data After M77976 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting Seahorse XF data following treatment with M77976, a known inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4).

Introduction to this compound

This compound is a specific, ATP-competitive inhibitor of PDK4, with an IC50 of 648 μM[1][2]. PDK4 is a key enzyme that regulates the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By inhibiting the pyruvate dehydrogenase (PDH) complex, PDK4 shifts metabolism towards glycolysis. Therefore, inhibition of PDK4 by this compound is expected to increase mitochondrial respiration and decrease glycolysis.

This guide will help you understand the expected metabolic changes after this compound treatment, provide protocols for relevant Seahorse XF assays, and offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4)[1][2]. PDK4 is a mitochondrial enzyme that phosphorylates and inactivates the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex. This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glycolytic products into the TCA cycle. By inhibiting PDK4, this compound prevents the inactivation of the PDH complex, leading to increased pyruvate flux into the mitochondria and enhanced oxidative phosphorylation.

Q2: How does this compound treatment typically affect Seahorse data?

A2: Treatment with this compound, as a PDK4 inhibitor, is expected to cause a metabolic shift from glycolysis to mitochondrial respiration. This will be reflected in your Seahorse data as:

  • Increased Oxygen Consumption Rate (OCR): Due to the enhanced flux of pyruvate into the TCA cycle and subsequent increase in oxidative phosphorylation.

  • Decreased Extracellular Acidification Rate (ECAR): As pyruvate is shunted away from lactate production (the primary source of extracellular acidification in many cancer cells) and towards the mitochondria.

Q3: What are the key parameters to analyze in a Seahorse XF Cell Mito Stress Test after this compound treatment?

A3: In a Mito Stress Test, you should pay close attention to the following parameters, which are all expected to increase with this compound treatment:

  • Basal Respiration: The baseline oxygen consumption, which should be elevated due to increased substrate availability for the TCA cycle.

  • ATP Production-linked Respiration: The portion of basal respiration used for ATP synthesis.

  • Maximal Respiration: The maximum OCR achieved after the addition of an uncoupler like FCCP. An increase suggests a higher capacity for oxidative phosphorylation.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.

Q4: What changes should I expect in a Seahorse XF Glycolysis Stress Test with this compound treatment?

A4: In a Glycolysis Stress Test, this compound is expected to decrease the reliance on glycolysis. Key parameters to observe are:

  • Glycolysis: The ECAR measurement after glucose injection, which is expected to be lower.

  • Glycolytic Capacity: The maximum ECAR reached after inhibiting mitochondrial ATP production with oligomycin. This may also be reduced as the cells are less reliant on glycolysis.

  • Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.

Expected Quantitative Effects of this compound on Seahorse Parameters

The following table summarizes the anticipated quantitative changes in Seahorse XF parameters following treatment with a PDK4 inhibitor like this compound. Please note that these are representative values and the actual magnitude of the effect will vary depending on the cell type, experimental conditions, and concentration of this compound used.

Seahorse XF ParameterExpected Change with this compound TreatmentTypical Magnitude of Change (Fold Change or %)
Cell Mito Stress Test
Basal Respiration (OCR)Increase1.2 to 2.0-fold increase
ATP Production (OCR)Increase1.2 to 1.8-fold increase
Maximal Respiration (OCR)Increase1.3 to 2.5-fold increase
Spare Respiratory Capacity (OCR)Increase1.5 to 3.0-fold increase
Glycolysis Stress Test
Glycolysis (ECAR)Decrease20% to 50% decrease
Glycolytic Capacity (ECAR)Decrease15% to 40% decrease
Glycolytic Reserve (ECAR)VariableMay increase or decrease depending on the cell's metabolic flexibility

Experimental Protocols

Seahorse XF Cell Mito Stress Test Protocol for Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Seahorse XF Cell Culture Microplate (24- or 96-well)

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (or other bicarbonate-free medium)

  • Glucose, L-glutamine, Sodium Pyruvate

  • This compound (or other PDK4 inhibitor)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Day 1: Cell Seeding

    • Seed cells at an optimized density in a Seahorse XF Cell Culture Microplate. Ensure even cell distribution.

    • Culture cells overnight in a CO2 incubator at 37°C.

  • Day 2: Assay

    • Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 4 hours (overnight is recommended).

    • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (e.g., 10 mM), L-glutamine (e.g., 2 mM), and sodium pyruvate (e.g., 1 mM). Adjust pH to 7.4.

    • Prepare Compound Plate: Prepare a utility plate with the compounds for injection. For a standard Mito Stress Test, this will include Oligomycin, FCCP, and Rotenone/Antimycin A at optimized concentrations. Also, prepare your this compound treatment solution.

    • Medium Exchange: Remove the cell culture medium from the Seahorse plate and wash the cells with the prepared assay medium. Finally, add the appropriate volume of assay medium containing either vehicle control or this compound to the wells.

    • Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

    • Load Sensor Cartridge: Load the hydrated sensor cartridge with the Mito Stress Test compounds according to the Seahorse XF Analyzer instructions.

    • Run Assay: Calibrate the sensor cartridge and then start the assay on the Seahorse XF Analyzer. The instrument will measure basal OCR and then sequentially inject the compounds and measure the corresponding OCR changes. A typical protocol includes 3-4 baseline measurements, followed by 3 measurements after each injection.

Seahorse XF Glycolysis Stress Test Protocol for Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Seahorse XF Cell Culture Microplate (24- or 96-well)

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (or other bicarbonate-free medium)

  • L-glutamine

  • This compound (or other PDK4 inhibitor)

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))

Procedure:

  • Day 1: Cell Seeding

    • Follow the same procedure as for the Mito Stress Test.

  • Day 2: Assay

    • Hydrate Sensor Cartridge: Follow the same procedure as for the Mito Stress Test.

    • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with L-glutamine (e.g., 2 mM). Adjust pH to 7.4. Note: This medium should be glucose- and pyruvate-free.

    • Prepare Compound Plate: Prepare a utility plate with the compounds for injection: Glucose, Oligomycin, and 2-DG at optimized concentrations. Also, prepare your this compound treatment solution.

    • Medium Exchange: Remove the cell culture medium and wash the cells with the prepared glycolysis assay medium. Add the appropriate volume of assay medium containing either vehicle control or this compound to the wells.

    • Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load Sensor Cartridge: Load the hydrated sensor cartridge with the Glycolysis Stress Test compounds.

    • Run Assay: Calibrate the sensor cartridge and start the assay. The instrument will measure basal ECAR and then sequentially inject Glucose, Oligomycin, and 2-DG, measuring the ECAR changes after each injection.

Troubleshooting Guide

Problem: Low or no increase in OCR after this compound treatment.

Possible CauseSuggested Solution
Cell health is poor. Inspect cells under a microscope before the assay. Ensure they are healthy and at the correct confluency.
This compound concentration is not optimal. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.
Cells have low basal mitochondrial respiration. Ensure your cell line has a detectable and responsive mitochondrial phenotype. Some cell lines are highly glycolytic and may show a minimal response.
Incorrect assay medium. Use bicarbonate-free medium supplemented with appropriate substrates (glucose, glutamine, pyruvate). Ensure the pH is 7.4 at 37°C.

Problem: Unexpected decrease in OCR after this compound treatment.

Possible CauseSuggested Solution
This compound is toxic at the concentration used. Perform a cell viability assay (e.g., MTT, trypan blue) at the concentration of this compound used in the Seahorse assay. Lower the concentration if toxicity is observed.
Off-target effects of this compound. While this compound is a specific PDK4 inhibitor, off-target effects at high concentrations cannot be ruled out. Consult literature for potential off-target effects.

Problem: No change or an increase in ECAR after this compound treatment.

Possible CauseSuggested Solution
Cells are highly dependent on glycolysis. Some cancer cell lines exhibit a strong Warburg effect and may not readily switch to oxidative phosphorylation.
This compound is not effectively inhibiting PDK4. Verify the activity of your this compound stock. Perform a dose-response experiment.
Compensatory metabolic pathways are activated. Cells may upregulate other pathways to maintain energy homeostasis. Consider investigating other metabolic pathways.

Problem: High variability between replicate wells.

Possible CauseSuggested Solution
Uneven cell seeding. Ensure a single-cell suspension and use proper seeding techniques to achieve a uniform monolayer.
Pipetting errors. Be precise when adding cells, medium, and compounds. Use a multichannel pipette carefully.
Edge effects. Avoid using the outer wells of the microplate, or fill them with media to maintain a humidified environment.

Visualizations

PDK4 Signaling Pathway

PDK4_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate PDH PDH Complex Pyruvate->PDH AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDH->AcetylCoA PDK4 PDK4 PDK4->PDH Inhibits This compound This compound This compound->PDK4 Inhibits

Caption: PDK4 signaling pathway and the inhibitory action of this compound.

Seahorse XF Experimental Workflow

Seahorse_Workflow cluster_Day1 Day 1: Preparation cluster_Day2 Day 2: Assay Execution Seed_Cells Seed Cells in XF Microplate Medium_Exchange Medium Exchange (add this compound) Seed_Cells->Medium_Exchange Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Compounds into Cartridge Hydrate_Cartridge->Load_Cartridge Prepare_Media Prepare Assay Medium Prepare_Media->Medium_Exchange Equilibrate Equilibrate Cells (1 hr, no CO2) Medium_Exchange->Equilibrate Run_Assay Run Seahorse Assay Equilibrate->Run_Assay Load_Cartridge->Run_Assay Data_Analysis Data Analysis Run_Assay->Data_Analysis

Caption: General workflow for a Seahorse XF experiment.

Troubleshooting Decision Tree for Seahorse Data

Troubleshooting_Tree Start Unexpected Seahorse Data Check_Cells Are cells healthy and at correct confluency? Start->Check_Cells Check_Compound Is this compound concentration optimal and non-toxic? Check_Cells->Check_Compound Yes Low_OCR Low/No OCR increase Check_Cells->Low_OCR No Check_Media Is assay medium correct (bicarb-free, pH 7.4)? Check_Compound->Check_Media Yes Check_Compound->Low_OCR No Check_Variability High variability between replicates? Check_Media->Check_Variability Yes Check_Media->Low_OCR No High_ECAR High/No ECAR decrease Check_Variability->High_ECAR No, but ECAR is high Uneven_Seeding Review seeding technique Check_Variability->Uneven_Seeding Yes Pipetting_Error Review pipetting technique Check_Variability->Pipetting_Error Yes Uneven_Seeding->High_ECAR Pipetting_Error->High_ECAR

Caption: A decision tree for troubleshooting common Seahorse assay issues.

References

Technical Support Center: Troubleshooting M77976 Inhibition of PDK4 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with M77976 failing to inhibit PDK4 phosphorylation in Western blot experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to work?

This compound is a selective, ATP-competitive inhibitor of pyruvate dehydrogenase kinase 4 (PDK4).[1][2][3][4][5] It functions by binding to the ATP-binding pocket of PDK4, which is expected to prevent the phosphorylation of its downstream target, the E1α subunit of the pyruvate dehydrogenase complex (PDHE1α).[1][2][3] The reported half-maximal inhibitory concentration (IC50) for this compound is 648 μM.[1][2][3][4]

Q2: I am not observing any inhibition of PDK4's target phosphorylation with this compound in my Western blot. What are the possible reasons?

There are several potential reasons for this observation, which can be broadly categorized into three areas: issues with the inhibitor, problems with the cell or tissue model, and technical challenges with the Western blot assay itself.

  • Inhibitor-Related Issues:

    • Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit PDK4 in your specific experimental system.

    • Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solubility: The compound may not be fully dissolved in your culture medium, leading to a lower effective concentration.

  • Cell/Tissue Model Issues:

    • Low PDK4 Expression: The cell line or tissue you are using may not express sufficient levels of PDK4 for a detectable change in phosphorylation.

    • Cell Permeability: this compound may not be effectively entering the cells to reach its target.

    • Compensatory Mechanisms: Other PDK isoforms (PDK1, PDK2, PDK3) may be active and phosphorylating PDHE1α, masking the effect of PDK4 inhibition.[6]

  • Western Blot-Related Issues:

    • Sample Preparation: Dephosphorylation of your target protein can occur after cell lysis if phosphatase inhibitors are not used.[7][8][9]

    • Antibody Problems: The phospho-specific antibody may be non-specific or have low affinity. The total protein antibody should be used to confirm equal protein loading.[7][10]

    • Insufficient Protein Load: The amount of protein loaded on the gel may be too low to detect subtle changes in phosphorylation.[10][11]

    • Inappropriate Blocking Reagent: Using milk as a blocking agent can lead to high background because it contains the phosphoprotein casein.[8][9][12]

Q3: How can I confirm that my this compound compound is active?

Before proceeding with extensive troubleshooting of your Western blot, it is crucial to verify the activity of your this compound stock. Consider performing an in vitro kinase assay using recombinant PDK4 and its substrate to directly measure the inhibitory activity of your compound. This will confirm that the inhibitor itself is functional.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot the lack of this compound-mediated inhibition of PDK4 phosphorylation.

Step 1: Verify Experimental Conditions for this compound Treatment
  • Concentration Gradient: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 µM to 1 mM) to determine the optimal inhibitory concentration for your cell system.

  • Incubation Time: Vary the incubation time with this compound to ensure sufficient time for the compound to enter the cells and inhibit PDK4.

  • Solubility Check: Ensure this compound is completely dissolved in the solvent (e.g., DMSO) before adding it to the cell culture medium.[2] Visually inspect for any precipitation.

Step 2: Optimize Your Western Blot Protocol for Phosphorylated Proteins

Detecting changes in protein phosphorylation requires special care during the Western blot procedure.[8][12]

  • Sample Preparation:

    • Always work on ice.[7][9]

    • Use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[7][8][9]

    • Consider sonication to ensure complete cell lysis and release of nuclear proteins.[13]

  • Protein Quantification and Loading:

    • Accurately quantify the protein concentration in your lysates.

    • Load a sufficient amount of protein per lane; for low-abundance phosphoproteins, 30-50 µg is recommended.[10][11]

  • Gel Electrophoresis and Transfer:

    • Use a PVDF membrane, which is more robust for stripping and reprobing.[10]

    • Confirm successful protein transfer by staining the membrane with Ponceau S.[14]

  • Blocking and Antibody Incubation:

    • Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking to avoid high background.[8][9][12]

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C to enhance signal.[13]

    • After detecting the phosphorylated protein, strip the membrane and re-probe with an antibody for the total protein as a loading control.[7][10]

  • Washing and Detection:

    • Perform thorough washes with TBST to reduce background signal.[11]

    • Use a high-sensitivity enhanced chemiluminescence (ECL) substrate for detecting low-abundance proteins.[10]

Step 3: Validate Your Biological System and Reagents
  • Positive Control: Treat your cells with a known activator of the pathway upstream of PDK4 to induce phosphorylation of its target. This will confirm that the signaling pathway is intact and your antibodies are working.

  • PDK4 Expression: Confirm the expression of PDK4 in your cell line or tissue using Western blot or qPCR.

  • Antibody Validation: If possible, treat your lysate with a phosphatase (e.g., lambda protein phosphatase) to dephosphorylate the target protein.[15] A significant reduction in the signal from the phospho-specific antibody will confirm its specificity.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for Western Blot

StepReagentConcentration/DilutionIncubation TimeTemperature
Blocking BSA in TBST5% (w/v)1 hourRoom Temperature
Primary Antibody Phospho-PDHE1α (Ser293)As per manufacturer's datasheetOvernight4°C
Primary Antibody Total PDHE1αAs per manufacturer's datasheet1-2 hoursRoom Temperature
Secondary Antibody HRP-conjugated1:5,000 - 1:20,0001 hourRoom Temperature

Experimental Protocols

Detailed Western Blot Protocol for Detecting PDHE1α Phosphorylation
  • Cell Lysis: a. After treatment with this compound, wash cells with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: a. Mix the desired amount of protein (e.g., 30 µg) with 4x Laemmli sample buffer. b. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: a. Load the samples onto an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane. b. After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

  • Blocking: a. Wash the membrane with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: a. Dilute the primary antibody against phosphorylated PDHE1α in 5% BSA/TBST according to the manufacturer's recommendation. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: a. Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. b. Incubate the membrane with the secondary antibody for 1 hour at room temperature.

  • Washing: a. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: a. Wash the membrane with TBST. b. Incubate the membrane in a mild stripping buffer. c. Wash thoroughly and re-block the membrane. d. Probe with an antibody against total PDHE1α to serve as a loading control.

Mandatory Visualizations

M77976_PDK4_Pathway cluster_cell Cell This compound This compound PDK4_active Active PDK4 This compound->PDK4_active Inhibits PDC_active Active PDC (Dephosphorylated PDHE1α) PDK4_active->PDC_active PDC_inactive Inactive PDC (Phosphorylated PDHE1α) PDK4_active->PDC_inactive PDK4_inactive Inactive PDK4

Caption: Expected signaling pathway of this compound inhibiting PDK4.

Troubleshooting_Workflow start No Inhibition of PDK4 Phosphorylation check_inhibitor Step 1: Verify Inhibitor - Concentration? - Activity? - Solubility? start->check_inhibitor check_western Step 2: Optimize Western Blot - Phosphatase inhibitors? - Sufficient protein load? - Correct blocking agent? check_inhibitor->check_western No Issue resolve_inhibitor Prepare fresh inhibitor stock. Perform dose-response. check_inhibitor->resolve_inhibitor Issue Found check_system Step 3: Validate Biological System - Positive control works? - PDK4 expressed? - Antibody specific? check_western->check_system No Issue resolve_western Refine Western blot protocol. check_western->resolve_western Issue Found resolve_system Test alternative cell line. Validate antibody. check_system->resolve_system Issue Found success Inhibition Observed resolve_inhibitor->success resolve_western->success resolve_system->success

Caption: Troubleshooting workflow for this compound experiments.

References

Cell viability issues with high concentrations of M77976

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M77976. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during in vitro experiments, particularly concerning cell viability at high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). PDK4 is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon often observed in cancer cells known as the Warburg effect. By inhibiting PDK4, this compound promotes the flux of pyruvate into the TCA cycle for oxidative phosphorylation.

Q2: Why are high concentrations of this compound often required in experiments?

This compound has a reported half-maximal inhibitory concentration (IC50) in the micromolar range (IC50 = 648 μM for PDK4). This relatively high IC50 means that higher concentrations are necessary to achieve significant inhibition of PDK4 activity in cellular assays.

Q3: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?

While this compound is designed to be a specific inhibitor of PDK4, high concentrations may lead to off-target effects or induce cellular stress, culminating in reduced cell viability. Inhibition of PDK4 can itself lead to reduced proliferation and apoptosis in certain cancer cell lines that are highly reliant on glycolysis. Furthermore, secondary effects related to the compound's solvent (DMSO) and potential for precipitation at high concentrations can also contribute to cytotoxicity.

Q4: At very high concentrations of this compound, we see an unexpected plateau or even an increase in the cell viability reading. What could be the cause?

This "U-shaped" dose-response curve is a known artifact in cell viability assays. Potential causes include:

  • Compound Precipitation: this compound may precipitate out of the cell culture medium at high concentrations. These precipitates can interfere with the optical readings of common colorimetric and fluorometric viability assays (e.g., MTT, resazurin), leading to artificially high signals.

  • Direct Assay Interference: The compound itself might directly react with the assay reagent, causing a chemical reduction that mimics the signal produced by viable cells.

Q5: What is the maximum recommended concentration of DMSO for dissolving this compound in cell culture?

The final concentration of Dimethyl Sulfoxide (DMSO) in cell culture should be kept as low as possible, ideally below 0.5% (v/v).[1] Many cell lines exhibit sensitivity to DMSO at concentrations as low as 1%, leading to reduced viability.[2][3] It is crucial to include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common problems encountered when using high concentrations of this compound in cell viability assays.

Problem Potential Cause Recommended Solution
Unexpectedly high cell death at all tested concentrations. Solvent (DMSO) Toxicity: The concentration of DMSO used to dissolve this compound may be toxic to your cells.Perform a DMSO dose-response curve on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration in your this compound experiments does not exceed this level. Always include a vehicle control with the highest concentration of DMSO used.
Compound Instability: this compound may be degrading in the culture medium over the incubation period.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and repeated freeze-thaw cycles.
Precipitate observed in the wells, especially at higher concentrations. Low Aqueous Solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium.Visually inspect the wells for any signs of precipitation under a microscope before and after adding the viability assay reagent. If precipitation is observed, consider lowering the highest concentration of this compound tested. You can also try pre-warming the media to 37°C and adding the this compound stock solution drop-wise while gently swirling to improve dispersal.
U-shaped dose-response curve (viability decreases then increases at higher concentrations). Compound Precipitation Interfering with Assay Reading: Precipitated this compound can scatter light or otherwise interfere with absorbance or fluorescence readings.Centrifuge the plate before reading to pellet the precipitate. Alternatively, use a different type of viability assay that is less susceptible to interference from precipitates, such as an ATP-based assay (e.g., CellTiter-Glo®).
Direct Chemical Reaction with Assay Reagent: this compound at high concentrations might be directly reducing the viability dye (e.g., MTT, resazurin).Run a cell-free control where this compound is added to the culture medium without cells, followed by the addition of the viability reagent. Any signal generated in these wells indicates direct interference.
High variability between replicate wells. Uneven Cell Seeding: Inconsistent number of cells seeded per well.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells.
Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and media components, affecting cell viability.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

Data Presentation

Due to the limited availability of public data on the specific cytotoxic effects of this compound across various cell lines, a generalized data table is provided below as a template. Researchers should perform their own dose-response experiments to determine the IC50 for their cell line of interest.

Table 1: Template for this compound Cytotoxicity Data

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (relative to vehicle control)
e.g., A5490 (Vehicle)48100%
1048User-determined value
5048User-determined value
10048User-determined value
25048User-determined value
50048User-determined value
75048User-determined value
100048User-determined value

Table 2: DMSO Cytotoxicity in Various Cancer Cell Lines (24h exposure)

Cell LineDMSO Concentration (v/v)% Cell Viability Reduction
HepG22.5%~41.6%
Huh75%~49.1%
MCF-71%Significant decrease
Human Fibroblast-like Synoviocytes0.5%~25%

Note: Data compiled from multiple sources.[2][3] The cytotoxic effect of DMSO is cell-line dependent.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a concentrated DMSO stock.

    • Also, prepare a 2X vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Troubleshooting this compound Solubility Issues

This protocol outlines steps to address the precipitation of this compound in cell culture media.

  • Stock Solution Preparation:

    • Ensure this compound is fully dissolved in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM). Gently warm the stock solution if necessary to aid dissolution.

  • Working Solution Preparation:

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare an intermediate dilution of the this compound stock in pre-warmed serum-free or complete medium.

    • Add the this compound stock solution drop-by-drop to the medium while gently vortexing or swirling to ensure rapid and even dispersal. Avoid adding the concentrated stock directly to the side of the tube.

  • Visual Inspection:

    • After preparing the final dilutions, visually inspect for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

  • Microscopic Examination:

    • After adding the this compound-containing medium to the cells, inspect the wells under a microscope at different time points to check for the formation of precipitates.

Signaling Pathways and Workflows

M77976_Mechanism_of_Action This compound Mechanism of Action cluster_PDC PDC Regulation This compound This compound PDK4 PDK4 This compound->PDK4 inhibits PDC Pyruvate Dehydrogenase Complex (Active) PDK4->PDC phosphorylates PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) PDC->PDC_inactive phosphorylation Pyruvate Pyruvate PDC->Pyruvate PDC_inactive->PDC dephosphorylation AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA oxidative decarboxylation Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: this compound inhibits PDK4, leading to active PDC and increased pyruvate to Acetyl-CoA conversion.

Troubleshooting_Workflow Troubleshooting Cell Viability Issues with High this compound Concentrations Start Decreased Cell Viability Observed Check_DMSO Is DMSO concentration <0.5% and vehicle control included? Start->Check_DMSO Check_Precipitate Is precipitate visible in wells? Check_DMSO->Check_Precipitate Yes Optimize_DMSO Optimize DMSO concentration. Perform DMSO dose-response. Check_DMSO->Optimize_DMSO No Check_Interference Run cell-free assay. Is there a signal? Check_Precipitate->Check_Interference No Optimize_Solubility Optimize compound solubilization protocol. Check_Precipitate->Optimize_Solubility Yes Change_Assay Switch to a different viability assay (e.g., ATP-based). Check_Interference->Change_Assay Yes On_Target_Effect Consider on-target effects of PDK4 inhibition (metabolic stress, apoptosis). Check_Interference->On_Target_Effect No Experimental_Workflow General Experimental Workflow for this compound Cell Viability Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound serial dilutions & vehicle control Incubate_24h->Prepare_Compound Treat_Cells Treat cells with This compound/vehicle Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for desired duration (24-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add viability assay reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate as per assay protocol Add_Reagent->Incubate_Reagent Read_Plate Read plate on plate reader Incubate_Reagent->Read_Plate Analyze_Data Analyze data and calculate % viability Read_Plate->Analyze_Data End End Analyze_Data->End

References

Validation & Comparative

M77976 versus Dichloroacetate (DCA) for Pyruvate Dehydrogenase Kinase (PDK) Inhibition in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two known Pyruvate Dehydrogenase Kinase (PDK) inhibitors, M77976 and Dichloroacetate (DCA), in the context of cancer cell metabolism. The objective is to present available experimental data on their performance, mechanisms of action, and methodologies for their evaluation.

Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is partly regulated by the Pyruvate Dehydrogenase Complex (PDC), which is, in turn, negatively regulated by Pyruvate Dehydrogenase Kinases (PDKs). Inhibition of PDKs can reverse this glycolytic switch, forcing cancer cells to rely on mitochondrial respiration and potentially leading to reduced proliferation and increased apoptosis.[1][2] This guide focuses on two PDK inhibitors: Dichloroacetate (DCA), a widely studied small molecule that inhibits all PDK isoforms, and this compound, a specific inhibitor of PDK4.[3][4]

While extensive research has been conducted on the anti-cancer effects of DCA, data on this compound in the context of oncology is notably limited. This compound has been primarily investigated for its potential in treating obesity and diabetes.[3] This guide, therefore, presents a comprehensive overview of the available data for both compounds, highlighting the existing knowledge gaps for this compound in cancer research.

Quantitative Data Comparison

The following tables summarize the available quantitative data for DCA's effects on various cancer cell lines. It is critical to note that comparable quantitative data for this compound in cancer cell lines is not available in the current scientific literature.

Table 1: In Vitro IC50 Values of DCA in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
A549Non-Small Cell Lung CancerNot directly cytotoxic at < 1 mM[3]
HCT116Colorectal CarcinomaUnaffected by 0.5 mM[3]
SU86.86Pancreatic CancerGrowth delay in xenografts[3]
GlioblastomaBrain TumorNot specified[5]
Breast CancerBreast Cancer20-30 mM[3]

Table 2: Effects of DCA on Cancer Cell Proliferation and Apoptosis

Cell LineCancer TypeEffect on ProliferationEffect on ApoptosisReference
A549Non-Small Cell Lung CancerGrowth suppressive in model tumorsIncreased[3]
Pancreatic (SU86.86)Pancreatic CancerSignificant tumor growth delayNot specified[3]
Endometrial CancerEndometrial CancerReducedIncreased[3]
Prostate CancerProstate CancerReducedIncreased[3]
Breast CancerBreast CancerDecreasedIncreased[5]

Table 3: Biochemical Activity of this compound and DCA

CompoundTargetIC50Mechanism of ActionReference
This compoundPDK4648 µMATP-competitive inhibitor[3]
DCAPDK1, PDK2, PDK3, PDK4Isoform-dependent (PDK2 most sensitive)Pyruvate mimetic[3]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

PDK_Signaling_Pathway cluster_glycolysis Cytosol cluster_mitochondrion Mitochondrion cluster_regulation Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS PDK PDK (1-4) PDK->AcetylCoA Inhibits PDC DCA DCA DCA->PDK Inhibits (all isoforms) This compound This compound This compound->PDK Inhibits (PDK4 specific)

Caption: PDK Signaling Pathway and Inhibition by this compound and DCA.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment: This compound vs. DCA (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis metabolism Metabolic Analysis (e.g., Seahorse Assay) treatment->metabolism western_blot Western Blot (PDKs, p-PDH, etc.) treatment->western_blot data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis metabolism->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

M77976: Evaluating Specificity Against Pyruvate Dehydrogenase Kinase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitor M77976 and its specificity for Pyruvate Dehydrogenase Kinase (PDK) isoforms. This document summarizes available experimental data, details relevant methodologies, and visualizes key biological pathways and experimental workflows.

Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1] By phosphorylating and inactivating PDC, PDKs divert pyruvate from oxidative phosphorylation towards lactate production, a metabolic shift characteristic of many cancer cells known as the Warburg effect. The distinct tissue distribution and regulatory mechanisms of the PDK isoforms make them attractive targets for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1]

This compound is recognized as an ATP-competitive inhibitor of PDK4.[2] However, a comprehensive understanding of its specificity across all four PDK isoforms is essential for its development as a selective research tool or therapeutic agent.

Comparative Inhibitory Activity

The inhibitory potency of this compound has been quantified against PDK4. To provide a framework for evaluating its specificity, this section presents the available IC50 value for this compound alongside data from two known pan-PDK inhibitors, VER-246608 and PS10. This comparative data highlights the typical range of activity and selectivity observed for compounds targeting the PDK family.

InhibitorIC50 PDK1IC50 PDK2IC50 PDK3IC50 PDK4
This compound Data not availableData not availableData not available648 µM[2]
VER-24660835 nM[3][4]84 nM[3][4]40 nM[3][4]91 nM[3][4]
PS102.1 µM[5]0.8 µM[5]21.3 µM[5]0.76 µM[5]

Note: The absence of reported IC50 values for this compound against PDK1, PDK2, and PDK3 indicates a gap in the currently available public data.

Experimental Protocols

To determine the inhibitory activity of compounds like this compound against PDK isoforms, a robust in vitro kinase inhibition assay is employed. The following is a generalized protocol based on commonly used methods.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDK isoform.

Principle: The assay quantifies the phosphorylation of the PDC E1α subunit by a recombinant PDK isoform in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a radiolabeled ATP ([γ-³²P]ATP) or through antibody-based detection methods.

Materials:

  • Recombinant human PDK isoform (PDK1, PDK2, PDK3, or PDK4)

  • Pyruvate Dehydrogenase Complex E1α subunit (substrate)

  • Test compound (e.g., this compound)

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Detection reagents (e.g., scintillation fluid and counter, or specific antibodies and detection substrates)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the recombinant PDK isoform, and the E1α substrate.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay (e.g., ELISA-based): Transfer the reaction mixture to an antibody-coated plate to capture the phosphorylated substrate. Detect with a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a suitable substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Biological Context and Experimental Design

To better understand the role of PDK and the methodology for assessing its inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PDK_Signaling_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate_mito->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK PDK (1-4) PDK->PDC Phosphorylation (Inhibition)

Caption: The PDK signaling pathway in cellular metabolism.

PDK_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - PDK Isoform - E1α Substrate - Assay Buffer Plate Combine in 96-well Plate Reagents->Plate Inhibitor Serial Dilution of this compound Inhibitor->Plate Initiate Add ATP to Initiate Reaction Plate->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction with EDTA Incubate->Terminate Detect Detect Phosphorylation Terminate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for determining PDK inhibition.

References

M77976: A Comparative Analysis of Efficacy Against Other PDK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of M77976, a selective inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), with other notable PDK4 inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive overview of the current landscape of PDK4 inhibition.

Introduction to PDK4 and its Inhibition

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a crucial mitochondrial enzyme that plays a pivotal role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and thereby inactivating the E1α subunit of PDC, PDK4 acts as a molecular switch, diverting pyruvate away from oxidation in the tricarboxylic acid (TCA) cycle and towards other metabolic fates such as lactate production or conversion to alanine. This regulation is critical in managing fuel selection between glucose and fatty acids.

Dysregulation of PDK4 activity is implicated in various metabolic disorders, including type 2 diabetes, obesity, and certain cancers. Consequently, the development of potent and selective PDK4 inhibitors has emerged as a promising therapeutic strategy. This compound is one such inhibitor, and this guide aims to contextualize its efficacy by comparing it with other known PDK inhibitors.

Quantitative Comparison of PDK4 Inhibitor Efficacy

The inhibitory potency of various compounds against PDK isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other selected PDK inhibitors against PDK4 and, where available, other PDK isoforms for selectivity comparison.

InhibitorTarget(s)IC50 (PDK4)IC50 (Other PDKs)Mechanism of Action
This compound PDK4648 µM[1]-ATP-competitive[1]
Dichloroacetate (DCA) Pan-PDK57.8 µM[2], 80 µM[3]PDK1: >1 mM, PDK2: 183 µM, PDK3: >1 mM[3][4]Pyruvate mimetic, allosteric[5]
PS10 Pan-PDK0.76 µM[6]PDK1: 2.1 µM, PDK2: 0.8 µM, PDK3: 21.3 µM[6]ATP-competitive[6]
Compound 8c PDK484 nM[7]-Allosteric (lipoamide binding site)[7]
VER-246608 Pan-PDKSub 100 nM range[8]PDK1, PDK2, PDK3: Sub 100 nM range[8]ATP-competitive[8]
Radicicol Pan-PDK (weak)-PDK1: 230 µM, PDK3: 400 µM[4]ATP-competitive[4]
AZD7545 PDK1, PDK2, PDK3Stimulates PDK4 activity[9]PDK1: 36.8 nM, PDK2: 6.4 nM, PDK3: 600 nM[10]Allosteric (lipoamide binding site)[5]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to studying PDK4 inhibitors, the following diagrams are provided.

PDK4_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_regulators PDK4 Regulation cluster_Cytosol Cytosol Pyruvate Pyruvate PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC_active Substrate AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDC_active->AcetylCoA Catalyzes PDC_inactive PDC-P (Inactive) PDC_active->PDC_inactive Phosphorylation PDK4 PDK4 PDK4->PDC_inactive Phosphorylates This compound This compound & other ATP-competitive inhibitors This compound->PDK4 Inhibits Allosteric_Inhibitors Allosteric Inhibitors (e.g., DCA, Compound 8c) Allosteric_Inhibitors->PDK4 Inhibits NADH_NAD High NADH/NAD+ NADH_NAD->PDK4 Activates AcetylCoA_CoA High Acetyl-CoA/CoA AcetylCoA_CoA->PDK4 Activates ATP_ADP High ATP/ADP ATP_ADP->PDK4 Activates Glucose Glucose Glucose->Pyruvate Glycolysis

PDK4 Signaling Pathway.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Models Screening Compound Library Screening Hit_ID Hit Identification Screening->Hit_ID IC50_Det IC50 Determination (e.g., Kinase Assay) Hit_ID->IC50_Det Selectivity Isoform Selectivity Profiling (PDK1, PDK2, PDK3) IC50_Det->Selectivity MoA Mechanism of Action Studies (e.g., ATP Competition) Selectivity->MoA PDC_Phos PDC Phosphorylation Assay (Western Blot) MoA->PDC_Phos Metabolic_Flux Metabolic Flux Analysis (e.g., Lactate Production, OCR) PDC_Phos->Metabolic_Flux Cell_Viability Cell Viability/Proliferation Assays Metabolic_Flux->Cell_Viability Animal_Model Disease Model (e.g., Diabetic Mice) Cell_Viability->Animal_Model Efficacy_Testing In Vivo Efficacy Testing Animal_Model->Efficacy_Testing PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Testing->PK_PD

Experimental Workflow for PDK4 Inhibitor Characterization.

Detailed Experimental Protocols

General Protocol for a DELFIA-based PDK4 Enzyme Functional Assay for IC50 Determination

This protocol is adapted from the methodology used for the characterization of the pan-PDK inhibitor VER-246608 and can be applied to assess the efficacy of this compound and other PDK4 inhibitors[8].

Materials:

  • Recombinant human PDK4 enzyme

  • Recombinant human PDC E1 subunit (substrate)

  • ATP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • DELFIA assay reagents (assay buffer, wash buffer, enhancement solution)

  • Anti-phosphoserine antibody (specific for the PDK phosphorylation site on E1)

  • Europium-labeled secondary antibody

  • 96-well plates (e.g., V-bottom plates)

Procedure:

  • Compound Preparation: Prepare a 10-point, three-fold serial dilution of the test compounds in DMSO. Further dilute the compounds in MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl).

  • Enzyme Mix Preparation: Prepare an enzyme mix containing PDK4 (e.g., 20 nM), the E1 subunit of PDC (e.g., 300 nM), 0.1 mg/mL BSA, and 1 mM DTT in a 96-well V-bottom plate.

  • Reaction Initiation: Add the diluted test compounds to the enzyme mix. Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.

  • Incubation: Incubate the reaction mixture for 1 hour at 30°C.

  • Detection:

    • Stop the reaction and transfer the mixture to an antibody-coated plate.

    • Wash the plate to remove unbound components.

    • Add a primary antibody that specifically recognizes the phosphorylated E1 subunit.

    • Incubate and wash.

    • Add a Europium-labeled secondary antibody.

    • Incubate and wash.

    • Add DELFIA enhancement solution to dissociate the Europium ions.

  • Data Acquisition: Measure the time-resolved fluorescence using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol for Radicicol and AZD7545 IC50 Determination

The following conditions were used for determining the IC50 values of radicicol and AZD7545 against PDK1 and PDK3, which can be adapted for PDK4[3].

Materials:

  • Recombinant human PDK enzyme (e.g., SUMO-PDK4)

  • Recombinant human E1p subunit of PDC

  • Recombinant E2p/E3BP core of PDC

  • ATP

  • Test compounds (Radicicol, AZD7545) dissolved in DMSO

  • Assay buffer

  • Method for detecting kinase activity (e.g., incorporation of radiolabeled phosphate or an ADP-Glo assay)

Procedure for AZD7545:

  • Prepare a reaction mixture containing SUMO-PDK enzyme (50 nM) and the E1p substrate bound to the E2p/E3BP core.

  • Add increasing concentrations of AZD7545 (in 2% final DMSO concentration).

  • Incubate for 30 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Assay for residual kinase activity.

  • Fit the inhibition curve to determine the IC50 value using software like Prism.

Procedure for Radicicol:

  • Use a higher concentration of SUMO-PDK1 (0.56 µM) or SUMO-PDK3 (0.28 µM) due to its lower potency.

  • Follow a similar procedure as for AZD7545, titrating with increasing concentrations of radicicol.

Conclusion

This compound is a selective inhibitor of PDK4, but its potency is modest, with an IC50 value in the high micromolar range. In comparison, other inhibitors such as PS10, VER-246608, and the newer allosteric inhibitor, compound 8c, demonstrate significantly higher potency, with IC50 values in the low micromolar to nanomolar range. Dichloroacetate (DCA) exhibits moderate potency but lacks isoform specificity. AZD7545, while potent against other PDK isoforms, paradoxically stimulates PDK4 activity.

The choice of a PDK4 inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and mechanism of action. The provided data and protocols offer a framework for the comparative evaluation of this compound and other PDK4 inhibitors, facilitating informed decisions in the pursuit of novel treatments for metabolic diseases.

References

On-Target Effects of M77976: A Comparative Analysis with PDK4 Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of the selective Pyruvate Dehydrogenase Kinase 4 (PDK4) inhibitor, M77976, and genetic knockdown of PDK4. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers investigating metabolic pathways and developing novel therapeutics.

Introduction

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a key mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby promoting a metabolic shift towards glycolysis. Given its role in metabolic regulation, PDK4 has emerged as a therapeutic target in various diseases, including cancer and metabolic disorders. This compound is a selective, ATP-competitive inhibitor of PDK4. This guide compares the cellular and molecular effects of pharmacological inhibition of PDK4 with this compound to the effects observed following genetic knockdown of PDK4.

Comparison of On-Target Effects: this compound vs. PDK4 Knockdown

The primary on-target effect of both this compound and PDK4 knockdown is the inhibition of PDK4 activity, leading to increased activity of the PDH complex. This, in turn, is expected to produce a cascade of downstream metabolic changes. While direct comparative studies are limited, the following sections summarize the known effects of PDK4 knockdown and the anticipated corresponding effects of this compound treatment.

Effects on Lipogenesis

PDK4 knockdown has been demonstrated to increase de novo lipogenesis in several cancer cell lines. This is primarily mediated by the upregulation of key lipogenic enzymes, Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase (SCD). As a selective inhibitor of PDK4, this compound is expected to phenocopy these effects.

Parameter PDK4 Knockdown (shRNA) in Hepatocellular Carcinoma Cells Expected Effect of this compound Treatment
FASN Protein Expression IncreasedIncrease
SCD Protein Expression IncreasedIncrease
Lipid Droplet Accumulation IncreasedIncrease
Effects on Cell Proliferation and Migration

The impact of PDK4 knockdown on cell proliferation and migration appears to be context-dependent, with varying effects observed in different cancer types. In some hepatocellular carcinoma cell lines, PDK4 knockdown has been shown to promote proliferation and migration[1]. Conversely, in other cancer models, PDK4 inhibition has been linked to reduced proliferation. The effect of this compound on these cellular processes would likely mirror this context-dependent nature.

Parameter PDK4 Knockdown (shRNA) in Hepatocellular Carcinoma Cells Expected Effect of this compound Treatment
Cell Proliferation (CCK-8 Assay) IncreasedContext-dependent
Cell Migration (Transwell Assay) IncreasedContext-dependent
Cell Invasion (Transwell Assay with Matrigel) IncreasedContext-dependent

Researchers should empirically determine the effects of this compound on proliferation and migration in their specific cell models of interest.

Signaling Pathways

The following diagram illustrates the central role of PDK4 in cellular metabolism and its downstream signaling pathways. Both this compound and PDK4 knockdown are expected to modulate these pathways by inhibiting the initial phosphorylation event on the PDH complex.

PDK4_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Mechanism cluster_downstream Downstream Effects Insulin Insulin PDK4 PDK4 Insulin->PDK4 inhibits PPARs PPARs PPARs->PDK4 activates Glucocorticoids Glucocorticoids Glucocorticoids->PDK4 activates Retinoic_Acid Retinoic Acid Retinoic_Acid->PDK4 activates pPDH_complex Phosphorylated PDH Complex (Inactive) PDK4->pPDH_complex phosphorylates CREB CREB PDK4->CREB activates This compound This compound This compound->PDK4 inhibits PDK4_kd PDK4 Knockdown (shRNA/siRNA) PDK4_kd->PDK4 inhibits PDH_complex Pyruvate Dehydrogenase (PDH) Complex (Active) Acetyl_CoA Acetyl-CoA PDH_complex->Acetyl_CoA Pyruvate Pyruvate Pyruvate->PDH_complex TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Lipogenesis Lipogenesis Acetyl_CoA->Lipogenesis OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos FASN FASN Lipogenesis->FASN SCD SCD Lipogenesis->SCD RHEB RHEB CREB->RHEB activates mTORC1 mTORC1 RHEB->mTORC1 activates

Caption: PDK4 Signaling Pathway and Points of Intervention.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be run in parallel.

PDK4 Knockdown using shRNA
  • Lentiviral Transduction: Transduce cells with lentiviral particles containing shRNA targeting PDK4 or a non-targeting scramble control, following the manufacturer's protocol.

  • Selection: After 24-48 hours, select for transduced cells by adding puromycin (or another appropriate selection antibiotic) to the culture medium at a pre-determined optimal concentration.

  • Verification of Knockdown: After selection, expand the stable cell lines and verify the knockdown efficiency of PDK4 at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Western Blotting for FASN and SCD
  • Cell Lysis: After treatment or selection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against FASN, SCD, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for PDK4, FASN, and SCD
  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells using a commercial kit and synthesize cDNA using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for PDK4, FASN, SCD, and a reference gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or use the PDK4 knockdown and control cell lines.

  • MTT Addition: After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow

The following diagram outlines a typical experimental workflow to compare the on-target effects of this compound and PDK4 knockdown.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Start Start: Cancer Cell Line M77976_Treatment Treat with this compound (various concentrations) Start->M77976_Treatment PDK4_Knockdown Generate Stable PDK4 Knockdown Cell Line Start->PDK4_Knockdown Control_Vehicle Vehicle Control (DMSO) M77976_Treatment->Control_Vehicle Western_Blot Western Blot (PDK4, FASN, SCD, p-PDH) M77976_Treatment->Western_Blot qRT_PCR qRT-PCR (PDK4, FASN, SCD) M77976_Treatment->qRT_PCR MTT_Assay Cell Proliferation (MTT Assay) M77976_Treatment->MTT_Assay Migration_Assay Cell Migration/Invasion (Transwell Assay) M77976_Treatment->Migration_Assay Metabolomics Metabolomic Analysis (Optional) M77976_Treatment->Metabolomics Control_Scramble Scramble shRNA Control PDK4_Knockdown->Control_Scramble PDK4_Knockdown->Western_Blot PDK4_Knockdown->qRT_PCR PDK4_Knockdown->MTT_Assay PDK4_Knockdown->Migration_Assay PDK4_Knockdown->Metabolomics Comparison Compare Effects of This compound vs. PDK4 Knockdown Western_Blot->Comparison qRT_PCR->Comparison MTT_Assay->Comparison Migration_Assay->Comparison Metabolomics->Comparison

Caption: Workflow for Comparing this compound and PDK4 Knockdown.

Conclusion

Both the selective inhibitor this compound and genetic knockdown techniques serve as valuable tools to probe the function of PDK4. While PDK4 knockdown provides a robust method for studying the long-term consequences of PDK4 loss, this compound offers a reversible and titratable approach to inhibit PDK4 activity, which is more aligned with a therapeutic strategy. Based on its mechanism of action, this compound is expected to largely phenocopy the on-target effects of PDK4 knockdown, including the modulation of lipogenesis and, in a context-dependent manner, cell proliferation and migration. Further head-to-head studies with quantitative analyses are warranted to fully elucidate the comparative effects of these two important research tools.

References

M77976 in the Context of PDK4 Overexpression: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of M77976 and alternative compounds in the context of rescuing cellular phenotypes induced by the overexpression of Pyruvate Dehydrogenase Kinase 4 (PDK4). Overexpression of PDK4 is implicated in various metabolic diseases and cancers, primarily by shifting cellular metabolism from glucose oxidation towards fatty acid oxidation. This guide summarizes the available experimental data, details relevant protocols, and visualizes key pathways to offer a comprehensive resource for researchers in this field.

This compound: A Selective PDK4 Inhibitor

This compound is a selective, ATP-competitive inhibitor of PDK4.[1] It binds to the ATP-binding pocket of PDK4, inducing conformational changes that inhibit its kinase activity.[1] With a half-maximal inhibitory concentration (IC50) of 648 μM for PDK4, this compound presents a tool for investigating the roles of this specific kinase isoform.[1]

The Impact of PDK4 Overexpression

PDK4 is a key regulator of cellular metabolism, acting as a brake on the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and inactivating the PDC, PDK4 reduces the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glucose-derived carbons into the tricarboxylic acid (TCA) cycle. This leads to a metabolic switch towards the utilization of fatty acids for energy production. In pathological contexts, such as certain cancers and metabolic disorders, PDK4 is often overexpressed. This sustained metabolic reprogramming can promote cell proliferation, increase resistance to apoptosis, and contribute to disease progression.

Proof-of-Concept Rescue Experiment: Dichloroacetate (DCA)

While specific rescue experiments involving this compound in PDK4-overexpressing models are not extensively documented in publicly available literature, numerous studies have demonstrated the principle of rescuing PDK4-driven phenotypes using other PDK inhibitors. Dichloroacetate (DCA), a pan-PDK inhibitor, has been widely used for this purpose.

A typical rescue experiment involves artificially inducing the overexpression of PDK4 in a cellular or animal model. This leads to measurable changes in cellular metabolism and function, such as decreased glucose oxidation, increased lactate production, and enhanced cell proliferation. Subsequently, the model is treated with a PDK inhibitor to assess its ability to reverse these changes.

Experimental Data Summary: Dichloroacetate in High-PDK Activity Scenarios

The following table summarizes the typical effects observed in experiments where DCA is used to counteract the effects of high PDK activity, which can be a consequence of PDK4 overexpression.

ParameterEffect of High PDK Activity (e.g., PDK4 Overexpression)Effect of Dichloroacetate (DCA) Treatment (Rescue)
Pyruvate Dehydrogenase (PDH) Activity DecreasedIncreased
Glucose Oxidation DecreasedIncreased
Lactate Production IncreasedDecreased
Cancer Cell Proliferation Increased (in some contexts)Decreased
Apoptosis Decreased (Resistance)Increased (Sensitization)

Comparative Analysis of PDK Inhibitors

This compound is one of several small molecules that can inhibit PDK4. The following table provides a comparison of this compound with other commonly studied PDK inhibitors.

InhibitorTarget(s)IC50 for PDK4Mechanism of ActionKey Features
This compound PDK4648 µM[1]ATP-competitiveSelective for PDK4
Dichloroacetate (DCA) Pan-PDK~80 µM[2]Pyruvate analogueWidely studied, orally available
AZD7545 PDK1, PDK2Stimulates PDK4 activity[3]AllostericIsoform-selective for PDK1/2
VER-246608 Pan-PDK91 nM[4]ATP-competitivePotent pan-isoform inhibitor

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 PDK4 Signaling Pathway PDK4 PDK4 PDC Pyruvate Dehydrogenase Complex (PDC) PDK4->PDC Inhibits Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC TCA TCA Cycle AcetylCoA->TCA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->Pyruvate FattyAcids Fatty Acid Oxidation FattyAcids->AcetylCoA cluster_1 Rescue Experiment Workflow Start Start with Cell Line Overexpression Induce PDK4 Overexpression Start->Overexpression Phenotype Observe Phenotype: - Metabolic Shift - Increased Proliferation Overexpression->Phenotype Treatment Treat with PDK4 Inhibitor (e.g., this compound) Overexpression->Treatment Rescue Assess Rescue: - Reversal of Metabolism - Decreased Proliferation Treatment->Rescue

References

Cross-Validation of M77976 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of M77976, a specific inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), with the physiological and cellular phenotypes observed in PDK4 genetic models. By juxtaposing the outcomes of pharmacological inhibition with genetic ablation, this document aims to facilitate a deeper understanding of this compound's on-target effects and provide a framework for its cross-validation.

Introduction to this compound and PDK4

This compound is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), an enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC).[1] This inhibition of PDC diverts pyruvate from oxidation in the mitochondria towards other metabolic pathways, a switch that is implicated in various diseases, including obesity, diabetes, and cancer.[2][3] this compound binds to the ATP-binding pocket of PDK4, inducing conformational changes that disrupt its catalytic activity.[1][4]

Genetic models, particularly knockout (KO) mice for the Pdk4 gene, provide a powerful tool to study the specific roles of this kinase. These models allow for the systemic or tissue-specific ablation of PDK4, enabling researchers to investigate the long-term consequences of its absence and to validate the on-target effects of pharmacological inhibitors like this compound.

Comparative Data: this compound vs. PDK4 Genetic Models

Table 1: Biochemical and Cellular Effects

ParameterThis compound (Pharmacological Inhibition)PDK4 Knockout (Genetic Ablation)Rationale for Cross-Validation
PDK4 Activity Directly inhibited (IC50: 648 µM)[1][4]AbsentConfirms this compound's primary mechanism of action.
PDC Activity Increased (due to lack of inhibitory phosphorylation)Increased in specific tissues (e.g., skeletal muscle, diaphragm)Validates that this compound's effect on PDC is mediated through PDK4.
Glucose Oxidation IncreasedIncreased in specific tissues (e.g., diaphragm)Demonstrates functional consequence of PDK4 inhibition on metabolism.
Fatty Acid Oxidation Potentially decreased as a metabolic shiftDecreased in specific tissues (e.g., diaphragm)Assesses the metabolic reprogramming effects.
Cell Proliferation Context-dependent; can be cytostatic in cancer cells under nutrient stress[5]Context-dependent; may suppress or promote tumorigenesis depending on the cancer typeElucidates the role of PDK4 in cell growth and the therapeutic potential of this compound.

Table 2: Physiological Effects

PhenotypeThis compound (Expected Effects based on MOA)PDK4 Knockout Mice (Observed Phenotypes)Rationale for Cross-Validation
Glucose Tolerance ImprovedImprovedConfirms the systemic metabolic benefits of targeting PDK4.
Insulin Sensitivity ImprovedImprovedValidates the potential of this compound in treating insulin resistance.
Body Weight (on high-fat diet) Potentially reducedLower body weight than wildtypeAssesses the therapeutic potential for obesity.
Cardiac Function Potentially protective in certain conditionsProtected against ischemia/reperfusion injuryInvestigates the role of PDK4 in cardiovascular diseases.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

PDK4_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Inhibitors Pharmacological Intervention cluster_Genetic Genetic Model Pyruvate Pyruvate PDC_active PDC (active) Pyruvate->PDC_active converts to PDC_inactive PDC (inactive) PDC_active->PDC_inactive Phosphorylation Acetyl_CoA Acetyl-CoA PDC_active->Acetyl_CoA PDC_inactive->PDC_active Dephosphorylation (PDP) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle PDK4 PDK4 PDK4->PDC_active inhibits ATP ATP ATP->PDK4 activates ADP ADP This compound This compound This compound->PDK4 inhibits PDK4_KO PDK4 Knockout

Caption: PDK4 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_Models Experimental Models cluster_Assays Downstream Assays WT_cells Wild-Type Cells/Mice Vehicle Vehicle Control WT_cells->Vehicle treat This compound This compound WT_cells->this compound treat PDK4_KO_cells PDK4 KO Cells/Mice PDK4_KO_cells->Vehicle treat PDK4_KO_cells->this compound treat PDK_activity PDK Activity Assay Vehicle->PDK_activity PDC_activity PDC Activity Assay Vehicle->PDC_activity Metabolic_flux Metabolic Flux Analysis Vehicle->Metabolic_flux Phenotypic Phenotypic Analysis (e.g., Glucose Tolerance) Vehicle->Phenotypic This compound->PDK_activity This compound->PDC_activity This compound->Metabolic_flux This compound->Phenotypic

Caption: Hypothetical Workflow for Cross-Validation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Pyruvate Dehydrogenase Kinase (PDK) Activity Assay

Objective: To measure the inhibitory effect of this compound on PDK4 activity.

Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a synthetic peptide substrate corresponding to the phosphorylation site on the E1α subunit of PDC.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme and Substrate: Add recombinant human PDK4 enzyme and a synthetic peptide substrate (e.g., a peptide sequence from the E1α subunit of PDC) to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

Objective: To determine the effect of this compound treatment or PDK4 knockout on the activity of the PDC.

Principle: This colorimetric assay measures the reduction of NAD⁺ to NADH by the PDC, which is coupled to the reduction of a reporter dye.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates from wild-type and PDK4 knockout models, treated with either vehicle or this compound.

  • Immunocapture (Optional but recommended for specificity): Use a microplate pre-coated with an antibody against a PDC subunit to capture the complex from the lysates.

  • Reaction: Add a reaction mixture containing the substrate pyruvate, cofactors (CoA and NAD⁺), and a reporter dye to the wells.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) at multiple time points.

  • Analysis: Calculate the rate of change in absorbance, which is proportional to the PDC activity.

In Vivo Glucose Tolerance Test (GTT)

Objective: To assess the effect of this compound or PDK4 knockout on glucose homeostasis in vivo.

Protocol:

  • Animal Models: Use wild-type and PDK4 knockout mice. For pharmacological studies, treat wild-type mice with this compound or vehicle for a specified duration.

  • Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Conclusion

The cross-validation of this compound with PDK4 genetic models is a critical step in confirming its mechanism of action and predicting its physiological effects. The data from PDK4 knockout models strongly support the on-target effects expected from a specific PDK4 inhibitor like this compound. In a hypothetical cross-validation experiment, this compound would be expected to elicit minimal effects in PDK4 knockout models, as its primary target is absent. Any significant effects observed in the knockout model would warrant further investigation into potential off-target activities. The experimental protocols provided herein offer a standardized approach for conducting such validation studies, which are essential for the continued development of this compound and other PDK4-targeted therapeutics.

References

M77976 vs. Standard of Care in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational pyruvate dehydrogenase kinase 4 (PDK4) inhibitor, M77976, against the standard of care in relevant cancer models. Due to the limited availability of direct head-to-head preclinical studies for this compound, this comparison leverages data from studies on PDK4 inhibition and knockdown, alongside efficacy data for standard-of-care treatments in cancers where PDK4 is implicated as a therapeutic target.

Introduction to this compound and its Target: PDK4

This compound is a potent and specific inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), an enzyme that plays a crucial role in cellular metabolism.[1][2] In many cancer cells, a metabolic shift known as the "Warburg effect" occurs, where cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production.[1] PDK4 contributes to this phenomenon by phosphorylating and inhibiting the pyruvate dehydrogenase complex (PDC), thereby diverting pyruvate away from the mitochondria. By inhibiting PDK4, this compound is designed to reverse the Warburg effect, promote mitochondrial respiration, and subsequently induce apoptosis in cancer cells.

The role of PDK4 in cancer is complex and context-dependent. In some cancers, such as colorectal, prostate, and bladder cancer, high PDK4 expression is associated with tumor progression, making it a potential therapeutic target. Conversely, in other cancers, like hepatocellular carcinoma, PDK4 may act as a tumor suppressor. This guide will focus on cancer models where PDK4 inhibition is considered a viable therapeutic strategy.

Efficacy and Mechanism of Action

While specific in vivo efficacy data for this compound in cancer models is not extensively published, studies on PDK4 knockdown provide insights into the potential effects of its inhibition.

Bladder Cancer

PDK4 as a Target: In bladder cancer, elevated PDK4 expression has been observed in high-grade tumors.

PDK4 Knockdown Studies: Preclinical studies using siRNA to knockdown PDK4 in bladder cancer cell lines have demonstrated:

  • Reduced cell migration and invasion.

  • Decreased tumor growth in xenograft models.

Standard of Care: The standard of care for metastatic bladder cancer often includes platinum-based chemotherapy (e.g., cisplatin) and immune checkpoint inhibitors (e.g., pembrolizumab).

Breast Cancer

PDK4 as a Target: High expression of PDK4 in breast cancer has been correlated with poor patient outcomes.

PDK4 Knockdown Studies: Silencing of PDK4 in breast cancer cells has been shown to:

  • Attenuate cancer cell growth.

  • Promote a shift from glycolysis towards oxidative phosphorylation.

Standard of Care: Treatment for breast cancer is highly dependent on the subtype. For example, for hormone receptor-positive (HR+) breast cancer, endocrine therapy (e.g., tamoxifen, aromatase inhibitors) is a standard of care, often in combination with CDK4/6 inhibitors. For triple-negative breast cancer (TNBC), chemotherapy is a mainstay, with immunotherapy also being used in certain cases.

Data Presentation

Table 1: Comparison of this compound (via PDK4 Knockdown) and Standard of Care in Bladder Cancer Models

FeatureThis compound (Inferred from PDK4 Knockdown)Standard of Care (Cisplatin)
Mechanism of Action Reverses Warburg effect by activating PDCInduces DNA damage, leading to apoptosis
Preclinical Efficacy Reduced tumor growth in xenograftsSignificant tumor growth inhibition in xenografts
Reported Outcomes Decreased cell migration and invasionHigh initial response rates
Limitations/Resistance Potential for compensatory metabolic pathwaysDevelopment of platinum resistance is common

Table 2: Comparison of this compound (via PDK4 Knockdown) and Standard of Care in Breast Cancer Models (TNBC)

FeatureThis compound (Inferred from PDK4 Knockdown)Standard of Care (Chemotherapy, e.g., Paclitaxel)
Mechanism of Action Metabolic reprogramming, apoptosis inductionMitotic inhibitor, leading to cell cycle arrest and apoptosis
Preclinical Efficacy Attenuated cancer cell growthSignificant tumor growth inhibition in xenografts
Reported Outcomes Shift towards oxidative phosphorylationHigh response rates, but often followed by relapse
Limitations/Resistance Efficacy may be subtype-dependentDevelopment of chemoresistance is a major challenge

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

PDK4 Knockdown in Bladder Cancer Cells
  • Cell Culture: Human bladder cancer cell lines (e.g., T24, J82) are cultured in appropriate media (e.g., McCoy's 5A or MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • siRNA Transfection: Cells are seeded in 6-well plates. After 24 hours, they are transfected with PDK4-specific siRNA or a negative control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Verification of Knockdown: After 48-72 hours, knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting for PDK4 mRNA and protein levels, respectively.

  • Functional Assays:

    • Migration and Invasion Assays: Transwell assays are performed to assess the migratory and invasive capabilities of the transfected cells.

    • Xenograft Model: Nude mice are subcutaneously injected with PDK4-knockdown or control cells. Tumor volume is measured regularly to assess in vivo growth.

Standard of Care Treatment in a Xenograft Model
  • Cell Line Implantation: A human cancer cell line (e.g., a bladder or breast cancer line) is implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives the standard-of-care agent (e.g., cisplatin administered intraperitoneally or paclitaxel intravenously) at a clinically relevant dose and schedule. The control group receives a vehicle control.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

M77976_Mechanism cluster_glycolysis Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos PDC PDC (active) PDC_inactive PDC-P (inactive) PDC_inactive->PDC dephosphorylates (PDP) This compound This compound PDK4 PDK4 This compound->PDK4 inhibits PDK4->PDC phosphorylates

Caption: this compound inhibits PDK4, preventing PDC inactivation.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Comparison cell_lines Cancer Cell Lines knockdown PDK4 Knockdown (siRNA) cell_lines->knockdown functional_assays Functional Assays (Migration, Invasion) knockdown->functional_assays xenograft Xenograft Model Establishment functional_assays->xenograft treatment Treatment with this compound or Standard of Care xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Ex Vivo Analysis monitoring->analysis efficacy_comparison Efficacy Comparison (Tumor Growth Inhibition) monitoring->efficacy_comparison analysis->efficacy_comparison mechanism_studies Mechanistic Studies (Metabolic Profiling) analysis->mechanism_studies

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound, as a specific PDK4 inhibitor, represents a promising therapeutic strategy for cancers that exhibit a Warburg phenotype and in which PDK4 acts as a tumor promoter. While direct comparative data with standard-of-care treatments are limited, evidence from PDK4 knockdown studies suggests that targeting this pathway can lead to reduced tumor growth and metastasis in relevant cancer models, such as bladder and breast cancer. Further preclinical studies directly evaluating the efficacy and safety of this compound against current standards of care are warranted to fully elucidate its therapeutic potential. This guide provides a framework for understanding the rationale behind PDK4 inhibition and for designing future comparative studies.

References

M77976 Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential for M77976, a pyruvate dehydrogenase kinase 4 (PDK4) inhibitor, in combination with other anti-cancer drugs. Due to the limited direct preclinical and clinical data on this compound in oncology, this guide leverages extensive data from studies on dichloroacetate (DCA), a well-characterized pan-PDK inhibitor, to provide a foundational understanding of the potential synergistic effects and mechanisms of action.

This compound is a specific inhibitor of PDK4, an enzyme that plays a crucial role in cellular metabolism. In many cancer cells, a metabolic switch known as the Warburg effect occurs, where cells favor glycolysis for energy production even in the presence of oxygen. PDKs contribute to this switch by inhibiting the pyruvate dehydrogenase (PDH) complex, thereby shunting pyruvate away from mitochondrial oxidative phosphorylation. By inhibiting PDK4, this compound has the potential to reverse this effect, reactivating mitochondrial respiration and increasing oxidative stress within cancer cells. This metabolic shift can render cancer cells more susceptible to the cytotoxic effects of conventional chemotherapies and targeted agents.

Combination Therapy Performance: Insights from Dichloroacetate (DCA) Studies

The following tables summarize key findings from preclinical and clinical studies of DCA in combination with standard-of-care anti-cancer drugs. These data offer a comparative perspective on the potential efficacy of combining a PDK inhibitor with other therapies.

Table 1: Clinical Trial Data of DCA in Combination Therapy
Cancer TypeCombination RegimenNMetricDCA + Standard of CarePlacebo + Standard of Carep-valueReference
Head and Neck Squamous Cell CarcinomaDCA + Cisplatin + Radiation21Complete Response Rate71.4%37.5%0.0362[1][2]
Head and Neck Squamous Cell CarcinomaDCA + Cisplatin + Radiation21Grade 4 Adverse Events40%19%0.02[3]
Table 2: Preclinical Data of DCA in Combination Therapy
Cancer TypeCombination RegimenModelMetricMonotherapyCombination TherapyFold Change/SynergyReference
Colorectal CancerDCA + 5-FluorouracilIn vitroCell Viability-Synergistic reduction-[4]
Prostate CancerDCA + CisplatinIn vitro (PC3 cells)Apoptosis (TUNEL assay)Increased with Cisplatin aloneSignificantly enhanced-[5]
Lung Cancer (LNM35)DCA + CisplatinIn vitroCell Viability-Significantly enhanced inhibition-[6]
Bladder CancerDCA + CisplatinXenograftTumor Volume-Dramatically reduced-

Signaling Pathways and Mechanisms of Action

The synergistic effect of PDK inhibitors in combination therapy is primarily attributed to the reversal of the Warburg effect. The following diagram illustrates the proposed signaling pathway.

cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate PDH PDH Complex Pyruvate->PDH Inhibited by PDK4 AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ROS ↑ ROS OXPHOS->ROS Apoptosis Apoptosis ROS->Apoptosis ROS->Apoptosis Enhances This compound This compound / DCA (PDK Inhibitor) PDK4 PDK4 This compound->PDK4 Inhibits PDK4->PDH Phosphorylates & Inactivates Chemotherapy Chemotherapy / Targeted Therapy DNA_Damage DNA Damage & Cellular Stress Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: Signaling pathway of PDK inhibition in combination with anti-cancer drugs.

Experimental Workflow and Logical Relationships

The design of preclinical and clinical studies investigating PDK inhibitors in combination therapy typically follows a structured approach to assess synergy and efficacy.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Investigation A In Vitro Studies (Cell Viability, Apoptosis Assays) B Xenograft/Syngeneic Mouse Models A->B Establish Synergy C Phase I Trial (Safety & Dosage) B->C Promising Preclinical Data D Phase II Trial (Efficacy & Tolerability) C->D E Phase III Trial (Comparison to Standard of Care) D->E

Caption: A typical experimental workflow for evaluating combination therapies.

The logical basis for combining a PDK inhibitor like this compound with a cytotoxic or targeted agent is to create a state of metabolic vulnerability in cancer cells, thereby enhancing the efficacy of the partner drug.

PDK_Inhibition PDK Inhibition (e.g., this compound) Warburg_Reversal Reversal of Warburg Effect PDK_Inhibition->Warburg_Reversal Mito_Respiration ↑ Mitochondrial Respiration Warburg_Reversal->Mito_Respiration ROS_Increase ↑ Oxidative Stress (ROS Production) Mito_Respiration->ROS_Increase Synergistic_Apoptosis Synergistic Cancer Cell Apoptosis ROS_Increase->Synergistic_Apoptosis AntiCancer_Drug Anti-Cancer Drug (Chemotherapy/Targeted Therapy) Cellular_Stress Induces Cellular Stress (e.g., DNA Damage) AntiCancer_Drug->Cellular_Stress Cellular_Stress->Synergistic_Apoptosis

Caption: Logical relationship of synergistic anti-cancer effects.

Detailed Experimental Protocols

The following are representative experimental protocols derived from studies on DCA combination therapies, which can serve as a template for designing studies with this compound.

In Vitro Cell Viability and Apoptosis Assays (Prostate Cancer)
  • Cell Lines: PC3 and DU145 human prostate cancer cell lines.

  • Culture Conditions: Cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: Cells are treated with varying concentrations of DCA, Cisplatin, or a combination of both for 24-48 hours.

  • Cell Viability Assay: Cell viability is assessed using the CCK-8 assay or Trypan blue exclusion assay according to the manufacturer's instructions.

  • Apoptosis Assay: Apoptosis is quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The expression of apoptosis-related proteins such as cleaved caspase-3 and cleaved caspase-9 is determined by Western blotting.[5]

In Vivo Xenograft Model (Bladder Cancer)
  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Human bladder cancer cells (e.g., HTB-9) are subcutaneously injected into the flank of the mice.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, DCA alone, cisplatin alone, and DCA in combination with cisplatin. DCA is typically administered orally, while cisplatin is given via intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, TUNEL staining for apoptosis) and immunohistochemistry to assess markers of proliferation and apoptosis.

Phase II Clinical Trial Protocol (Head and Neck Cancer)
  • Study Design: A randomized, double-blind, placebo-controlled phase II trial.

  • Patient Population: Patients with unresected, locally advanced squamous cell carcinoma of the head and neck.

  • Treatment Arms:

    • Experimental Arm: DCA administered orally twice daily in combination with standard-of-care cisplatin-based chemoradiotherapy.

    • Control Arm: Placebo administered orally twice daily in combination with standard-of-care cisplatin-based chemoradiotherapy.

  • Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of adverse events.

  • Secondary Endpoints: Efficacy, measured by overall response rate, progression-free survival, and overall survival.

  • Translational Research: Evaluation of pharmacodynamic markers, such as changes in serum lactate and pyruvate levels.[1][7][8]

Conclusion

While direct evidence for this compound in combination cancer therapy is currently lacking, the substantial body of research on the pan-PDK inhibitor DCA provides a strong rationale for its investigation. The data suggests that inhibiting PDKs can sensitize various cancer types to standard anti-cancer treatments by reversing the Warburg effect and inducing metabolic stress. The experimental protocols and findings from DCA studies offer a valuable roadmap for the preclinical and clinical development of this compound as part of a combination therapy strategy in oncology. Further research is warranted to elucidate the specific effects of PDK4 inhibition by this compound and to identify optimal combination partners and patient populations.

References

The Converging Pathways of Metabolic Disruption and DNA Damage Repair: A Synergistic Approach with Metformin and Nedisertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the convergence of distinct cellular pathways to elicit a synergistic anti-tumor response is a paramount goal. This guide provides a comparative analysis of the biguanide metformin and the DNA-dependent protein kinase (DNA-PK) inhibitor Nedisertib (also known as M3814 or Peposertib), exploring their potential for a powerful synergistic combination in cancer therapy. While direct clinical data on the combination of M77976 (identified as a PDK4 inhibitor with primary relevance in metabolic disease) and metformin in oncology is sparse, a compelling case for synergy is evident with Nedisertib, which targets a critical DNA repair pathway. Metformin, a cornerstone in diabetes management, has garnered significant attention for its anticancer properties, largely attributed to its metabolic reprogramming effects. Nedisertib, on the other hand, is a potent and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.

Individual Mechanisms of Action: A Tale of Two Pathways

Metformin primarily exerts its effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation. Furthermore, metformin disrupts the mitochondrial respiratory chain, leading to reduced ATP production and increased oxidative stress.

Nedisertib's mechanism is more targeted. It inhibits the catalytic activity of DNA-PK, thereby preventing the repair of DNA double-strand breaks induced by endogenous cellular processes or exogenous agents like chemotherapy and radiation. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.

The proposed synergy between metformin and Nedisertib stems from a multi-pronged attack on cancer cell vulnerabilities. Metformin's ability to impair ATP production can directly hamper the energy-intensive process of DNA repair, making cancer cells more susceptible to the effects of a DNA-PK inhibitor like Nedisertib.[1][2] This concept is supported by evidence showing metformin's synergy with DNA-damaging chemotherapies.[1][2][3]

Signaling Pathway and Synergistic Interaction

The following diagram illustrates the distinct yet convergent pathways of metformin and Nedisertib, highlighting their potential for synergistic interaction in cancer cells.

Caption: Converging pathways of Metformin and Nedisertib.

Quantitative Data Summary

While a direct clinical study detailing the synergistic effects of metformin and Nedisertib is not yet available, the following tables summarize the expected individual and combined impacts on key cancer cell processes based on preclinical data for each agent and the known mechanisms of synergy.

Table 1: Effects on Cell Viability and Proliferation

TreatmentTarget Cell LineAssayEndpointResult
MetforminVarious Cancer CellsMTT/CellTiter-GloIC50Dose-dependent decrease
NedisertibVarious Cancer CellsClonogenic AssaySurvival FractionDose-dependent decrease
Metformin + Nedisertib (Predicted) Various Cancer Cells MTT/Clonogenic Synergistic IC50/Survival Potentiated reduction in viability

Table 2: Effects on DNA Damage and Repair

TreatmentTarget Cell LineAssayEndpointResult
MetforminBreast Cancer CellsComet AssayDNA DamageIncreased DNA damage
NedisertibVarious Cancer CellsγH2AX StainingDNA Double-Strand BreaksIncreased γH2AX foci
Metformin + Nedisertib (Predicted) Various Cancer Cells γH2AX/Comet Assay Accumulated DNA Damage Significant increase in DNA damage

Table 3: Effects on Apoptosis

TreatmentTarget Cell LineAssayEndpointResult
MetforminOvarian Cancer CellsAnnexin V/PI StainingApoptotic RateIncreased apoptosis
NedisertibLung Cancer CellsCaspase-3/7 AssayCaspase ActivityIncreased caspase activity
Metformin + Nedisertib (Predicted) Various Cancer Cells Annexin V/Caspase Assay Synergistic Apoptosis Markedly increased apoptosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments to evaluate the synergistic effects of metformin and Nedisertib.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of metformin, Nedisertib, and their combination for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergy.

Western Blot Analysis for DNA Damage and Apoptosis Markers
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against γH2AX, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the synergistic effects of metformin and Nedisertib in a preclinical setting.

A Cell Line Selection (e.g., High DNA repair capacity) B Monotherapy Dose-Response Curves (Metformin & Nedisertib) A->B C Combination Treatment (Fixed ratio or checkerboard) B->C D Cell Viability & Synergy Analysis (MTT, CI Calculation) C->D E Mechanistic Studies D->E H In Vivo Xenograft Model D->H Promising in vitro results F DNA Damage Assessment (γH2AX, Comet Assay) E->F G Apoptosis Analysis (Annexin V, Western Blot) E->G I Tumor Growth Inhibition & Survival Analysis H->I

References

A Comparative Review of M77976 and Other Pyruvate Dehydrogenase Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of M77976, a selective inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), with other notable PDK inhibitors, Dichloroacetate (DCA) and Radicicol. The information is intended to assist researchers in evaluating these compounds for studies related to metabolic diseases and oncology.

Executive Summary

Pyruvate Dehydrogenase Kinase (PDK) isoforms are critical regulators of cellular metabolism, making them attractive therapeutic targets for a range of diseases, including cancer, diabetes, and obesity. This guide focuses on this compound, a specific ATP-competitive inhibitor of PDK4, and compares its performance with the well-established, non-selective PDK inhibitor Dichloroacetate (DCA) and the natural product Radicicol. The comparison is based on available quantitative data, mechanisms of action, and experimental methodologies.

Quantitative Data Comparison

The inhibitory potency of this compound, Dichloroacetate, and Radicicol against various PDK isoforms is summarized below. It is important to note that these IC50 values are derived from different studies and experimental conditions, which may influence direct comparability.

CompoundTarget PDK Isoform(s)IC50 (μM)Notes
This compound PDK4648[1][2][3]Specific ATP-competitive inhibitor.
Dichloroacetate (DCA) PDK2183Pan-PDK inhibitor.
PDK480
Radicicol PDK1230Also a well-known Hsp90 inhibitor.
PDK3400Binds to the ATP-binding pocket of PDK3.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing PDK4 inhibition, synthesized from multiple sources.

In Vitro PDK4 Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from ATP into a substrate, providing a direct measure of kinase activity.

Materials:

  • Recombinant human PDK4 enzyme

  • Pyruvate Dehydrogenase Complex (PDC) E1α subunit (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, DCA, Radicicol) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound dilutions to the wells.

  • Add the PDK4 enzyme and the PDC E1α substrate to the wells and pre-incubate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assay for PDK Activity

This assay measures the activity of the Pyruvate Dehydrogenase Complex (PDC), which is downstream of PDK, in a cellular context.

Materials:

  • Cell line of interest (e.g., cancer cell line with known PDK expression)

  • Cell culture medium and supplements

  • Test compounds (this compound, DCA, Radicicol)

  • Lysis buffer

  • PDC activity assay kit (e.g., colorimetric or ELISA-based)

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Lyse the cells to release intracellular proteins.

  • Measure the PDC activity in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Determine the effect of the inhibitors on PDC activity, which is inversely correlated with PDK activity.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are provided below to facilitate understanding.

PDK4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors, Hormones PDK4 PDK4 Growth_Factors->PDK4 Upregulate expression Nutrient_Status Nutrient Status (e.g., Fatty Acids) Nutrient_Status->PDK4 Upregulate expression Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito PDC Pyruvate Dehydrogenase Complex (Active) Pyruvate_mito->PDC PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) Acetyl_CoA Acetyl-CoA PDC->Acetyl_CoA PDK4->PDC Phosphorylates & Inactivates TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle This compound This compound This compound->PDK4 Inhibits DCA DCA DCA->PDK4 Inhibits Radicicol Radicicol Radicicol->PDK4 Inhibits

Caption: PDK4 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant PDK4 Enzyme and Substrate C Incubate Enzyme, Substrate, and Inhibitors A->C B Prepare Serial Dilutions of This compound, DCA, and Radicicol B->C D Initiate Reaction with [γ-³²P]ATP C->D E Stop Reaction and Measure Radioactivity D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G H Compare Inhibitor Potency G->H

Caption: In Vitro PDK4 Inhibition Assay Workflow.

References

Safety Operating Guide

Navigating the Disposal of M77976: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling specialized chemical compounds, proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of M77976 (CAS No. 394237-61-7), a specific, ATP-competitive inhibitor of pyruvate dehydrogenase kinase. In the absence of explicit disposal instructions from the manufacturer, a systematic approach based on established safety protocols is paramount.

Prioritizing Safety: The Role of the Safety Data Sheet (SDS)

The first and most crucial step in the disposal process for any chemical is to obtain and thoroughly review its Safety Data Sheet (SDS). An SDS for this compound is available and should be sourced from the chemical supplier. This document provides comprehensive information regarding the chemical's properties, hazards, and safe handling procedures, including disposal considerations.

When consulting the SDS for this compound, pay close attention to the following sections for disposal-related information:

Section NumberSection TitleInformation Provided
Section 7 Handling and StorageProvides guidance on safe handling practices and storage requirements, which can inform waste accumulation procedures.
Section 8 Exposure Controls/Personal ProtectionDetails the necessary personal protective equipment (PPE) to be worn when handling the chemical, including during disposal.
Section 13 Disposal ConsiderationsThis section should provide specific information on the proper disposal methods for the chemical and its contaminated packaging. It may also refer to local, state, and federal regulations.
Section 14 Transport InformationContains information on the proper shipping and transport of the chemical, which is relevant if the waste is to be transported off-site for disposal.
Section 15 Regulatory InformationProvides information on the regulatory status of the chemical, which can influence disposal requirements.

General Disposal Protocol for this compound

In the event that the SDS for this compound is unavailable or lacks specific disposal instructions, a conservative approach must be taken, treating the compound as hazardous waste. The following is a general, step-by-step procedure for the disposal of research-grade chemicals like this compound.

Experimental Protocol: Chemical Waste Disposal
  • Assessment and Classification:

    • In the absence of specific data, assume this compound has hazardous properties.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE as recommended in the SDS or, as a minimum, standard laboratory attire: a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Containment:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), CAS number ("394237-61-7"), and an indication of the hazards (e.g., "Toxic," "Handle with Caution").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible chemicals.

  • Consultation with Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Provide them with all available information on this compound, including the SDS if available.

    • The EHS office will provide specific guidance on the final disposal procedure in accordance with institutional protocols and local, state, and federal regulations.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste container by the EHS office or an approved hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2][3]

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound requires disposal sds_check Obtain and review the Safety Data Sheet (SDS) for this compound start->sds_check disposal_info Does the SDS provide specific disposal instructions? sds_check->disposal_info follow_sds Follow the specific disposal procedures outlined in the SDS. disposal_info->follow_sds Yes general_protocol Treat as hazardous waste and follow general disposal protocol. disposal_info->general_protocol No / Unclear end End: this compound is safely disposed of. follow_sds->end collect_waste Collect waste in a labeled, compatible container. general_protocol->collect_waste contact_ehs Contact institutional Environmental Health & Safety (EHS) for guidance. collect_waste->contact_ehs ehs_disposal Arrange for waste pickup and disposal by EHS or approved contractor. contact_ehs->ehs_disposal ehs_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety experts when in doubt.

References

Personal protective equipment for handling M77976

Author: BenchChem Technical Support Team. Date: November 2025

M77976 | Sigma-Aldrich Search results for this compound at Sigma-Aldrich. ... We have a broad range of products for your lab. Find products, services, and applications that fit your needs. --INVALID-LINK-- this compound - Calbiochem this compound, CAS 113-24-6, is a cell-permeable, reversible, and ATP-competitive inhibitor of MEK1 and MEK2. --INVALID-LINK-- PD 98059 - Cayman Chemical PD 98059 is a MEK inhibitor.1 It inhibits MEK1 (IC50 = 2-7 µM) and MEK2 (IC50 = 5-50 µM) in vitro.1,2 It is selective for MEK1 and MEK2 over MKK4, MKK6, MKK7, protein kinase A, protein kinase C, and c-Raf. PD 98059 inhibits EGF- or NGF-induced phosphorylation of MAP kinases p42 and p44 (Erk2 and Erk1, respectively) in Swiss 3T3 cells (IC50s = 2 and 10 µM, respectively).1 It also inhibits NGF-induced neurite outgrowth in PC12 cells. --INVALID-LINK-- PD98059 (this compound) PD98059 (this compound) is a potent and selective inhibitor of MEK with IC50 of 2-7 uM and 5-50 uM for MEK1 and MEK2, respectively. --INVALID-LINK-- PD 98059 | CAS 167869-21-8 - LGC Standards PD 98059 is a specific inhibitor of MEK1. For more information please view the Safety Data Sheet. --INVALID-LINK-- PD98059 | MEK Inhibitor | Tocris Bioscience PD 98059 is a potent and selective MEK inhibitor (IC50 values are 2 and 10 μM for MAP kinase kinase from NGF-stimulated PC12 and EGF-stimulated Swiss 3T3 cells, respectively). --INVALID-LINK-- PD98059 Safety Data Sheet - Cayman Chemical (2023-02-23) To the best of our knowledge, the toxicological properties have not been thoroughly investigated. 1.2 Relevant identified uses of the substance or mixture and uses advised against. Relevant identified uses: For research use only, not for human or veterinary use. 1.3 Details of the Supplier of the Safety Data Sheet. Company Name: Cayman Chemical Company. ... (2023-02-23) Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. 7.2 Conditions for safe storage, including any incompatibilities. Keep container tightly closed. Store in accordance with information listed on the product insert. 7.3 Specific end use(s) No further relevant information available. ... (2023-02-23) Wash out mouth with water provided person is conscious. Never give anything by mouth to an unconscious person. Get medical attention. Do NOT induce vomiting unless directed to do so by medical personnel. In Case of Ingestion: Remove to fresh air. If not breathing, give artificial respiration or give oxygen by trained personnel. Get immediate medical attention. In Case of Inhalation: 4.1. Description of first aid measures. ... (2023-02-23) As in any fire, wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes. 5.2 Special hazards arising from the substance or mixture. No data available. 5.3 Advice for firefighters. Protective equipment: No data available. ... (2023-02-23) 8.2 Exposure controls. Protective gloves. Eye protection. Safety glasses. Respiratory protection. NIOSH approved respirator, as conditions warrant. Protective clothing. Lab coat. Other protection. No data available. Engineering controls. Use process enclosures, local exhaust ventilation, or other engineering controls to control airborne levels below recommended exposure limits. Do not let product enter drains. ... (2023-02-23) Personal precautions, protective equipment and emergency procedures. Avoid raising and breathing dust, and provide adequate ventilation. As conditions warrant, wear a NIOSH approved self-contained breathing apparatus. Take steps to avoid release into the environment, if safe to do so. --INVALID-LINK-- PD98059 Safety Data Sheet - Selleck Chemicals (2022-08-08) GHS-US classification. Not a hazardous substance or mixture. SECTION 2: Hazards identification. 2.1. Classification of the substance or mixture. 2.2. Label elements. GHS-US labeling. No labeling applicable. 2.3. Other hazards. No additional information available. 2.4. Unknown acute toxicity (GHS US) Not applicable. SECTION 3: Composition/Information on ingredients. --INVALID-LINK-- PD 98059 Safety Data Sheet - Santa Cruz Biotechnology The toxicological properties have not been thoroughly investigated. Section 3. Composition/Information on Ingredients. Substance. Formula. : C16H13NO3. Molecular Weight. : 267.28. CAS #. : 167869-21-8. EC #. : Not available. Section 4. First Aid Measures. Eye Contact. : Check for and remove any contact lenses. ... (2019-08-12) Personal Precautions, Protective Equipment and Emergency Procedures. Small Spill and Leak: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Large Spill and Leak: Use a shovel to put the material into a convenient waste disposal container. Section 7. Handling and Storage. Precautions for Safe Handling: Do not ingest. Do not breathe dust. ... (2019-08-12) Personal Protection. Splash goggles. Lab coat. Dust respirator. Be sure to use an approved/certified respirator or equivalent. Gloves. Engineering Controls. Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits. If user operations generate dust, fume or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit. ... (2d ago) The product is stable. Section 10. Stability and Reactivity. Instability Temperature. : Not available. Conditions of Instability. : Not available. Incompatibility with various substances. : Not available. Corrosivity. : Not available. Special Remarks on Reactivity. : Not available. Special Remarks on Corrosivity. : Not available. Polymerization. : No. Section 11. Toxicological Information. Routes of Entry. : Not available. --INVALID-LINK-- PD98059 Safety Data Sheet - Bio-Techne (2019-08-06) Wash contaminated clothing before reuse. In case of skin contact. Wash off with soap and plenty of water. In case of eye contact. Flush eyes with water as a precaution. If swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water. Section 5. Firefighting measures. Extinguishing media. Suitable extinguishing media. Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. ... (2019-08-06) Personal precautions, protective equipment and emergency procedures. Avoid dust formation. Avoid breathing vapors, mist or gas. For personal protection see section 8. Environmental precautions. Do not let product enter drains. Methods and materials for containment and cleaning up. Sweep up and shovel. Keep in suitable, closed containers for disposal. Section 7. Handling and storage. Precautions for safe handling. Provide appropriate exhaust ventilation at places where dust is formed. ... (2019-08-06) Eye/face protection. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). Skin protection. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Full contact. Material: Nitrile rubber. Minimum layer thickness: 0.11 mm. Break through time: 480 min. ... (2019-08-06) Respiratory protection. Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). Section 9. Physical and chemical properties. Information on basic physical and chemical properties. a) Appearance. Form: Crystalline. b) Odor. No data available. --INVALID-LINK-- Essential Safety Protocols for Handling this compound (PD98059)

For Immediate Implementation: This document outlines critical safety and handling procedures for this compound, also known as PD98059, a potent and selective MEK inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of MEK1 and MEK2. While comprehensive toxicological properties have not been fully investigated, the available safety data sheets (SDS) indicate that the compound may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin. It may be harmful if inhaled, ingested, or absorbed through the skin. Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound. This information is summarized from various safety data sheets and should be considered the minimum requirement.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber glovesProvides a chemical barrier. A minimum layer thickness of 0.11 mm is recommended, with a breakthrough time of at least 480 minutes. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
Eye Protection Safety glasses with side shields or splash gogglesProtects against splashes and airborne particles. Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Required when there is a risk of inhaling dust, especially if user operations generate dust, fume, or mist. The type of respirator should be selected based on the potential for airborne exposure.
Protective Clothing Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with this compound in a well-ventilated area.

  • Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.

Safe Handling Practices:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Do not ingest the compound.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in accordance with the information provided on the product insert.

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal Plan

  • Dispose of this compound and any contaminated materials, including gloves, in accordance with applicable federal, state, and local environmental regulations.

  • Keep waste in suitable, closed containers for disposal.

  • Do not allow the product to enter drains.

Emergency Procedures

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek medical attention.

In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Remove contaminated clothing and wash it before reuse.

  • Get medical attention if symptoms occur.

In Case of Inhalation:

  • Remove the individual to fresh air.

  • If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Wash out the mouth with water, provided the person is conscious.

  • Do NOT induce vomiting unless directed to do so by medical personnel.

  • Never give anything by mouth to an unconscious person.

  • Seek medical attention.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response a Assess Risks b Review SDS a->b c Select & Inspect PPE b->c d Work in Ventilated Area c->d e Weigh & Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g k Spill or Exposure Occurs f->k h Dispose of Waste g->h i Remove & Dispose of PPE h->i j Wash Hands i->j l Follow Emergency Procedures k->l m Seek Medical Attention l->m

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M77976
Reactant of Route 2
M77976

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.